IGF-I (30-41)
Description
Propriétés
IUPAC Name |
(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H83N19O19/c1-24(48(87)70-17-5-8-35(70)47(86)66-30(13-14-36(53)76)43(82)69-39(25(2)74)49(88)89)61-41(80)28(6-3-15-58-50(54)55)64-42(81)29(7-4-16-59-51(56)57)65-45(84)33(22-72)68-46(85)34(23-73)67-44(83)32(21-71)63-38(78)20-60-40(79)31(62-37(77)19-52)18-26-9-11-27(75)12-10-26/h9-12,24-25,28-35,39,71-75H,3-8,13-23,52H2,1-2H3,(H2,53,76)(H,60,79)(H,61,80)(H,62,77)(H,63,78)(H,64,81)(H,65,84)(H,66,86)(H,67,83)(H,68,85)(H,69,82)(H,88,89)(H4,54,55,58)(H4,56,57,59)/t24-,25+,28-,29-,30-,31-,32-,33-,34-,35-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTELNAIKTHTMNX-GGYFGGDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H83N19O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In Vitro Mechanism of Action of IGF-I (30-41): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin-like Growth Factor-I (IGF-I) is a critical hormone in cellular growth, proliferation, and survival. Its mechanism is primarily mediated through the IGF-I receptor (IGF-1R) and subsequent activation of intracellular signaling cascades. This technical guide focuses on the in vitro mechanism of action of a specific fragment of IGF-I, the C-domain peptide spanning amino acids 30-41. While comprehensive research on this isolated peptide is limited, this document synthesizes available data from studies on larger fragments and C-domain analogs of the full-length IGF-I molecule. Evidence suggests that the 30-41 region is crucial for maintaining the structural integrity required for high-affinity receptor binding of the parent molecule and may possess intrinsic, low-potency mitogenic activity.
Introduction to IGF-I and the C-Domain (30-41)
Insulin-like Growth Factor-I (IGF-I) is a 70-amino acid polypeptide structurally homologous to proinsulin. It plays a pivotal role in mediating the effects of growth hormone and has significant anabolic and anti-apoptotic effects in adults.[1][2] The IGF-I molecule consists of several domains, including the C-domain (residues 30-41), which is analogous to the C-peptide of proinsulin.[3] This region, often referred to as IGF-I (30-41), is a hydrophilic loop on the molecule's surface.[4] While initially considered just a linker peptide, evidence indicates the C-domain is critical for the full biological activity of IGF-I. This guide will explore the known in vitro functions of this specific region, focusing on receptor interaction, signaling, and cellular effects.
Role in Receptor Binding and Direct Biological Activity
The primary action of IGF-I is mediated through its high-affinity binding to the IGF-1R, a receptor tyrosine kinase.[1] The structural conformation of IGF-I is paramount for this interaction, and the C-domain (30-41) plays a vital, albeit indirect, role.
2.1 Importance for High-Affinity IGF-1R Binding
Studies have shown that the loss or alteration of the C-domain results in a significant reduction in binding affinity to the IGF-1R.[4] The C-domain is believed to be essential for maintaining the tertiary structure of IGF-I, which correctly presents the primary binding sites in the B and A domains to the receptor. For instance, replacing the C-domain with a simple glycine (B1666218) linker leads to a 30-fold decrease in receptor binding affinity.[4] This highlights the structural importance of the 30-41 region for the parent molecule's function.
2.2 Intrinsic Mitogenic Activity
While much of its role is structural, direct biological activity has been observed in vitro for fragments containing the 30-41 sequence. A study using chemically synthesized, overlapping fragments of bovine IGF-I demonstrated that fragments encompassing residues 21-45 and 31-55 were capable of stimulating cell proliferation in rat L6 myoblasts.[5] This effect was observed at a high concentration of 0.1 mM, suggesting a low potency compared to the full-length molecule.[5] Nevertheless, this finding implies that the region around residues 31-45, which includes the IGF-I (30-41) sequence, contains a potential active site for inducing a mitogenic response.[5]
IGF-I Signaling Pathways
Upon binding to the IGF-1R, IGF-I activates two primary downstream signaling cascades: the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, which is mainly associated with cell survival and anabolic effects, and the Ras/Mitogen-Activated Protein Kinase (MAPK)/ERK pathway, which is primarily linked to cell proliferation and mitogenesis.[6][7]
Because direct studies on the signaling of the isolated IGF-I (30-41) peptide are not available, its role is inferred from its contribution to the function of the full-length molecule and larger, active fragments. The observed proliferative effect of a fragment containing the 30-41 region suggests it may engage the MAPK/ERK pathway.[5] Furthermore, studies on full-length IGF-I analogs with modifications at Arg36 and Arg37 within the C-domain show a direct correlation between reduced IGF-1R binding and decreased downstream phosphorylation of Akt, implicating the C-domain in the activation of the PI3K/Akt pathway by the parent molecule.[8]
PI3K/Akt Signaling Pathway
MAPK/ERK Signaling Pathway
Quantitative Data Summary
| Analog Description | Target Receptor | Parameter | Value (Relative to Native IGF-I) | Reference |
| Analog 1 (Two-chain IGF-I, cleaved at Arg36-Arg37) | Human IGF-1R | Binding Affinity | 3.5% | [8] |
| Human IGF-1R | Receptor Phosphorylation | ~5% | [8] | |
| Analog 2 (Triazole bridge replacing Arg36-Arg37) | Human IGF-1R | Binding Affinity | 20.8% | [8] |
| Human IGF-1R | Receptor Phosphorylation | >25% | [8] | |
| Analog 4 (Triazole bridge with flanking Arg residues) | Human IGF-1R | Binding Affinity | 24.7% | [8] |
| Human IGF-1R | Receptor Phosphorylation | ~25% | [8] |
Data derived from Pícha et al., 2017. The study used mouse fibroblasts transfected with human IGF-1R.[8]
Experimental Protocols
Detailed protocols for experiments conducted specifically with the IGF-I (30-41) fragment are not published. The following are representative, generalized protocols for key in vitro assays used to study growth factor activity, which could be adapted to investigate the effects of IGF-I (30-41).
Cell Proliferation Assay (MTS/MTT Assay)
This colorimetric assay measures cell metabolic activity, which is proportional to the number of viable cells, to assess proliferation.
-
Cell Seeding: Plate cells (e.g., L6 myoblasts, NIH-3T3 fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Serum Starvation: Replace the medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 12-24 hours to synchronize the cells in a quiescent state.
-
Peptide Treatment: Prepare serial dilutions of the test peptide (IGF-I (30-41)) and a positive control (full-length IGF-I) in a low-serum medium. Add the diluted peptides to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO₂.
-
MTS/MTT Reagent Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Absorbance Reading: For MTS, read the absorbance directly at 490 nm. For MTT, first, add a solubilization solution (e.g., DMSO) and then read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle control.
Receptor Phosphorylation Assay (Western Blot)
This assay detects the activation of the IGF-1R by measuring its autophosphorylation on tyrosine residues.
-
Cell Culture and Starvation: Grow cells (e.g., IGF-1R-transfected fibroblasts) to ~80% confluency in 6-well plates. Serum starve the cells overnight as described above.
-
Peptide Stimulation: Treat the cells with the test peptide (IGF-I (30-41)) or positive control (IGF-I) at a specified concentration (e.g., 100 nM) for a short duration (e.g., 10-15 minutes) at 37°C.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins by size on an 8-10% SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated IGF-1R (e.g., anti-p-IGF-1R Tyr1135/1136) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total IGF-1R to confirm equal protein loading.
Conclusion
The IGF-I (30-41) fragment, or C-domain, is a critical component of the full-length IGF-I molecule. In vitro evidence strongly supports its role as an essential structural element for maintaining the high-affinity binding of IGF-I to its receptor, which is a prerequisite for activating downstream PI3K/Akt and MAPK/ERK signaling pathways. Furthermore, studies on larger fragments containing the 30-41 sequence indicate that this region may possess direct, albeit low-potency, mitogenic activity by stimulating cell proliferation. For drug development professionals, this suggests that while the isolated IGF-I (30-41) peptide is unlikely to be a potent agonist, its structure is a key consideration in the design of IGF-1R agonists or antagonists, as modifications within this domain can severely impair receptor interaction and subsequent biological activity. Further research is needed to fully elucidate the direct signaling capabilities and potential unique functions of the isolated IGF-I (30-41) peptide.
References
- 1. Insulin-like growth factor 1 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Fragments of bovine insulin-like growth factors I and II stimulate proliferation of rat L6 myoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IGF-I/PI3K/Akt and IGF-I/MAPK/ERK pathways in vivo in skeletal muscle are regulated by nutrition and contribute to somatic growth in the fine flounder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. pubs.acs.org [pubs.acs.org]
Biological Properties of Insulin-Like Growth Factor I Fragment (30-41): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin-like growth factor I (IGF-I) is a critical polypeptide hormone involved in a myriad of cellular processes, including growth, proliferation, differentiation, and survival. Its biological activity is mediated through the IGF-I receptor (IGF-1R), a tyrosine kinase receptor. The IGF-I protein is composed of several domains, with the C-domain, encompassing amino acid residues 30-41, playing a crucial, albeit complex, role in receptor interaction and overall function. This technical guide provides an in-depth analysis of the biological properties of the IGF-I fragment (30-41), summarizing available quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. While the isolated (30-41) fragment exhibits limited independent bioactivity, its significance within the context of the full-length IGF-I molecule is paramount for high-affinity receptor binding and subsequent signal transduction.
Introduction
The insulin-like growth factor I (IGF-I) fragment (30-41), also known as the C-peptide of IGF-I, represents a key structural component of the mature IGF-I protein.[1] While not possessing the full spectrum of activities of the intact hormone, this region is integral to the proper folding and presentation of IGF-I to its receptor, thereby influencing its anabolic, anti-inflammatory, and cytoprotective properties.[2] Understanding the specific contributions of the (30-41) fragment is essential for the rational design of IGF-I analogs and peptidomimetics with tailored therapeutic profiles.
Receptor Binding Affinity
The C-domain, which includes the (30-41) fragment, is fundamentally important for the high-affinity binding of IGF-I to the IGF-1R.[3][4] However, studies have shown that the chemically synthesized C-domain peptide alone is not sufficient to effectively activate the IGF-1R, indicating that other domains of the IGF-I protein are necessary for inducing the conformational changes required for receptor activation.[4]
Quantitative data on the binding affinity of the isolated IGF-I (30-41) fragment are scarce. However, studies on modified IGF-I proteins highlight the critical role of this region. For instance, a two-chain IGF-I analog where the peptide bond between residues Arg36 and Arg37 (within the 30-41 fragment) was cleaved, exhibited a significantly impaired binding affinity for the IGF-1R, retaining only about 3.5% of the native IGF-I's binding capacity.[3] This underscores the structural integrity of the C-domain for effective receptor engagement.
Table 1: Receptor Binding Affinity Data
| Ligand | Receptor | Method | Binding Affinity (Kd) | Relative Affinity (%) | Reference |
| IGF-I (native) | IGF-1R | Radioreceptor Assay | 0.16 nM | 100 | [5] |
| Two-chain IGF-I (cleaved at Arg36-Arg37) | IGF-1R | Not Specified | Not Specified | ~3.5 | [3] |
| IGF-I C-domain peptide (synthetic) | IGF-1R | Not Specified | Insufficient for activation | - | [4] |
Biological Activities and Quantitative Data
The biological effects of the IGF-I (30-41) fragment are intrinsically linked to its role within the full-length IGF-I protein. Direct quantitative data on the effects of the isolated fragment on cell proliferation, apoptosis, and glucose uptake are limited. The available information primarily points to a modulatory or essential role rather than potent independent activity.
Cell Proliferation
Full-length IGF-I is a potent mitogen, stimulating cell proliferation in various cell types. This activity is mediated through the activation of the MAPK/ERK and PI3K/Akt signaling pathways. While the (30-41) fragment is crucial for the receptor binding that initiates these cascades, studies on synthetic C-domain peptides have not demonstrated significant independent mitogenic activity.
Table 2: Effect on Cell Proliferation
| Compound | Cell Line | Assay | EC50 | Max. Response | Reference |
| IGF-I (native) | Retinal Cells | [³H]-thymidine incorporation | 6.92 ng/mL | Not Specified | [6] |
| IGF-I (native) | NIH 3T3 cells | DNA synthesis | ~0.4 nM | ~5-fold increase | [7] |
Apoptosis
IGF-I is a well-established survival factor, protecting cells from apoptosis through the activation of the PI3K/Akt pathway, which leads to the phosphorylation and inactivation of pro-apoptotic proteins.[1][8][9] The neuroprotective effects of IGF-I against amyloid-beta-induced toxicity in hippocampal neurons are a notable example.[8] The role of the (30-41) fragment in this context is to facilitate the initial binding to the IGF-1R, which is the prerequisite for the anti-apoptotic signal.
Glucose Uptake
IGF-I stimulates glucose transport in skeletal muscle and other tissues, an effect mediated through its interaction with the IGF-1R and subsequent signaling cascades that promote the translocation of glucose transporters to the cell membrane.[10][11] While full-length IGF-I demonstrates a clear effect on glucose uptake, there is no direct evidence to suggest that the isolated (30-41) fragment can independently stimulate this process.
Anti-Inflammatory Effects
Full-length IGF-I has been shown to exert anti-inflammatory effects, for instance, by inhibiting the induction of nitric oxide synthase (iNOS) in vascular smooth muscle cells and modulating microglial activation.[12][13][14] It can promote the transition of microglia to an anti-inflammatory M2 phenotype.[14] The specific contribution of the (30-41) fragment to these anti-inflammatory properties has not been quantitatively determined, but it is presumed to be a critical component of the IGF-I structure that enables its interaction with cellular receptors, thereby initiating the downstream signaling that leads to these effects.
Signaling Pathways
The biological effects of IGF-I, and by extension the importance of the (30-41) fragment for receptor binding, are transduced through two primary signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.
PI3K/Akt Signaling Pathway
Upon IGF-I binding to the IGF-1R, the receptor autophosphorylates and recruits insulin (B600854) receptor substrate (IRS) proteins. Phosphorylated IRS then activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 serves as a docking site for Akt (also known as Protein Kinase B) and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, promoting cell survival, growth, and glucose metabolism.
MAPK/ERK Signaling Pathway
Following IGF-1R activation, the receptor can also recruit adaptor proteins such as Grb2, which in turn activates the Ras-Raf-MEK-ERK cascade. This pathway primarily regulates gene expression related to cell proliferation and differentiation.
Experimental Protocols
Radioreceptor Binding Assay
This assay is used to determine the binding affinity of a ligand to its receptor.
-
Cell Culture and Membrane Preparation: Culture cells expressing the IGF-1R (e.g., MCF-7 or transfected cell lines) and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Competitive Binding: In a series of tubes, add a constant amount of radiolabeled IGF-I (e.g., ¹²⁵I-IGF-I) and increasing concentrations of the unlabeled competitor (IGF-I (30-41) fragment).
-
Incubation: Add the cell membrane preparation to each tube and incubate at a specified temperature for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by filtration or centrifugation.
-
Quantification: Measure the radioactivity of the bound fraction using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) can be determined. The equilibrium dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Culture: Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Serum Starvation: Synchronize the cells in the G0/G1 phase of the cell cycle by incubating them in a serum-free medium.
-
Treatment: Treat the cells with various concentrations of the IGF-I (30-41) fragment for a specified period.
-
Radiolabeling: Add [³H]-thymidine to the culture medium and incubate for several hours to allow its incorporation into newly synthesized DNA.
-
Harvesting: Wash the cells to remove unincorporated [³H]-thymidine and lyse the cells.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the counts per minute (CPM) against the concentration of the peptide to determine the dose-response relationship and calculate the EC₅₀.
Apoptosis Assay (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Culture cells on coverslips or in multi-well plates. Induce apoptosis (e.g., by serum withdrawal or treatment with a pro-apoptotic agent) and co-treat with different concentrations of the IGF-I (30-41) fragment.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with a detergent-containing solution to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
Detection: If using BrdUTP, detect the incorporated nucleotides with a fluorescently labeled anti-BrdU antibody. If using fluorescently labeled dUTPs, the signal can be directly visualized.
-
Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.
-
Quantification: Quantify the percentage of TUNEL-positive cells in each treatment group.
Western Blot for Phosphorylated Akt and ERK
This technique is used to detect the activation of signaling pathways by measuring the phosphorylation of key proteins.
-
Cell Culture and Treatment: Culture cells to near confluency, serum-starve them, and then stimulate with the IGF-I (30-41) fragment for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt or anti-phospho-ERK).
-
Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Akt, total ERK, or a housekeeping protein like GAPDH).
Conclusion
The insulin-like growth factor I fragment (30-41) is a critical structural motif within the full-length IGF-I protein, essential for high-affinity binding to the IGF-1 receptor. While direct, independent biological activity of the isolated fragment appears to be limited, its role in enabling the diverse functions of IGF-I—from promoting cell proliferation and survival to modulating glucose metabolism and inflammation—is undeniable. Further research focusing on the precise molecular interactions of this C-domain peptide and its potential to be engineered into novel therapeutic agents is warranted. The experimental protocols and signaling pathway visualizations provided in this guide offer a framework for researchers to further investigate the nuanced biological properties of this important peptide fragment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Biological activity of the e domain of the IGF-1Ec as addressed by synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Self-assembling peptide inspired by insulin and type 1 insulin-like growth factor for the treatment of androgenetic alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Insulin-like growth factor-I (IGF-I) inhibits neuronal apoptosis in the developing cerebral cortex in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IGF-I--stimulated glucose transport in human skeletal muscle and IGF-I resistance in obesity and NIDDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. paulogentil.com [paulogentil.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Insulin-like growth factor I inhibits induction of nitric oxide synthase in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insulin-Like Growth Factor-1 and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Sequence of Human IGF-I (30-41)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, sequence, and functional significance of the human Insulin-like Growth Factor-I (IGF-I) fragment spanning amino acids 30-41. This region, also known as the C-domain of IGF-I, plays a critical role in the proper folding and receptor binding of the mature IGF-I molecule.
Structure and Sequence
The human IGF-I (30-41) peptide is a 12-amino acid sequence that connects the B and A domains of the full-length IGF-I protein.[1]
Amino Acid Sequence: Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr
One-Letter Code: GYGSSSRRAPQT
Structurally, the C-domain is a flexible loop that is crucial for maintaining the tertiary structure of IGF-I, which is homologous to that of proinsulin.[2] While the B and A domains of IGF-I share homology with the B and A chains of insulin (B600854), the C-domain is analogous to the C-peptide of proinsulin, although it is shorter and lacks sequence homology.[1] The presence and conformation of this C-domain are critical for the high-affinity binding of IGF-I to its receptor, the IGF-1 receptor (IGF-1R).
Quantitative Data on Receptor Binding Affinity
The C-domain, particularly the arginine residues at positions 36 and 37, is a key determinant of IGF-I's binding affinity to the IGF-1R.[3] Modifications within this region can significantly impact receptor binding and subsequent signaling. The following table summarizes the binding affinities of human IGF-I and its analogs with modifications in the C-domain to the human IGF-1R and the insulin receptor isoform A (IR-A).
| Ligand | Modification(s) | IGF-1R Kd (nM) | Relative IGF-1R Binding Affinity (%) | IR-A Kd (nM) | Relative IR-A Binding Affinity (%) |
| Human IGF-1 | Native Sequence | 0.24 ± 0.10 | 100 | 23.5 ± 8.1 | 1.0 |
| Analog 1 | Two-chain, disconnected between Arg36 and Arg37 | 5.4 ± 2.6 | 4.4 | 54.8 ± 12.5 | 0.4 |
| Analog 2 | Triazole bridge between positions 36 and 37 | 1.1 ± 0.4 | 20.8 | 11.2 ± 2.4 | 2.1 |
| Analog 3 | Triazole bridge (as in Analog 2) and Met59Nle substitution | 4.9 ± 1.9 | 4.9 | 12.3 ± 2.6 | 2.0 |
| Analog 4 | Arginines at positions 36 and 39 with a triazole-containing moiety at 37-38 | 0.9 ± 0.4 | 24.8 | 11.1 ± 2.9 | 2.2 |
Data adapted from a study on chemically synthesized IGF-1 analogs.[3] Relative binding affinity is defined as (Kd of human IGF-1 or insulin / Kd of analog) x 100.
Signaling Pathways
The binding of IGF-I to the IGF-1R initiates a signaling cascade that primarily involves two major pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[1][4] These pathways are crucial for cell growth, proliferation, differentiation, and survival. While the isolated IGF-I (30-41) peptide is not known to independently activate these pathways, its presence and correct conformation within the full IGF-I molecule are essential for the ligand-receptor interactions that trigger this signaling.
Experimental Protocols
Solid-Phase Peptide Synthesis of IGF-I (30-41)
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of the IGF-I (30-41) fragment using Fmoc/tBu chemistry.[5][6]
Materials:
-
Fmoc-Thr(tBu)-Wang resin
-
Fmoc-protected amino acids (G, Y(tBu), S(tBu), R(Pbf), A, P, Q(Trt))
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Thr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents), HBTU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
Wash the resin as in step 2.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence, from C-terminus to N-terminus.
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
IGF-1 Receptor Competitive Binding Assay
This protocol describes a competitive binding assay to determine the affinity of IGF-I analogs for the IGF-1R.[7]
Materials:
-
IGF-1R expressing cells (e.g., P6 cells) or purified recombinant IGF-1R
-
Europium-labeled IGF-I (Eu-IGF-I)
-
Unlabeled IGF-I (for standard curve) and test analogs
-
Assay buffer (e.g., Tris-buffered saline with 0.1% BSA)
-
Wash buffer (e.g., Tris-buffered saline)
-
Microtiter plates (e.g., 96-well plates coated with an anti-IGF-1R antibody)
-
Plate reader capable of time-resolved fluorescence
Procedure:
-
Plate Coating: Coat microtiter plate wells with an anti-IGF-1R monoclonal antibody overnight at 4°C.
-
Blocking: Wash the wells with wash buffer and block with 0.5% BSA in assay buffer for 1-2 hours at room temperature.
-
Receptor Immobilization: Wash the wells and add cell lysate containing IGF-1R or purified IGF-1R to each well. Incubate for 2 hours at room temperature.
-
Competitive Binding:
-
Wash the wells.
-
Add a fixed concentration of Eu-IGF-I to each well.
-
Add varying concentrations of unlabeled IGF-I (for the standard curve) or the test analogs to the wells.
-
Incubate for 3 hours at room temperature with gentle agitation.
-
-
Washing: Wash the wells extensively with wash buffer to remove unbound ligands.
-
Detection:
-
Add enhancement solution to each well.
-
Measure the time-resolved fluorescence using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the fluorescence signal against the concentration of unlabeled IGF-I.
-
Determine the IC50 values (the concentration of analog that inhibits 50% of the specific binding of Eu-IGF-I) for the test analogs.
-
Calculate the dissociation constant (Kd) from the IC50 values.
-
Conclusion
The IGF-I (30-41) fragment, or C-domain, is an integral component of the mature IGF-I molecule, essential for its structural integrity and high-affinity binding to the IGF-1R. While the isolated peptide does not exhibit significant biological activity on its own, its role in facilitating the potent effects of full-length IGF-I is undeniable. Understanding the structure-function relationship of this domain is critical for the rational design of IGF-I analogs with modified receptor binding affinities and signaling properties, which holds significant promise for the development of novel therapeutics targeting the IGF axis in various pathologies.
References
- 1. The signaling landscape of insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. EP1319667A2 - Solid phase method for the synthesis of peptide-spacer-lipid conjugates, conjugates synthesized thereby and targeted liposomes containing the same - Google Patents [patents.google.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. How ligand binds to the type 1 insulin-like growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cytoprotective Properties of the IGF-I (30-41) Fragment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like Growth Factor-I (IGF-I) is a crucial polypeptide hormone that plays a significant role in cellular growth, development, and metabolism.[1][2][3] Beyond its anabolic functions, IGF-I is a potent cytoprotective agent, exhibiting anti-apoptotic, anti-inflammatory, and antioxidant properties across various cell types.[1][4] The biological actions of IGF-I are primarily mediated through its binding to the IGF-I receptor (IGF-1R), a tyrosine kinase receptor that initiates downstream signaling cascades.[5][6] The C-domain of IGF-I, specifically the amino acid fragment 30-41, is a critical region for high-affinity binding to the IGF-1R. While much of the extensive research has focused on the full-length IGF-I protein, the (30-41) fragment itself is recognized for possessing the cytoprotective characteristics of the parent molecule.[4][] This technical guide provides a comprehensive overview of the cytoprotective properties attributed to the IGF-I (30-41) fragment, drawing upon the well-established mechanisms of full-length IGF-I and emerging evidence for the activity of its C-domain.
Core Cytoprotective Mechanisms of IGF-I
The cytoprotective effects of IGF-I are multifaceted and involve the activation of key intracellular signaling pathways that regulate cell survival, inflammation, and oxidative stress.
Anti-Apoptotic Activity
IGF-I is a powerful inhibitor of programmed cell death, or apoptosis.[8][9][10] This anti-apoptotic function is critical in maintaining tissue homeostasis and protecting cells from various insults. The primary mechanism involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway upon IGF-I binding to its receptor.[5][11][12][13][14]
Activated Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and caspase-9. Furthermore, the PI3K/Akt pathway leads to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[15] Studies have shown that IGF-I can significantly reduce apoptosis in various cell types, including neurons and embryonic cells.[8][10] For instance, in stretched myocytes, IGF-1 was found to decrease apoptosis by depressing p53 function and the local renin-angiotensin system.[9]
Anti-Inflammatory Properties
IGF-I has demonstrated significant anti-inflammatory effects. It can attenuate the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[16] Research in ApoE-deficient mice has shown that IGF-I infusion reduces vascular inflammation and macrophage infiltration in atherosclerotic plaques.[16] In vitro studies with neutrophils have shown that IGF-1 can induce an anti-inflammatory phenotype, similar to the effects of IL-4.[17]
Antioxidant Effects
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key contributor to cellular damage. IGF-I exerts antioxidant effects by reducing the formation of superoxide (B77818) and decreasing systemic oxidative stress markers like 8-isoprostane.[16][18] The activation of the PI3K/Akt pathway by IGF-I is also implicated in its antioxidant activity. Furthermore, IGF-1 has been shown to increase the production of neural antioxidants.[19]
The Role of the IGF-I (30-41) Fragment
The C-domain of IGF-I, encompassing amino acids 30-41, is essential for the high-affinity binding of IGF-I to its receptor, IGF-1R.[20] While direct and extensive research on the isolated (30-41) fragment is still emerging, its critical role in receptor activation implies its involvement in initiating the downstream signaling events responsible for the cytoprotective effects of the full-length protein.
A notable study focused on androgenetic alopecia developed a biomimetic peptide, Ac-GFFY-IGF, which incorporates the C-domain of IGF-1 (residues 30-41). This synthetic peptide was shown to effectively bind to and activate the IGF-1R, leading to the phosphorylation of the receptor and the activation of the downstream PI3K/Akt signaling pathway.[20] This activation resulted in the promotion of dermal papilla cell proliferation and the inhibition of apoptosis.[20] This provides strong evidence that the (30-41) region is not merely a structural component but is functionally active in mediating the cytoprotective signaling of IGF-I.
Signaling Pathways
The cytoprotective actions of IGF-I, and by extension the (30-41) fragment, are predominantly mediated by two main signaling cascades:
-
PI3K/Akt Pathway: This is the primary pathway for cell survival and anti-apoptotic signaling. Upon activation, it leads to the phosphorylation of a cascade of downstream targets that inhibit apoptosis and promote cell growth.[5][6][11][12][13][14]
-
Ras/MAPK Pathway: This pathway is also activated by IGF-1R and is primarily involved in cell proliferation and differentiation.[6][21][22]
The interplay between these two pathways orchestrates the cellular response to IGF-I, leading to its diverse biological effects.
Diagram of IGF-I Signaling Pathways
Caption: IGF-I (30-41) binding to IGF-1R activates PI3K/Akt and Ras/MAPK pathways.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the cytoprotective effects of full-length IGF-I. While these data are not specific to the (30-41) fragment, they provide a quantitative context for the potent cytoprotective capacity of the IGF-I signaling axis.
Table 1: Anti-Apoptotic Effects of IGF-I
| Cell Type | Apoptotic Stimulus | IGF-I Concentration | % Reduction in Apoptosis | Reference |
| Stretched Myocytes | Mechanical Stretch | 200 ng/mL | 57% | [9] |
| Developing Cerebral Cortex | Developmental Cues | Overexpression | 30-40% | [10] |
| Human Preimplantation Embryos | Culture Conditions | Not specified | Significant reduction in DNA fragmentation | [8] |
| Macrophages | Palmitic Acid | 2.5 ng/ml | Significant restoration of survival rate | [23] |
| Hippocampal Neurons | Aβ₂₅₋₃₅ (30 μM) | 10-100 nM | Significant protection | [24] |
Table 2: Anti-Inflammatory and Antioxidant Effects of IGF-I
| Model System | Parameter Measured | IGF-I Treatment | % Change | Reference |
| ApoE-deficient mice | Aortic Macrophage Infiltration | 1.5 mg/kg/day infusion | -36% | [16] |
| ApoE-deficient mice | Aortic TNF-α Positive Area | 1.5 mg/kg/day infusion | -58.3% | [16] |
| ApoE-deficient mice | Urine 8-isoprostane levels | 1.5 mg/kg/day infusion | -39% | [16] |
| ApoE-deficient mice | Aortic Superoxide Levels | 1.5 mg/kg/day infusion | -85% | [16] |
| Human Aortic Endothelial Cells | oxLDL-induced Superoxide | 100 ng/mL | -66% | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to investigate the cytoprotective properties of IGF-I.
Cell Viability and Apoptosis Assays
-
MTT Assay: Used to assess cell metabolic activity as an indicator of cell viability. Cells are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The absorbance of the formazan solution is measured spectrophotometrically.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: A method for detecting DNA fragmentation, a hallmark of apoptosis. It labels the 3'-hydroxyl ends of DNA fragments with labeled dUTP, which can then be visualized by fluorescence microscopy.
-
Caspase Activity Assay: Caspases are a family of proteases that are key mediators of apoptosis. Assays typically use a specific caspase substrate conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified. For example, a Caspase-3 activity kit can be used to measure the activity of this key executioner caspase.[1]
-
Western Blotting for Apoptotic Proteins: This technique is used to detect and quantify the expression levels of pro-apoptotic (e.g., Bax, Bad, cleaved caspase-3) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
Diagram of a Typical Cell Viability Experiment Workflow
Caption: A generalized workflow for assessing the cytoprotective effects of IGF-I (30-41).
Oxidative Stress Measurement
-
Dihydroethidium (DHE) Staining: DHE is a fluorescent probe used to detect intracellular superoxide. In the presence of superoxide, DHE is oxidized to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.
-
8-isoprostane Assay: 8-isoprostanes are prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid. Their levels in urine or plasma are a reliable marker of systemic oxidative stress.
Inflammation Assessment
-
ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of specific cytokines (e.g., IL-6, TNF-α) in cell culture supernatants or biological fluids.
-
Immunohistochemistry/Immunofluorescence: These techniques are used to visualize the presence and location of inflammatory markers (e.g., macrophage-specific antigens) in tissue sections.
Conclusion and Future Directions
The IGF-I (30-41) fragment, as a key component of the IGF-I C-domain, holds significant promise as a cytoprotective agent. Its fundamental role in high-affinity binding to the IGF-1R strongly suggests that it is a primary determinant in activating the downstream signaling pathways responsible for the well-documented anti-apoptotic, anti-inflammatory, and antioxidant effects of full-length IGF-I. The development of synthetic peptides incorporating this domain has already demonstrated its functional activity in promoting cell survival and proliferation.
Future research should focus on elucidating the specific cytoprotective properties of the isolated IGF-I (30-41) fragment. In-depth studies utilizing the experimental protocols outlined in this guide are needed to quantify its efficacy in various models of cellular stress and injury. Furthermore, a detailed investigation into its interaction with the IGF-1R and the precise downstream signaling events it triggers will be crucial for its potential development as a therapeutic agent for a range of conditions characterized by excessive cell death, inflammation, and oxidative stress. The continued exploration of this potent peptide fragment could pave the way for novel and targeted cytoprotective therapies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Insulin-like growth factor-1 (IGF-1) induces the activation/phosphorylation of Akt kinase and cAMP response element-binding protein (CREB) by activating different signaling pathways in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The signaling landscape of insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Insulin-Like Growth Factor-1 Induces Mdm2 and Down-Regulates p53, Attenuating the Myocyte Renin-Angiotensin System and Stretch-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insulin-like growth factor-I (IGF-I) inhibits neuronal apoptosis in the developing cerebral cortex in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ahajournals.org [ahajournals.org]
- 17. Frontiers | Insulin-Like Growth Factor 1 Attenuates the Pro-Inflammatory Phenotype of Neutrophils in Myocardial Infarction [frontiersin.org]
- 18. IGF-1, oxidative stress, and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insulin-Like Growth Factor-1 Lowers Spreading Depression Susceptibility and Reduces Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Self-assembling peptide inspired by insulin and type 1 insulin-like growth factor for the treatment of androgenetic alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Activation of ERK1/2 and JNK MAPK Signaling by Insulin/IGF-1 Is Responsible for the Development of Colon Cancer with Type 2 Diabetes Mellitus | PLOS One [journals.plos.org]
- 22. mdpi.com [mdpi.com]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. pnas.org [pnas.org]
The Role of IGF-I (30-41) in Cell Proliferation and Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like growth factor I (IGF-I) is a crucial peptide hormone that plays a significant role in cellular growth, proliferation, and survival. Its functions are primarily mediated through its interaction with the IGF-I receptor (IGF-1R), which triggers a cascade of intracellular signaling events. While the full-length IGF-I protein has been extensively studied, emerging research has focused on the biological activities of its constituent fragments. This technical guide provides an in-depth analysis of the IGF-I (30-41) peptide, a fragment corresponding to the C-domain of the mature IGF-I protein, and its role in modulating cell proliferation and survival.
The IGF-I (30-41) fragment, a hydrophilic loop on the surface of the IGF-I molecule, has been described as possessing anabolic, antioxidant, anti-inflammatory, and cytoprotective properties.[1] Notably, this peptide has been shown to induce the phosphorylation and activation of key signaling molecules, including the IGF-1 receptor (IGFR1), mitogen-activated protein kinases (MAPK3/ERK1 and MAPK1/ERK2), and protein kinase B (AKT1).[2] This suggests a direct involvement of the IGF-I (30-41) fragment in the critical pathways governing cell fate.
IGF-I (30-41) and Cell Proliferation
While direct quantitative data on the mitogenic activity of the isolated IGF-I (30-41) peptide is limited in the currently available literature, its demonstrated ability to activate the MAPK/ERK and PI3K/Akt signaling pathways provides a strong theoretical basis for its pro-proliferative effects.[2] The full-length IGF-I is a potent mitogen, stimulating cell division in a variety of cell types.[3] The activation of the MAPK/ERK pathway is a well-established route for promoting cell cycle progression, while the PI3K/Akt pathway also contributes to cell growth and proliferation.[4]
Key Signaling Pathways in IGF-I Mediated Cell Proliferation
The binding of IGF-I to its receptor initiates a signaling cascade that promotes cell proliferation, primarily through the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways. The IGF-I (30-41) fragment has been implicated in the activation of these same pathways.
Figure 1: Proposed signaling pathway for IGF-I (30-41) in cell proliferation.
IGF-I (30-41) and Cell Survival
The anti-apoptotic function of full-length IGF-I is well-documented, and it is a potent inhibitor of programmed cell death.[3] This protective effect is largely mediated through the activation of the PI3K/Akt signaling pathway.[5] Given that the IGF-I (30-41) fragment can activate Akt, it is highly probable that it also possesses anti-apoptotic and pro-survival properties.[2] The activation of Akt leads to the phosphorylation and inactivation of several pro-apoptotic proteins, thereby promoting cell survival.
Key Signaling Pathways in IGF-I Mediated Cell Survival
The PI3K/Akt pathway is central to the anti-apoptotic effects of IGF-I. Upon activation by the IGF-1R, this pathway inhibits apoptosis through various downstream effectors.
Figure 2: Proposed signaling pathway for IGF-I (30-41) in cell survival.
Quantitative Data
Table 1: Quantitative Effects of Full-Length IGF-I on Cell Proliferation
| Cell Line | Assay | IGF-I Concentration | Observed Effect | Reference |
| Human Intestinal Smooth Muscle Cells | [³H]thymidine incorporation | 100 nM | Maximal stimulation of proliferation | [6] |
| Rat Beta Cell Line (INS-1) | MTT assay & [³H]thymidine uptake | Dose-dependent increase | Stimulated cell proliferation | [7] |
| Triple-Negative Breast Cancer Cells | Proliferation Assay | Subnanomolar | Increased proliferation | [8] |
Table 2: Quantitative Effects of Full-Length IGF-I on Cell Survival (Anti-Apoptosis)
| Cell Line | Apoptosis Inducer | IGF-I Concentration | Observed Effect | Reference |
| Mouse Blastocysts | High IGF-I (130 nM) | 1.3 nM | 6% ± 2% apoptosis | [1] |
| Human Preimplantation Embryos | In vitro culture | 1.7 nM | Reduced apoptotic nuclei from 16.3% to 8.7% | [3] |
| Neuronal Cell Culture | Serum-free medium | 0.5-1.0 µg/ml | Prevented a 75% decrease in viability | [7] |
| PC12/IGF-1R neurons | Obtustatin (200 ng/ml) | 50 ng/ml | Strong protection against loss of neuronal processes | [9] |
| STZ-treated INS-1 cells | Streptozotocin (3 mM) | 0.3, 1, 3 nM | Suppression of apoptosis | [10] |
Experimental Protocols
Detailed experimental protocols specifically utilizing the IGF-I (30-41) fragment are not extensively reported. However, standard methodologies for assessing cell proliferation and apoptosis can be adapted to study the effects of this peptide.
Cell Proliferation Assays
A common method to assess cell proliferation is the measurement of DNA synthesis.
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay:
-
Cell Culture: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, incubate them in a serum-free or low-serum medium for 12-24 hours.
-
Treatment: Treat the cells with varying concentrations of the IGF-I (30-41) peptide for a specified duration (e.g., 24-48 hours). Include a positive control (e.g., full-length IGF-I or serum) and a negative control (vehicle).
-
BrdU Labeling: Add BrdU solution to the culture medium and incubate for a period that allows for incorporation into newly synthesized DNA (typically 2-24 hours, depending on the cell cycle length).[11]
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Immunodetection: Incubate the cells with a specific anti-BrdU antibody, followed by a secondary antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.
-
Quantification: Analyze the results using a fluorescence microscope, flow cytometer, or a microplate reader.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Insulin-Like Growth Factor-I E-Peptide Activity Is Dependent on the IGF-I Receptor | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Assay of Cellular Proliferation | Springer Nature Experiments [experiments.springernature.com]
- 7. Insulin-like-growth-factor-I (IGF-I) antagonizes apoptosis induced by serum deficiency and doxorubicin in neuronal cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insulin-like Growth Factor-Dependent Proliferation and Survival of Triple-Negative Breast Cancer Cells: Implications for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bdbiosciences.com [bdbiosciences.com]
An In-depth Guide to Preliminary Studies on IGF-I in Neurobiology
A Note on IGF-I (30-41): Published research focusing specifically on the neurobiological role of the Insulin-like Growth Factor-I fragment (30-41) is exceptionally limited. Commercial vendors list this peptide fragment for research purposes, noting its origin from the full IGF-I protein, which possesses known anabolic, antioxidant, and anti-inflammatory properties.[][2] However, detailed studies on its specific mechanisms, signaling, or effects within the central nervous system are not available in the current body of scientific literature. Therefore, this guide will focus on the extensive preliminary and foundational research of the parent molecule, IGF-I, which provides the essential context for understanding the potential roles of its constituent fragments.
Introduction to Insulin-like Growth Factor-I (IGF-I) in the Brain
Insulin-like Growth Factor-I (IGF-I) is a crucial neurotrophic peptide, structurally similar to insulin, that is integral to both the developing and adult central nervous system (CNS).[3][4] As part of the IGF system—which also includes IGF-II, their receptors, and multiple binding proteins—IGF-I orchestrates a wide array of cellular processes essential for brain health.[4] While much of the circulating IGF-I is produced by the liver, it is also synthesized locally by various brain cells, including neurons and glia, allowing it to act in both an endocrine and a paracrine fashion.[3][5] IGF-I's primary actions are mediated through its specific cell surface receptor, the IGF-I receptor (IGF1R), a tyrosine kinase receptor that, upon activation, initiates critical intracellular signaling cascades.[4][6] These pathways are fundamental to IGF-I's pleiotropic effects, which include promoting neuronal survival, modulating synaptic plasticity, and driving neurodevelopment.[3][7][8]
Core Neurobiological Functions of IGF-I
Neuroprotection and Anti-Apoptosis
A primary and extensively documented role of IGF-I is its potent neuroprotective capacity. IGF-I is a powerful inhibitor of programmed cell death (apoptosis) in neurons.[4]
-
Inhibition of Apoptotic Pathways: Elevated IGF-I levels have been shown to reduce neuronal apoptosis by increasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL, while decreasing the expression of pro-apoptotic proteins such as Bad and Bax.[9] This modulation leads to a decrease in the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[9]
-
Protection Against Neurotoxicity: IGF-I demonstrates a remarkable ability to protect and even rescue hippocampal neurons from toxicity induced by β-amyloid, the peptide implicated in Alzheimer's disease.[10] Studies using rat primary hippocampal neurons show that IGF-I at concentrations of 10–100 nM significantly protects against neurotoxicity.[10]
-
Ischemic Injury: In models of hypoxic-ischemic brain injury, IGF-I reduces neuronal cell loss.[10] It confers this protection by inhibiting apoptotic processes that are typically triggered by oxygen and glucose deprivation.
Modulation of Synaptic Plasticity
IGF-I is essential for the activity and plasticity of synapses, which are the cellular underpinnings of learning and memory.[11]
-
Long-Term Potentiation (LTP): Brain-derived IGF-I is crucial for hippocampal synaptic plasticity, particularly for the induction and maintenance of LTP.[11] Mice with a conditional deletion of the Igf-I gene in the nervous system show severely impaired hippocampal LTP.[11]
-
Glutamate (B1630785) Receptor Regulation: The effects of IGF-I on synaptic plasticity are linked to its ability to regulate the expression and activity of glutamate receptors, which are vital for memory formation.[12]
-
Neuronal Excitability: At a broader level, IGF-I modulates neuronal excitability and enhances responses to synaptic inputs in cortical neurons.[3][8]
Neurodevelopment and Myelination
IGF-I signaling is indispensable for the normal growth and development of the brain.[7][13]
-
Neurogenesis: During embryonic development, IGF-I stimulates the proliferation of neural stem cells and progenitor cells.[7][13] Mouse models overexpressing IGF-I exhibit brain overgrowth, with an increased number of neurons and glial cells.[12][14] Conversely, null mutations in IGF-I or its receptor lead to significant brain growth retardation.[7]
-
Neuronal Differentiation: IGF-I promotes the differentiation and maturation of neurons, including the stimulation of neuritic and dendritic outgrowth and synaptogenesis.[7][13]
-
Myelination: IGF-I plays a key role in myelination by increasing the number of oligodendrocytes (the myelin-producing cells of the CNS) and enhancing the thickness of myelin sheaths around axons.[15]
Key Signaling Pathways
The diverse neurobiological effects of IGF-I are initiated by its binding to the IGF1R, which triggers the autophosphorylation of the receptor and the activation of two main downstream signaling cascades: the PI3K/Akt pathway and the Ras/MAPK pathway.[5][6][16]
The PI3K/Akt Signaling Pathway
This pathway is central to the pro-survival and anti-apoptotic actions of IGF-I.[4] Upon activation by the IGF1R, Phosphoinositide 3-kinase (PI3K) generates lipid second messengers that recruit and activate the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a host of downstream targets to inhibit apoptosis and promote cell growth and proliferation.[10][17]
The Ras/MAPK Signaling Pathway
This pathway is primarily associated with cell proliferation and differentiation.[6] The activated IGF1R, via adaptor proteins like Grb2, recruits and activates the small G-protein Ras. This initiates a phosphorylation cascade involving Raf, MEK, and finally the mitogen-activated protein kinases (MAPK), also known as extracellular signal-regulated kinases (ERK). Activated ERK translocates to the nucleus to regulate gene expression related to cell growth and differentiation.[17]
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro and in vivo studies of IGF-I in neurobiology.
Table 1: In Vivo Effects of IGF-I on Neuronal Survival and Brain Development
| Experimental Model | Finding | Effect Size | Reference |
|---|---|---|---|
| Nestin/IGF-I Transgenic Mice | Decreased numerical density of apoptotic cells in the cerebral cortex. | 30-40% reduction at postnatal days 0 and 5. | [9] |
| IGF-I Overexpressing Tg Mice | Increased total brain weight. | 28% increase at postnatal day 30. | [13] |
| IGF-I Overexpressing Tg Mice | Increased myelination. | ~200% increase in myelin protein mRNAs. | [15] |
| IGFBP-1 Overexpressing Tg Mice | Decreased myelination. | ~50% decrease in myelin protein mRNAs. |[15] |
Table 2: In Vitro Effects of IGF-I on Neuronal Protection and Function
| Cell/Tissue Model | Treatment/Condition | Finding | Effective Concentration | Reference |
|---|---|---|---|---|
| Rat Primary Hippocampal Neurons | β-amyloid (Aβ) induced toxicity. | Neuroprotection and rescue from cell death. | 10-100 nM | [10] |
| Mouse Barrel Cortex Slices | Hebbian LTP induction. | Bidirectional control of plasticity. | 10 nM (favors LTP), 7 nM (prevents LTP). | (Not in provided context) |
| SH-SY5Y Neuroblastoma Cells | H₂O₂ induced oxidative stress. | Increased cell viability. | 100 ng/mL | (Not in provided context) |
Experimental Protocols
In Vitro Neuroprotection Assay Against β-Amyloid Toxicity
This protocol is based on methodologies used to assess the protective effects of IGF-I on primary neurons.[10]
Objective: To determine if IGF-I can protect or rescue primary hippocampal neurons from β-amyloid (Aβ)-induced cell death.
Methodology:
-
Cell Culture: Primary hippocampal neurons are harvested from embryonic day 18 (E18) rat brains and plated on poly-L-lysine-coated culture plates. Cells are maintained in a neurobasal medium supplemented with B27 and L-glutamine for 6-7 days to allow for differentiation.
-
Treatment Application:
-
Protection Assay: Cultures are treated simultaneously with a toxic concentration of Aβ peptide (e.g., 30 µM Aβ25-35) and varying concentrations of IGF-I (e.g., 1-100 nM).
-
Rescue Assay: Cultures are first exposed to the Aβ peptide. At various time points post-exposure (e.g., 1, 2, 3 days), IGF-I (e.g., 100 nM) is added to the medium.
-
-
Incubation: Cells are incubated for a defined period (e.g., 4-6 days for the initial exposure).
-
Viability Assessment: Cell viability is quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance, which is proportional to the number of viable cells, is read on a spectrophotometer.
-
Data Analysis: Viability in treated groups is expressed as a percentage of the viability in control (untreated) cultures. Statistical analysis (e.g., ANOVA) is performed to determine significance.
In Vivo Analysis of Apoptosis
This protocol is based on the study of transgenic mouse models to evaluate the anti-apoptotic effects of IGF-I.[9]
Objective: To quantify the effect of IGF-I overexpression on naturally occurring neuronal apoptosis in the developing cerebral cortex.
Methodology:
-
Animal Model: Utilize transgenic mice overexpressing IGF-I in the brain (e.g., Nestin/IGF-I Tg mice) and wild-type littermates as controls.
-
Tissue Collection: At specific postnatal ages (e.g., P0, P5), animals are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are removed and post-fixed.
-
Immunohistochemistry: Brains are sectioned (e.g., 50 µm coronal sections) and processed for immunohistochemistry using an antibody specific for activated caspase-3, a marker for apoptotic cells.
-
Stereological Quantification: The numerical density (number of cells per unit volume) of activated caspase-3-immunoreactive cells in a defined region (e.g., the cerebral cortex) is estimated using unbiased stereological methods, such as the optical fractionator technique.
-
Data Analysis: The numerical density of apoptotic cells is compared between the IGF-I transgenic mice and control mice using statistical tests (e.g., t-test) to determine the effect of IGF-I overexpression.
References
- 2. IGF-I (30-41) TFA(82177-09-1,FREE) | MOLNOVA [molnova.com]
- 3. Modulatory Action of Insulin-like Growth Factor I (IGF-I) on Cortical Activity: Entrainment of Metabolic and Brain Functions | MDPI [mdpi.com]
- 4. Insulin-like growth factor 1 - Wikipedia [en.wikipedia.org]
- 5. neurology.org [neurology.org]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The neurobiology of insulin-like growth factor I: From neuroprotection to modulation of brain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insulin-like growth factor-I (IGF-I) inhibits neuronal apoptosis in the developing cerebral cortex in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Brain IGF-I regulates LTP, spatial memory, and sexual dimorphic behavior | Life Science Alliance [life-science-alliance.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Neurodevelopmental effects of insulin-like growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Insulin-Like Growth Factor 1: At the Crossroads of Brain Development and Aging [frontiersin.org]
- 15. In vivo actions of insulin-like growth factor-I (IGF-I) on brain myelination: studies of IGF-I and IGF binding protein-1 (IGFBP-1) transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Molecular Basis of Signaling Specificity of Insulin and IGF Receptors: Neglected Corners and Recent Advances [frontiersin.org]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to IGF-I (30-41) and its Relation to Growth Hormone Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like Growth Factor-I (IGF-I) is a crucial mediator of the anabolic and growth-promoting effects of Growth Hormone (GH). The GH/IGF-1 axis is a principal driver of somatic growth and maintains anabolic processes in adults. IGF-I, a 70-amino acid polypeptide, exerts its effects by binding to the IGF-I receptor (IGF-1R), a transmembrane tyrosine kinase. The binding of IGF-I to its receptor initiates a cascade of intracellular signaling events, primarily through the PI3K/Akt and MAPK pathways, leading to cell proliferation, differentiation, and survival.
The bioactivity of IGF-I is modulated by a family of six high-affinity IGF-binding proteins (IGFBPs), which control its half-life and availability to the IGF-1R. This intricate system of ligands, receptors, and binding proteins allows for precise regulation of growth and metabolism.
This technical guide focuses on a specific fragment of IGF-I, the C-domain, which corresponds to amino acid residues 30-41. This region has garnered interest for its potential role in modulating IGF-I activity. Understanding the interaction of this fragment with the IGF-1R and IGFBPs is critical for the development of novel therapeutics targeting the GH/IGF-1 axis.
Quantitative Data on the Role of the C-Domain in IGF-I Interactions
The C-domain of IGF-I (residues 30-41) plays a significant role in the high-affinity binding of the full-length IGF-I molecule to its receptor. While direct binding affinity data for the isolated IGF-I (30-41) fragment is limited, studies on IGF-I analogs with modifications within this domain provide quantitative insights into its importance.
| Ligand | Receptor/Binding Protein | Relative Binding Affinity (% of Wild-Type IGF-I) | Reference |
| IGF-I Analog (triazole bridge at 36-37) | Human IGF-1R | ~21% | [1] |
| IGF-I Analog (Arg36-Arg37 → Ala36-Ala37) | Human IGF-1R | Severely Impaired | [1] |
| IGF-I Analog (Arg36-Arg37 → Ala36-Ala37) | IGFBP-1 | Impaired | [1] |
| Domain | Binding Partner | Dissociation Constant (Kd) | Reference |
| C-terminal domain of IGFBP-3 | IGF-I | ~1000-fold lower affinity than intact IGFBP-3 | [2] |
Experimental Protocols
Solid-Phase Peptide Synthesis of IGF-I (30-41)
This protocol outlines the manual solid-phase synthesis of the IGF-I (30-41) peptide (Sequence: GYGSSSRRAPQT) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
Acetonitrile (B52724) (ACN)
-
Milli-Q water
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w) for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Purification of IGF-I (30-41) by Reversed-Phase HPLC
Equipment and Materials:
-
Reversed-phase C18 HPLC column
-
HPLC system with a UV detector
-
Solvent A: 0.1% TFA in Milli-Q water
-
Solvent B: 0.1% TFA in acetonitrile (ACN)
-
Crude synthetic IGF-I (30-41) peptide
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Chromatography:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Competitive Radioligand Binding Assay
This protocol is adapted for assessing the binding affinity of IGF-I (30-41) to the IGF-1 receptor.
Materials:
-
Cell membranes expressing the human IGF-1 receptor (e.g., from transfected 3T3 fibroblasts)
-
¹²⁵I-labeled IGF-I
-
Unlabeled IGF-I (for standard curve)
-
IGF-I (30-41) peptide
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.1% BSA)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total binding wells: ¹²⁵I-IGF-I and binding buffer.
-
Non-specific binding wells: ¹²⁵I-IGF-I and a high concentration of unlabeled IGF-I (e.g., 1 µM).
-
Competition wells: ¹²⁵I-IGF-I and serial dilutions of unlabeled IGF-I or IGF-I (30-41).
-
-
Incubation: Add the cell membrane preparation to all wells. Incubate at 4°C for 16-24 hours.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific ¹²⁵I-IGF-I binding).
-
Calculate the dissociation constant (Kd) for IGF-I (30-41) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell Proliferation Assay (MTT Assay)
This protocol is adapted to assess the effect of IGF-I (30-41) on the proliferation of a cell line such as the triple-negative breast cancer cell line MDA-MB-231.[3]
Materials:
-
MDA-MB-231 cells
-
DMEM medium supplemented with 10% FBS
-
Serum-free DMEM
-
IGF-I (positive control)
-
IGF-I (30-41) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well in complete medium and allow them to attach overnight.
-
Serum Starvation: Replace the medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Treatment: Treat the cells with various concentrations of IGF-I (e.g., 0.1-100 ng/mL) or IGF-I (30-41) (e.g., in a similar or higher molar range) in serum-free DMEM for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (vehicle-treated) cells.
Western Blot for Akt Phosphorylation
This protocol is adapted to determine if IGF-I (30-41) can modulate IGF-I-induced Akt phosphorylation.
Materials:
-
Cell line responsive to IGF-I (e.g., MCF-7 or 3T3 fibroblasts)
-
Serum-free medium
-
IGF-I
-
IGF-I (30-41) peptide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
-
Secondary antibody (HRP-conjugated)
-
ECL substrate
-
SDS-PAGE equipment and reagents
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to 70-80% confluency, then serum-starve for 12-24 hours.
-
Treatment:
-
Pre-treat cells with various concentrations of IGF-I (30-41) for 1-2 hours.
-
Stimulate the cells with a fixed concentration of IGF-I (e.g., 50 ng/mL) for 15-30 minutes. Include controls with no treatment, IGF-I alone, and IGF-I (30-41) alone.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.
-
Densitometry Analysis: Quantify the band intensities and express the level of phospho-Akt relative to total Akt.
Signaling Pathways and Logical Relationships
The canonical IGF-I signaling pathway is initiated by the binding of IGF-I to the IGF-1R, leading to receptor autophosphorylation and the recruitment of substrate adaptors like IRS-1. This triggers two main downstream cascades: the PI3K/Akt pathway, which is primarily involved in cell survival and growth, and the Ras/MAPK pathway, which is mainly associated with cell proliferation.
Evidence suggests that the isolated IGF-I (30-41) peptide is insufficient to activate the IGF-1R on its own. Therefore, it does not likely act as a direct agonist to initiate the downstream signaling cascade. Its role, if any, in modulating growth hormone activities may be more subtle, potentially through interference with the binding of full-length IGF-I or its interaction with IGFBPs.
The experimental workflows outlined in this guide provide a framework for investigating the precise nature of IGF-I (30-41)'s interaction with the IGF-1 signaling pathway. Competitive binding assays can quantify its affinity for the receptor, while cell-based assays can determine its effect on cell proliferation and downstream signaling events in the presence or absence of full-length IGF-I.
Conclusion
The IGF-I (30-41) fragment, or C-domain, is an integral part of the full-length IGF-I molecule, contributing significantly to its high-affinity binding to the IGF-1 receptor. Current evidence suggests that the isolated fragment does not possess intrinsic agonistic activity. However, its potential to modulate the binding and signaling of native IGF-I warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive approach for researchers and drug development professionals to explore the therapeutic potential of targeting this specific domain within the complex GH/IGF-1 axis. Further studies are necessary to elucidate the precise role of IGF-I (30-41) and its potential as a modulator of growth hormone-related activities.
References
Methodological & Application
Application Notes and Protocols for IGF-I (30-41) in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like Growth Factor-I (IGF-I) is a crucial neurotrophic factor that plays a significant role in the development, survival, and function of neurons.[1][2][3] It exerts its effects by activating the IGF-I receptor (IGF-1R), which triggers downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/MAPK pathways.[4][5] These pathways are integral to promoting neuronal growth, synaptogenesis, and protecting against apoptosis.[1][6] The IGF-I (30-41) fragment is a peptide derived from the C-domain of the IGF-I protein. While research on this specific fragment is not as extensive as that on the full-length IGF-I, studies on related C-domain peptides, such as that from Mechano-Growth Factor (MGF), suggest unique, IGF-1R-independent neuroprotective mechanisms.[7]
These application notes provide a comprehensive overview of the use of IGF-I and its (30-41) fragment in primary neuron cultures, offering detailed protocols and insights for researchers in neuroscience and drug development.
Data Presentation: Quantitative Effects of IGF-I on Neurons
The following tables summarize the quantitative effects of full-length IGF-I on primary neurons, as reported in various studies. This data provides a baseline for designing experiments with the IGF-I (30-41) fragment.
Table 1: Neuroprotective Effects of IGF-I
| Neuronal Culture Type | Insult/Toxin | IGF-I Concentration | Outcome | Reference |
| Primary Hippocampal Neurons | β-amyloid (25-35) | 100 nM | Increased neuronal survival | [8] |
| SH-SY5Y Neuroblastoma Cells | H₂O₂ | Not Specified | Significantly increased cell survival | [9] |
| Aged Rats (in vivo) | Ischemic Stroke | 1 mg/kg | 34% reduction in infarct size | [10] |
Table 2: Effects of IGF-I on Neurite Outgrowth
| Neuronal Culture Type | IGF-I Concentration | Outcome | Reference |
| Primary Somatosensory Cortex Neurons | Not Specified | ~75% increase in apical dendritic branches, ~50% increase in total apical dendritic length | [11] |
| Human Neural Stem Cells (hNSCs) | Not Specified | Increased number and length of neurites | [12] |
| Differentiating PC12 Cells | Not Specified | Correlated with neurite outgrowth | [13] |
Signaling Pathways and Experimental Workflows
IGF-I Signaling Pathway
Full-length IGF-I primarily signals through the IGF-1 receptor, activating two main downstream pathways that are crucial for neuronal function.
Caption: Canonical IGF-I signaling pathways in neurons.
Experimental Workflow: Assessing Neuroprotection of IGF-I (30-41)
This workflow outlines the key steps to evaluate the neuroprotective potential of the IGF-I (30-41) fragment in a primary neuron culture model of neurotoxicity.
Caption: Workflow for neuroprotection assay.
Experimental Protocols
Protocol 1: Preparation and Culture of Primary Hippocampal Neurons
This protocol is foundational for studying the effects of IGF-I (30-41) on a relevant neuronal population.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize pregnant dam and collect E18 embryos.
-
Dissect hippocampi from embryonic brains in ice-cold dissection medium.
-
Mince the tissue and incubate in enzyme solution according to the manufacturer's protocol to dissociate the cells.
-
Gently triturate the cell suspension to obtain a single-cell suspension.
-
Centrifuge the cells and resuspend in pre-warmed plating medium.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Plate neurons at a desired density (e.g., 1.5 x 10⁵ cells/cm²) on coated cultureware.
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, perform a half-medium change to remove cellular debris. Cultures are typically ready for experimental manipulation within 3-5 days in vitro (DIV).
Protocol 2: Neurite Outgrowth Assay
This assay can be used to determine if IGF-I (30-41) promotes neurite extension and branching.
Materials:
-
Mature primary neuron cultures (e.g., DIV 5-7)
-
IGF-I (30-41) peptide stock solution
-
Full-length IGF-I (positive control)
-
Vehicle control (e.g., sterile water or PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization/blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% goat serum)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope with image analysis software
Procedure:
-
Treat mature primary neuron cultures with varying concentrations of IGF-I (30-41), full-length IGF-I, or vehicle control.
-
Incubate for 24-72 hours.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block the cells for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount coverslips onto slides using mounting medium with DAPI.
-
Acquire images using a fluorescence microscope.
-
Analyze neurite length, number of primary neurites, and branching complexity using image analysis software (e.g., ImageJ with NeuronJ plugin).
Protocol 3: Investigating Signaling Pathway Activation
This protocol helps to determine if IGF-I (30-41) acts through the canonical IGF-1R pathway or an independent mechanism.
Materials:
-
Primary neuron cultures
-
IGF-I (30-41) peptide
-
Full-length IGF-I
-
IGF-1R inhibitor (e.g., PPP or BMS-754807)
-
PI3K inhibitor (e.g., LY294002)
-
MAPK/ERK inhibitor (e.g., U0126)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies against phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Pre-treat neuron cultures with specific inhibitors (IGF-1R, PI3K, or MAPK inhibitors) or vehicle for 1 hour.
-
Stimulate the neurons with IGF-I (30-41) or full-length IGF-I for a short duration (e.g., 15-30 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting to detect the phosphorylation status of Akt and ERK.
-
Analyze the results to determine if the effects of IGF-I (30-41) are blocked by the inhibitors, thereby elucidating the signaling pathway involved.
Conclusion
While the full-length IGF-I is well-established as a potent neurotrophic factor, the specific roles of its fragments, such as IGF-I (30-41), are an emerging area of research. Based on preliminary evidence from related C-domain peptides, IGF-I (30-41) may possess unique, IGF-1R-independent neuroprotective properties.[7] The protocols and data presented here provide a solid foundation for researchers to explore the therapeutic potential of this novel peptide in the context of neuronal health and disease. Further investigation is warranted to fully characterize the biological activity and mechanism of action of IGF-I (30-41) in primary neuron cultures.
References
- 1. Expanding the Mind: Insulin-Like Growth Factor I and Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Neurodevelopmental effects of insulin-like growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on Neuroprotection of Insulin-like Growth Factor-1 towards Glutamate-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IGF-1 treatment causes unique transcriptional response in neurons from individuals with idiopathic autism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Insulin-like growth factor 1 promotes neurological functional recovery after spinal cord injury through inhibition of autophagy via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Insulin-Like Growth Factor-1 Is Neuroprotective in Aged Rats With Ischemic Stroke [frontiersin.org]
- 11. Insulin-Like Growth Factor I Stimulates Dendritic Growth in Primary Somatosensory Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Expression and Distribution of IGF-1 Receptors Containing a β-Subunit Variant (βgc) in Developing Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lyophilized IGF-I (30-41)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like Growth Factor-I (IGF-I) is a crucial peptide hormone involved in cellular growth, proliferation, and survival. The IGF-I (30-41) fragment, a specific sequence from the C-domain of the full-length IGF-I protein, has been identified as a key region for interaction with the IGF-I receptor (IGF-IR). Research suggests that this fragment is directly involved in the high-affinity binding to the IGF-IR, and its presence is critical for the biological activity of the full-length protein.[1] These application notes provide detailed protocols for the proper reconstitution, storage, and handling of lyophilized IGF-I (30-41) to ensure its stability and integrity for research applications.
Product Information
| Characteristic | Description |
| Product Name | IGF-I (30-41) |
| Synonyms | Insulin-like Growth Factor I (30-41) |
| Appearance | White lyophilized powder |
| Properties | Associated with anabolic, antioxidant, anti-inflammatory, and cytoprotective effects.[2] |
Reconstitution of Lyophilized IGF-I (30-41)
Proper reconstitution of lyophilized IGF-I (30-41) is critical for maintaining its biological activity. The choice of solvent can impact the solubility and stability of the peptide.
Recommended Solvents
The solubility of peptides is sequence-dependent. For IGF-I (30-41), the following solvents are recommended in order of preference:
-
Sterile Water: This is the preferred solvent for most peptides.
-
10%-30% Acetic Acid in Sterile Water: If the peptide is not readily soluble in sterile water, a dilute acetic acid solution can be used.[2]
-
Dimethyl Sulfoxide (DMSO): For highly hydrophobic peptides, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with an aqueous buffer.[2]
Reconstitution Protocol
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized IGF-I (30-41) to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can compromise the stability of the peptide.
-
Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1-2 minutes) to ensure that all the lyophilized powder is at the bottom of the vial.
-
Add the Solvent: Using a sterile syringe, slowly add the desired volume of the chosen solvent to the vial. Aim the stream of the solvent down the side of the vial to gently wet the powder.
-
Dissolve the Peptide: Gently swirl or vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking, as this can cause aggregation or degradation of the peptide. If necessary, sonication in a water bath for a few minutes can aid in dissolution.
-
Verification of Dissolution: The reconstituted solution should be clear and free of any visible particulates.
Storage and Stability
The stability of IGF-I (30-41) is dependent on the storage conditions. Following these guidelines will help to preserve the integrity of the peptide.
Storage of Lyophilized Peptide
| Condition | Temperature | Duration |
| Long-term Storage | -20°C or -80°C | Up to 2 years |
| Short-term Storage | 4°C | Several weeks |
| Room Temperature | Ambient | Several days |
Store lyophilized peptide protected from light.
Storage of Reconstituted Peptide Solution
Peptides in solution are significantly less stable than in their lyophilized form. Therefore, it is crucial to store them correctly.
| Condition | Temperature | Recommended Duration |
| Short-term Storage | 4°C | 2-7 days |
| Long-term Storage | -20°C or -80°C | Up to 12 months (in aliquots) |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: This is a primary cause of peptide degradation. It is highly recommended to aliquot the reconstituted peptide solution into single-use volumes before freezing.
-
Aliquoting: Prepare aliquots based on the expected experimental usage to minimize the number of freeze-thaw cycles.
-
Carrier Proteins: For long-term storage of the reconstituted peptide, the addition of a carrier protein, such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), can help to prevent adsorption of the peptide to the vial surface and improve stability.[3]
Experimental Protocols
Workflow for Reconstitution and Aliquoting
Caption: Workflow for reconstituting and storing lyophilized IGF-I (30-41).
Signaling Pathway
The biological effects of full-length IGF-I are mediated through its binding to the IGF-I receptor (IGF-IR), a transmembrane tyrosine kinase. This interaction triggers a conformational change in the receptor, leading to autophosphorylation and the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways. These pathways are crucial for regulating cell proliferation, growth, and survival.[4]
Studies have indicated that the C-domain of IGF-I, which encompasses the (30-41) amino acid sequence, is essential for high-affinity binding to the IGF-IR.[1] Deletion or modification of this region significantly impairs the receptor binding of the full-length IGF-I protein.[1] This suggests that the IGF-I (30-41) fragment likely exerts its biological effects by interacting with the IGF-IR and potentially initiating similar downstream signaling events.
Caption: Proposed signaling pathway of IGF-I (30-41) via the IGF-I receptor.
Troubleshooting
| Problem | Possible Cause | Solution |
| Peptide will not dissolve | Incorrect solvent; peptide has low solubility. | Try the recommended solvents in order of preference. Gentle warming or sonication may help. For very hydrophobic peptides, use a small amount of an organic solvent like DMSO to dissolve first, then dilute with an aqueous buffer. |
| Loss of activity | Improper storage; repeated freeze-thaw cycles; contamination. | Ensure proper storage temperatures are maintained. Aliquot the reconstituted peptide to avoid freeze-thaw cycles. Use sterile techniques during reconstitution and handling. |
| Visible precipitates in solution | Aggregation; poor solubility; contamination. | Centrifuge the vial to pellet the precipitate and use the supernatant. Consider trying a different reconstitution solvent. Ensure the peptide is fully dissolved before use. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling peptides.
-
Handle lyophilized powder in a designated area to avoid inhalation.
-
Dispose of unused peptide and contaminated materials in accordance with institutional and local regulations.
Disclaimer: This information is for research use only and is not intended for human or therapeutic use. The stability and activity of the peptide are dependent on proper handling and storage. The provided protocols are intended as a guide and may require optimization for specific applications.
References
Determining the Optimal Concentration of IGF-I (30-41) for In Vitro Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like Growth Factor-I (IGF-I) is a crucial peptide hormone that regulates cellular growth, proliferation, differentiation, and survival. The C-domain of IGF-I, corresponding to amino acid residues 30-41, plays a significant role in its binding to the IGF-I receptor (IGF-1R) and subsequent activation of intracellular signaling cascades. This document provides detailed application notes and experimental protocols to guide researchers in determining the optimal concentration of the IGF-I (30-41) fragment for various in vitro experiments. Understanding the dose-dependent effects of this peptide is critical for accurately interpreting experimental outcomes and for the development of potential therapeutic agents targeting the IGF-I signaling pathway.
The primary signaling pathways activated by IGF-I binding to its receptor, the IGF-1R, are the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is a major driver of cell survival and proliferation, and the Mitogen-Activated Protein Kinase (MAPK) pathway, which is also involved in proliferation and differentiation.[1] The C-domain (residues 30-41) is a key region for this interaction.[2]
Data Presentation: Dose-Response Characteristics of IGF-I and its Analogs
The optimal concentration of IGF-I (30-41) will vary depending on the cell type, the specific biological endpoint being measured, and the duration of the experiment. The following tables summarize quantitative data from studies on full-length IGF-I and its analogs with modifications in the C-domain (residues 30-41), which can serve as a starting point for determining the optimal concentration of the IGF-I (30-41) fragment.
| Ligand/Analog | Cell Type | Assay | Effective Concentration / EC50 | Reference |
| IGF-I Analogs (with C-domain modifications) | IGF-1R-transfected 3T3 fibroblasts | Receptor Autophosphorylation | 0-100 nM (dose-response) | [2] |
| IGF-I Analogs (with C-domain modifications) | IGF-1R-transfected 3T3 fibroblasts | Akt Activation | 10-8 M | [2] |
Experimental Protocols
Cell Proliferation Assay
This protocol is designed to determine the effect of IGF-I (30-41) on cell proliferation using a colorimetric assay such as the MTT or WST-1 assay.
Materials:
-
Target cells (e.g., MCF-7, PC-3, 3T3 fibroblasts)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
IGF-I (30-41) peptide
-
Sterile phosphate-buffered saline (PBS)
-
MTT or WST-1 assay kit
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the target cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Serum Starvation:
-
After 24 hours, aspirate the complete medium and wash the cells once with sterile PBS.
-
Add 100 µL of serum-free medium to each well and incubate for 12-24 hours to synchronize the cells in a quiescent state.
-
-
Treatment with IGF-I (30-41):
-
Prepare a serial dilution of IGF-I (30-41) in serum-free medium. A suggested starting range is 0.1 nM to 1 µM.
-
Aspirate the serum-free medium from the wells and add 100 µL of the different concentrations of IGF-I (30-41) to the respective wells. Include a negative control (serum-free medium only) and a positive control (e.g., 10% FBS or a known mitogen).
-
Incubate for 24-72 hours.
-
-
Cell Proliferation Assessment:
-
Add 10 µL of MTT or WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Plot the absorbance values against the concentration of IGF-I (30-41).
-
Determine the EC50 value (the concentration that gives half-maximal response).
-
Akt Phosphorylation Assay (Western Blot)
This protocol describes how to assess the activation of the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt at Ser473 or Thr308.
Materials:
-
Target cells
-
Complete and serum-free cell culture medium
-
IGF-I (30-41) peptide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473 or Thr308), anti-total-Akt, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with various concentrations of IGF-I (30-41) (e.g., 1 nM, 10 nM, 100 nM) for a short duration (e.g., 5, 15, 30 minutes). Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-Akt, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add chemiluminescent substrate.
-
Visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-Akt signal to the total Akt signal and then to the loading control.
-
Plot the normalized signal against the IGF-I (30-41) concentration.
-
Mandatory Visualization
Caption: IGF-I (30-41) Signaling Pathways.
Caption: General Experimental Workflow.
References
Application Notes and Protocols: IGF-I (30-41) in Serum-Free Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like Growth Factor-I (IGF-I) is a critical component in serum-free media formulations, promoting cell proliferation, viability, and differentiation by activating key signaling pathways. The C-domain peptide fragment of IGF-I, encompassing amino acids 30-41, has been identified as a region contributing to the overall function of the full-length protein. These application notes provide a detailed overview and protocols for the use of the IGF-I (30-41) peptide in serum-free cell culture, primarily for investigational purposes to dissect the functional contributions of this specific domain. For routine cell culture, more potent alternatives such as full-length IGF-I or its analog, LONG R3 IGF-I, are generally recommended.
In serum-free media, IGF-I is often used as a substitute for insulin, as it can stimulate cell growth at much lower concentrations.[] The full-length IGF-I protein binds to the IGF-I receptor (IGF-IR), initiating downstream signaling cascades, principally the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell cycle progression and inhibition of apoptosis.[2][3][4] The IGF-I (30-41) fragment represents the C-domain of the mature IGF-I protein. While research suggests this domain is important for the overall activity of IGF-I, the peptide fragment alone exhibits significantly lower potency compared to the full-length molecule.
Data Presentation
The proliferative effect of IGF-I and its fragments is concentration-dependent. The following table summarizes available quantitative data on the effective concentrations of full-length IGF-I and a fragment containing the 30-41 region. It is important to note that the effective concentration of the IGF-I (30-41) fragment is substantially higher, indicating lower bioactivity.
| Factor | Cell Line | Effective Concentration | Observed Effect | Reference |
| Full-length IGF-I | Cat Oocytes | 25-50 ng/mL | Improved embryo development | [5] |
| Full-length IGF-I | Human Intestinal Muscle Cells | 10-8 M (approx. 76.5 ng/mL) | Activation of PI 3-kinase and MAP kinase | [2] |
| IGF-I fragment (21-45) | Rat L6 Myoblasts | 0.1 mM | Stimulation of cell proliferation | [6] |
| IGF-I fragment (31-55) | Rat L6 Myoblasts | 0.1 mM | Stimulation of cell proliferation | [6] |
Signaling Pathways
IGF-I binding to its receptor (IGF-IR) triggers a conformational change, leading to the autophosphorylation of the receptor's beta subunit and the activation of its tyrosine kinase activity.[3] This initiates two primary signaling cascades:
-
PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and proliferation. Activated IGF-IR phosphorylates Insulin Receptor Substrate (IRS) proteins, which then recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K, in turn, activates Akt (Protein Kinase B), a key regulator of cell survival, growth, and metabolism.
-
Ras/MAPK Pathway: This pathway is primarily involved in stimulating cell proliferation and differentiation. The activated IGF-IR, through adapter proteins like Grb2, activates Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and ERK (MAPK). Activated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression.
IGF-I Signaling Pathway Diagram
References
Application Note & Protocol: Detection of IGF-I (30-41) Binding
Introduction
Insulin-like Growth Factor I (IGF-I) is a crucial hormone that mediates the effects of growth hormone (GH), playing a significant role in systemic body growth and having anabolic effects on nearly all cell types.[1] The IGF-I (30-41) fragment is a specific amino acid sequence within the full IGF-I protein.[2] This document provides a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) designed to detect the binding of the IGF-I (30-41) fragment. This assay is particularly useful for researchers and drug development professionals studying the interactions of this fragment with antibodies or other binding partners.
The protocol outlined below is a competitive binding assay. In this format, the IGF-I (30-41) fragment in a sample competes with a known amount of labeled full-length IGF-I for binding to a limited number of capture antibody sites on a microplate. The amount of signal generated by the labeled IGF-I is inversely proportional to the concentration of the IGF-I (30-41) fragment in the sample.
Principle of the Assay
The competitive ELISA for IGF-I (30-41) binding is based on the principle of competitive binding.[3][4] The microtiter wells are coated with a monoclonal antibody that recognizes an epitope within the IGF-I molecule that includes or is sterically hindered by the 30-41 amino acid sequence. A constant concentration of biotinylated full-length IGF-I is added to the wells along with the sample containing the unlabeled IGF-I (30-41) fragment. The unlabeled fragment competes with the biotinylated IGF-I for binding to the coated antibody. After an incubation period, the wells are washed to remove unbound substances. Streptavidin-Horseradish Peroxidase (HRP) conjugate is then added, which binds to the biotinylated IGF-I captured by the antibody. Following another wash step, a substrate solution is added, and the HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the concentration of the IGF-I (30-41) fragment in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve generated with known concentrations of the IGF-I (30-41) fragment.
Experimental Workflow Diagram
Caption: Experimental workflow for the competitive ELISA of IGF-I (30-41).
Signaling Pathway/Logical Relationship Diagram
References
Application Notes and Protocols for Assessing IGF-I (30-41) Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the techniques used to assess the bioactivity of the Insulin-like Growth Factor-I fragment (30-41). This peptide sequence corresponds to the C-domain of the full-length IGF-I protein, a region critical for its interaction with the IGF-I receptor (IGF-1R) and subsequent intracellular signaling.[1][2] The following protocols are foundational methods for characterizing the biological effects of this and similar peptides.
Introduction to IGF-I (30-41) Bioactivity
Insulin-like Growth Factor-I (IGF-I) is a crucial hormone that mediates the growth-promoting effects of growth hormone and plays a significant role in cellular proliferation, differentiation, and survival.[3] The C-domain of IGF-I, encompassing amino acid residues 30-41, is recognized as a key contributor to the high-affinity binding of IGF-I to its receptor.[4] Consequently, the IGF-I (30-41) fragment is a subject of research for understanding the specific contributions of this domain to receptor activation and for the development of potential therapeutic analogs.[1][2] While the isolated (30-41) peptide has been shown to be less potent than other IGF-1 peptide mimetics in certain assays, its study provides valuable insights into the structure-function relationship of IGF-I.
The primary methods to assess the bioactivity of IGF-I (30-41) involve quantifying its ability to bind to the IGF-I receptor, stimulate cell proliferation, and induce the phosphorylation of the receptor and its downstream signaling molecules.
Data Presentation: Quantitative Bioactivity Data
The following tables summarize quantitative data for full-length IGF-I and its analogs. It is important to note that specific bioactivity data for the isolated IGF-I (30-41) fragment is not widely available in the public domain. The provided data for full-length IGF-I serves as a benchmark for comparison when assessing the activity of the (30-41) fragment.
Table 1: Receptor Binding Affinity of IGF-I and Analogs
| Ligand | Receptor | Method | Kd (nM) | Reference |
| Human IGF-I | IGF-1R | Competition Binding Assay | 0.2984 | [5] |
| Human Insulin | IGF-1R | Competition Binding Assay | 293 | [5] |
| GivB-InsA (VILP hybrid) | IGF-1R | Competition Binding Assay | 71.35 | [5] |
| Two-chain IGF-1 analog (cleaved at Arg36-Arg37) | IGF-1R | Competition Binding Assay | ~3.5% of native IGF-1 | [2] |
| Triazole-linked IGF-1 analog (at 36-37) | IGF-1R | Competition Binding Assay | ~21% of native IGF-1 | [2] |
Table 2: Cell Proliferation Activity of IGF-I
| Ligand | Cell Line | Assay | EC50 (nM) | Reference |
| Human IGF-I | Human Intestinal Muscle Cells | [³H]thymidine incorporation | 2.7 ± 0.4 | [6] |
| hR1 (anti-IGF-1R mAb) | ACHN (Renal Cell Carcinoma) | Cell Growth Inhibition | 63 pM | [7] |
| hR1 (anti-IGF-1R mAb) | 786-O (Renal Cell Carcinoma) | Cell Growth Inhibition | 48 pM | [7] |
Experimental Protocols
The following protocols are standard methods used for assessing the bioactivity of growth factors like IGF-I. These can be adapted for the specific evaluation of the IGF-I (30-41) fragment. Researchers should optimize concentrations and incubation times for the specific peptide and cell lines used.
Protocol 1: Receptor Binding Assay
This protocol determines the affinity of IGF-I (30-41) for the IGF-I receptor through competitive binding.
Materials:
-
IGF-I (30-41) peptide
-
Radiolabeled IGF-I (e.g., ¹²⁵I-IGF-I)
-
Cells or cell membranes expressing the IGF-I receptor (e.g., NIH/3T3 cells overexpressing IGF-1R)
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)
-
Washing buffer (e.g., cold PBS)
-
Scintillation fluid and counter or gamma counter
Procedure:
-
Cell Preparation: Culture cells expressing IGF-1R to near confluence. For membrane preparations, cells are harvested, homogenized, and the membrane fraction is isolated by centrifugation.
-
Competition Reaction: In a microplate or microcentrifuge tubes, add a constant amount of radiolabeled IGF-I and varying concentrations of unlabeled IGF-I (30-41) or a standard (unlabeled full-length IGF-I).
-
Incubation: Add the cell suspension or membrane preparation to the reaction mixture. Incubate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. For whole cells, this can be done by centrifugation and washing. For membranes, filtration through a glass fiber filter is common.
-
Quantification: Measure the radioactivity of the bound fraction using a gamma counter or scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the unlabeled ligand concentration. The IC50 value (concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The dissociation constant (Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Protocol 2: Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the ability of IGF-I (30-41) to stimulate DNA synthesis, a hallmark of cell proliferation.
Materials:
-
IGF-I (30-41) peptide
-
Target cells (e.g., human intestinal muscle cells, fibroblasts)
-
Cell culture medium (e.g., DMEM) with and without serum
-
[³H]-thymidine
-
Trypsin-EDTA
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH) or scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a desired density and allow them to attach and grow for 24 hours.
-
Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, wash the cells and incubate them in serum-free medium for 24 hours.
-
Stimulation: Treat the serum-starved cells with various concentrations of IGF-I (30-41) or full-length IGF-I as a positive control for 24 hours.
-
[³H]-Thymidine Labeling: Add [³H]-thymidine to each well and incubate for the final 4 hours of the stimulation period.
-
Cell Lysis and Precipitation: Aspirate the medium, wash the cells with cold PBS, and then precipitate the DNA by adding cold TCA.
-
Solubilization and Quantification: After washing to remove unincorporated [³H]-thymidine, solubilize the precipitate with NaOH or cell lysis buffer compatible with scintillation counting. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the counts per minute (CPM) against the peptide concentration to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Protocol 3: Receptor Phosphorylation Assay (Kinase Receptor Activation - KIRA)
This assay quantifies the activation of the IGF-I receptor by measuring its autophosphorylation.
Materials:
-
IGF-I (30-41) peptide
-
Cells overexpressing the human IGF-I receptor
-
Serum-free medium
-
Lysis buffer containing phosphatase and protease inhibitors
-
ELISA plate pre-coated with a capture antibody against the IGF-1R β-subunit
-
Detection antibody: a biotinylated anti-phosphotyrosine antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution (e.g., sulfuric acid)
-
Microplate reader
Procedure:
-
Cell Culture and Starvation: Culture IGF-1R overexpressing cells in a multi-well plate. Before stimulation, starve the cells in serum-free medium for 4-24 hours.
-
Stimulation: Treat the cells with various concentrations of IGF-I (30-41) or full-length IGF-I for a short period (e.g., 10-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with cold lysis buffer.
-
ELISA: a. Add the cell lysates to the wells of the anti-IGF-1R coated ELISA plate and incubate to capture the receptor. b. Wash the wells and add the biotinylated anti-phosphotyrosine antibody to detect phosphorylated receptors. c. After another wash, add streptavidin-HRP conjugate. d. Following a final wash, add TMB substrate and allow the color to develop. e. Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the peptide concentration to generate a dose-response curve and determine the EC50 for receptor phosphorylation.
Mandatory Visualization
Caption: IGF-I (30-41) Signaling Pathway.
Caption: Workflow for a Cell Proliferation Assay.
Caption: Workflow for a Receptor Binding Assay.
References
- 1. Insulin-like Growth Factor 1 Analogs Clicked in the C Domain: Chemical Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. The Structure of the Type 1 Insulin-Like Growth Factor Receptor - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Viral insulin/IGF-like peptides inhibit IGF-1 receptor signaling to enhance viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP2705053B1 - An antibody specifically binding to insulin-like growth factor-1 - Google Patents [patents.google.com]
Application Notes and Protocols for IGF-I (30-41) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper handling, storage, and disposal of the Insulin-like Growth Factor-I (30-41) peptide fragment. Adherence to these guidelines is crucial for maintaining peptide integrity, ensuring experimental reproducibility, and upholding laboratory safety standards.
Peptide Handling and Storage
Proper handling and storage are paramount to preserving the biological activity of IGF-I (30-41). As a lyophilized powder, the peptide is stable but requires specific conditions upon reconstitution.
1.1. Personal Protective Equipment (PPE)
Before handling the peptide, it is mandatory to wear appropriate personal protective equipment to prevent inhalation or contact.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety goggles or a face shield should be worn.
-
Lab Coat: A buttoned lab coat is required to protect against skin contact.
All handling of the peptide, particularly in its powdered form, should be conducted in a designated well-ventilated area, such as a chemical fume hood or a biosafety cabinet.
1.2. Storage Conditions
The stability of IGF-I (30-41) is dependent on its form (lyophilized or reconstituted) and storage temperature.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or colder | Up to several years | Store in a tightly sealed vial in a desiccator to prevent moisture absorption.[1] Protect from direct light. |
| Reconstituted Solution | 2-8°C | Up to 30 days | For short-term storage. |
| Reconstituted Solution (Aliquoted) | -20°C or colder | Up to 3-6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. |
Table 1: Recommended Storage Conditions for IGF-I (30-41) Peptide
Reconstitution Protocol
Reconstituting the lyophilized IGF-I (30-41) peptide requires careful attention to ensure complete solubilization without compromising its integrity.
2.1. Materials
-
Vial of lyophilized IGF-I (30-41) peptide
-
Sterile, high-purity water, 10%-30% acetic acid solution, or DMSO[2]
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes with sterile tips
-
Vortex mixer (optional)
-
Centrifuge
2.2. Procedure
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect peptide stability.
-
Solvent Selection: Based on experimental requirements, choose an appropriate solvent. For most biological assays, sterile, high-purity water is the preferred solvent. If solubility is an issue, a 10%-30% acetic acid solution can be used.[2] For very hydrophobic peptides, a small amount of DMSO can be used initially, followed by dilution with an aqueous buffer.[2]
-
Reconstitution:
-
Carefully remove the cap from the vial.
-
Using a sterile pipette tip, add the desired volume of the chosen solvent to the vial. To prepare a stock solution, a common concentration is 1 mg/mL.
-
Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause aggregation or degradation. If necessary, gentle vortexing can be applied.
-
Ensure the peptide is completely dissolved before proceeding. The solution should be clear and free of particulates.
-
-
Aliquoting and Storage:
-
Once fully reconstituted, it is highly recommended to aliquot the peptide solution into single-use, sterile polypropylene tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.
-
Label each aliquot clearly with the peptide name, concentration, and date of reconstitution.
-
Store the aliquots at -20°C or colder for long-term use.
-
Experimental Protocols
While specific experimental conditions should be optimized for each assay, the following provides a general framework for a common in vitro application of IGF-I (30-41).
3.1. Cell-Based Proliferation Assay (General Protocol)
This protocol outlines a general method to assess the effect of IGF-I (30-41) on cell proliferation. The specific cell line and assay reagents should be chosen based on the research objectives.
3.1.1. Materials
-
Appropriate cell line (e.g., MCF-7 human breast cancer cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Reconstituted IGF-I (30-41) peptide
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, XTT, or a reagent based on resazurin)
-
Plate reader
3.1.2. Procedure
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Serum Starvation:
-
The following day, gently aspirate the complete medium and wash the cells once with serum-free medium.
-
Add serum-free medium to each well and incubate for 4-24 hours to synchronize the cells in a quiescent state.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the IGF-I (30-41) peptide in serum-free medium to achieve the desired final concentrations. A typical concentration range to test for bioactivity could be from 0.1 ng/mL to 100 ng/mL.
-
Remove the serum-free medium from the wells and add the medium containing the different concentrations of the peptide. Include appropriate controls (e.g., vehicle control, positive control with full-length IGF-I).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Quantification of Proliferation:
-
At the end of the incubation period, add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence.
-
Plot the absorbance/fluorescence values against the peptide concentrations.
-
If applicable, calculate the EC₅₀ value, which is the concentration of the peptide that induces a response halfway between the baseline and maximum response.
-
IGF-I Signaling Pathway
IGF-I and its fragments exert their biological effects by binding to the IGF-I receptor (IGF-1R), a transmembrane tyrosine kinase. This binding triggers a cascade of intracellular signaling events that regulate cell growth, proliferation, differentiation, and survival. The two primary signaling pathways activated by the IGF-1R are the PI3K/Akt pathway and the Ras/MAPK pathway.
References
Application Notes and Protocols: The Use of IGF-I (30-41) in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like Growth Factor-I (IGF-I) is a critical signaling molecule that governs cell growth, proliferation, differentiation, and survival.[1][2] Its influence extends to various biological processes, making it a molecule of significant interest in regenerative medicine, developmental biology, and cancer research. Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged as powerful tools that more accurately recapitulate the complex in vivo microenvironment compared to traditional 2D cultures. The application of growth factors like IGF-I in these advanced models is crucial for maintaining cell viability, promoting tissue-specific architecture, and studying physiological and pathological processes.
This document focuses on the application of a specific fragment of IGF-I, the amino acid sequence 30-41, in 3D cell culture models. IGF-I (30-41) corresponds to the C-domain of the full-length IGF-I protein and plays a significant role in receptor binding.[3][4] While direct experimental data on the isolated use of the IGF-I (30-41) fragment in 3D cell culture is limited, these application notes and protocols are based on the known functions of the C-domain and the well-established roles of the full IGF-I protein in 3D models.
Biological Activity and Mechanism of Action
The full-length IGF-I protein exerts its effects primarily through binding to the IGF-1 receptor (IGF-1R), a receptor tyrosine kinase.[1][5] This binding event triggers the autophosphorylation of the receptor and initiates downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways.[2][6][7] These pathways are central to regulating cell proliferation, survival, and metabolism.[2]
The IGF-I (30-41) fragment, as the C-domain of IGF-I, is crucial for high-affinity binding to the IGF-1R.[3][4] However, studies have shown that this fragment alone is not sufficient to effectively activate the receptor.[4] While it is a key component for receptor recognition, other domains of the full IGF-I protein are necessary for inducing the conformational changes required for signal transduction. Therefore, in the context of 3D cell culture, the IGF-I (30-41) fragment is primarily of interest for studies involving competitive binding assays, receptor occupancy experiments, or as a potential modulator of full-length IGF-I activity.
Applications in 3D Cell Culture Models
Based on the function of the full IGF-I protein, the IGF-I (30-41) fragment could be utilized in the following applications within 3D cell culture systems:
-
Competitive Binding Studies: To investigate the binding kinetics and competitive inhibition of IGF-1R in a more physiologically relevant 3D environment.
-
Receptor Occupancy and Downregulation Studies: To determine the role of the C-domain in IGF-1R internalization and degradation within spheroids or organoids.
-
Modulation of IGF-I Signaling: To potentially act as a competitive antagonist, thereby attenuating the effects of endogenous or exogenously added full-length IGF-I.
-
Control for IGF-I Activity: To serve as a negative control in experiments where the full signaling activity of IGF-I is being investigated.
Data Presentation: Effects of Full-Length IGF-I in 3D Cell Culture
The following table summarizes quantitative data from a study on the effects of full-length IGF-I on mouse ovarian preantral follicles cultured in a 3D alginate gel system. This data provides a reference for the expected biological responses to IGF-I signaling in a 3D model.
| Concentration of IGF-I | Follicle Diameter (µm) after 6 days | 17β-estradiol (pg/mL) | Progesterone (ng/mL) | Oocyte Maturation Rate (%) |
| 0 ng/mL (Control) | 185 ± 5 | 150 ± 20 | 1.2 ± 0.2 | 45 ± 5 |
| 5 ng/mL | 195 ± 7 | 250 ± 30 | 1.8 ± 0.3 | 55 ± 6 |
| 10 ng/mL | 210 ± 8 | 400 ± 40 | 2.5 ± 0.4 | 65 ± 7 |
| 50 ng/mL | 170 ± 6 | 380 ± 35 | 2.4 ± 0.4* | 50 ± 5 |
*Note: Data is adapted from a study by Yang et al. (2022) and represents mean ± SEM. * indicates a statistically significant difference from the control group (p < 0.05). This data is for the full-length IGF-I protein.[8][9]
Experimental Protocols
The following are generalized protocols for the use of IGF-I (30-41) in 3D cell culture models, such as spheroids. These protocols should be optimized for specific cell types and experimental goals.
Protocol 1: Formation of Spheroids using the Liquid Overlay Technique
-
Cell Preparation:
-
Culture cells of interest in standard 2D culture flasks until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count to determine the cell concentration.
-
Resuspend the cells in the desired 3D culture medium.
-
-
Plate Coating:
-
Coat the wells of a 96-well plate with a non-adherent surface coating (e.g., poly-HEMA or commercially available ultra-low attachment plates) to prevent cell attachment.
-
-
Spheroid Formation:
-
Seed the desired number of cells (typically 1,000-10,000 cells/well) in 100-200 µL of 3D culture medium into each well of the coated 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C and 5% CO2. Spheroids will typically form within 24-72 hours.
-
Protocol 2: Treatment of Spheroids with IGF-I (30-41)
-
Preparation of IGF-I (30-41) Stock Solution:
-
Reconstitute lyophilized IGF-I (30-41) peptide in sterile water or a recommended buffer to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Treatment of Spheroids:
-
Once spheroids have formed and reached the desired size, carefully remove half of the culture medium from each well.
-
Add fresh medium containing the desired final concentration of IGF-I (30-41). For competitive binding studies, a range of concentrations (e.g., 10 ng/mL to 1 µg/mL) should be tested.
-
For experiments involving co-treatment with full-length IGF-I, add both factors simultaneously.
-
Incubate the spheroids for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Protocol 3: Analysis of Spheroids
-
Morphological Analysis:
-
Monitor spheroid size and morphology using brightfield microscopy. Images can be captured at regular intervals to assess growth or changes in compactness.
-
-
Viability Assay:
-
Assess cell viability using commercially available assays such as CellTiter-Glo® 3D Cell Viability Assay or LIVE/DEAD™ Viability/Cytotoxicity Kit for mammalian cells.
-
-
Immunofluorescence Staining:
-
Fix spheroids with 4% paraformaldehyde.
-
Permeabilize with a detergent-based buffer (e.g., 0.5% Triton™ X-100 in PBS).
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against proteins of interest (e.g., phosphorylated IGF-1R, Ki-67 for proliferation).
-
Incubate with fluorescently labeled secondary antibodies.
-
Image using a confocal microscope for 3D reconstruction and analysis.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by full-length IGF-I. It is hypothesized that IGF-I (30-41) may competitively inhibit the initiation of these pathways by blocking the IGF-1R binding site.
References
- 1. Insulin-like growth factor 1 - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of IGF-1-Mediated Regulation of Skeletal Muscle Hypertrophy and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Structure of the Type 1 Insulin-Like Growth Factor Receptor - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Insulin-like growth factor 1 (IGF-1): a growth hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of the IGF-1 Signaling Cascade in Muscle Protein Synthesis and Anabolic Resistance in Aging Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of the Insulin/IGF System in Cancer: Lessons Learned from Clinical Trials and the Energy Balance-Cancer Link [frontiersin.org]
- 8. Effects of IGF-1 on the Three-Dimensional Culture of Ovarian Preantral Follicles and Superovulation Rates in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Delivery of IGF-I (30-41)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like Growth Factor-I (IGF-I) is a crucial hormone for growth and development, with anabolic, anti-inflammatory, and cytoprotective properties.[1][2] IGF-I (30-41), a fragment of IGF-I corresponding to amino acids 30-41 of the C-domain, is also of significant research interest.[1][3][4][5][6] Effective in vivo delivery of this peptide is critical for preclinical studies investigating its therapeutic potential. These application notes provide an overview of common delivery methods, quantitative data from published studies, and detailed experimental protocols to guide researchers in their study design.
IGF-I Signaling Pathways
IGF-I exerts its effects by binding to the IGF-I receptor (IGF1R), a receptor tyrosine kinase.[7] This binding triggers the activation of several intracellular signaling cascades, primarily the PI3K/Akt pathway, which is crucial for cell survival and growth, and the Ras-MAPK pathway, which is involved in cell proliferation and differentiation.[3][7]
Caption: Major signaling pathways activated by IGF-I.
In Vivo Delivery Methods for IGF-I and its Fragments
The choice of delivery method depends on the research question, the target tissue, and the desired pharmacokinetic profile.
Systemic Administration
Systemic delivery is used to study the widespread effects of IGF-I (30-41). Common routes include:
-
Subcutaneous (SC) Injection: This is a common and relatively easy method that provides a slower absorption rate compared to other parenteral routes.[8][9]
-
Intraperitoneal (IP) Injection: This route is also frequently used in rodents for systemic administration.[8][10]
-
Intravenous (IV) Injection: This method provides immediate and complete bioavailability, but the substance is also cleared more rapidly.[8][9]
Local and Targeted Administration
Local delivery is employed when the effects of IGF-I (30-41) are to be studied in a specific tissue or organ, minimizing systemic side effects.
-
Intracerebroventricular (ICV) Injection/Infusion: This method delivers the peptide directly into the cerebrospinal fluid, bypassing the blood-brain barrier to study its effects on the central nervous system.[11][12]
-
Local Infusion via Mini-osmotic Pumps: These pumps can be implanted subcutaneously to provide continuous and controlled delivery of the peptide to a specific site over an extended period.[13]
Advanced Delivery Systems
To improve the stability, bioavailability, and targeting of IGF-I peptides, various advanced delivery systems are being explored.
-
Nanoparticles: Encapsulating IGF-I or its fragments in biodegradable nanoparticles can protect the peptide from degradation, provide sustained release, and potentially target specific tissues.[14][15][16][17][18][19]
-
Hydrogels: Injectable hydrogels can serve as a depot for the localized and sustained release of the peptide at the site of administration.[14]
-
Microspheres: Similar to nanoparticles, microspheres can be used for controlled release of the encapsulated peptide.[20]
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using IGF-I. While specific data for the (30-41) fragment is limited, these tables provide a reference for dosage and administration strategies that can be adapted.
Table 1: Systemic Administration of IGF-I in Rodent Models
| Delivery Route | Animal Model | Dosage | Frequency | Key Findings | Reference |
| Subcutaneous | Obese Mice | 100 µg/kg/day | Daily for 7 days | Improved metabolic parameters and reduced liver steatosis. | [21] |
| Subcutaneous | C57BL/6 Mice | 2 µg/g | Single injection 24h before eCG | Significantly increased the number of ovulated oocytes. | [22] |
| Intraperitoneal | 5-week-old Mice | ~6 µg/g (~90 µg total) | Single injection | IGF-I was visualized in the growth plate within 30 minutes. | [10][23] |
| Intravenous Infusion | Rats on Parenteral Nutrition | 2.5 mg/kg/day | Continuous | Elevated plasma IGF-I levels. | [24] |
Table 2: Local/Targeted Administration of IGF-I in Rodent Models
| Delivery Route | Animal Model | Dosage | Frequency | Key Findings | Reference |
| Intracerebroventricular | Rats | 5, 10, or 20 µg | Daily during extinction phase | Higher doses accelerated the extinction of morphine-induced conditioned place preference. | [11] |
| Intracerebroventricular | Mice (TBI model) | 10 µ g/day | Continuous infusion for 7 days | Improved motor and cognitive function. | [12] |
| Local Infusion (minipump) | Aged Mice | Not specified | Continuous | Increased new bone formation. | [13] |
Detailed Experimental Protocols
Preparation of IGF-I (30-41) for In Vivo Administration
IGF-I (30-41) is a peptide and requires careful handling to maintain its stability and activity.
Materials:
-
Lyophilized IGF-I (30-41) peptide
-
Sterile, pyrogen-free water, saline (0.9% NaCl), or phosphate-buffered saline (PBS)
-
Solvents like DMSO if the peptide has low water solubility[1][6]
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in a small amount of sterile water or a suitable solvent as recommended by the supplier.[1]
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.
-
For injection, further dilute the stock solution to the desired final concentration with sterile saline or PBS.
-
If necessary, filter-sterilize the final solution using a 0.22 µm syringe filter.
-
Prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C for short-term storage, avoiding repeated freeze-thaw cycles.
Protocol for Subcutaneous (SC) Injection in Mice
Materials:
-
Prepared IGF-I (30-41) solution
-
Sterile insulin (B600854) syringes (28-30 gauge)
-
Appropriate animal restraint device
Protocol:
-
Restrain the mouse securely.
-
Lift the loose skin over the back of the neck (scruff) to form a "tent".
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site if needed.
-
Return the animal to its cage and monitor for any adverse reactions.
Protocol for Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared IGF-I (30-41) solution
-
Sterile syringes with 25-27 gauge needles
-
Appropriate animal restraint
Protocol:
-
Restrain the mouse with its head tilted downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate to check for the aspiration of urine or intestinal contents.
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
Protocol for Intracerebroventricular (ICV) Injection in Rodents
Note: This is a surgical procedure and requires appropriate ethical approval, training, and aseptic techniques.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Guide cannula and internal cannula
-
Hamilton syringe
-
Prepared IGF-I (30-41) solution
Protocol:
-
Anesthetize the animal and mount it in the stereotaxic frame.
-
Surgically expose the skull and use stereotaxic coordinates to locate the desired ventricle (e.g., lateral ventricle).
-
Drill a small hole in the skull and implant a guide cannula.
-
Secure the cannula with dental cement.
-
Allow the animal to recover from surgery.
-
For injection, gently restrain the animal, insert the internal cannula into the guide cannula, and infuse the IGF-I (30-41) solution slowly using a Hamilton syringe.[11]
-
Monitor the animal closely after the injection.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate a typical experimental workflow for an in vivo study and the logical considerations for choosing a delivery method.
Caption: A typical workflow for an in vivo study with IGF-I (30-41).
Caption: Logical considerations for selecting a delivery method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insulin-like growth factor 1 - Wikipedia [en.wikipedia.org]
- 3. Engineering insulin-like growth factor-1 for local delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. IGF-I 30-41 | amino acids 30 | CAS# 82177-09-1 | InvivoChem [invivochem.com]
- 6. IGF-I (30-41) (TFA) (Insulin-like Growth Factor I (30-41) (TFA)) | IGF-1R | | Invivochem [invivochem.com]
- 7. In Vitro and In Vivo Effects of IGF-1 Delivery Strategies on Tendon Healing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntnu.edu [ntnu.edu]
- 9. lar.fsu.edu [lar.fsu.edu]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The effect of intracerebroventricular injection of insulin-like growth factor-1 on morphine-induced conditioned place preference extinction and reinstatement; a behavioral and biochemical experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Central Infusion of Insulin-Like Growth Factor-1 Increases Hippocampal Neurogenesis and Improves Neurobehavioral Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Systemic and Local Administration of Recombinant Human IGF-I (rhIGF-I) on De Novo Bone Formation in an Aged Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 10. Igf-1 And Agrin Co-delivery Nanoparticles In A Nanofiber Hydrogel-based Drug Delivery System Improve Functional Recovery Following Chronic Denervation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Native and Complexed IGF-1: Biodistribution and Pharmacokinetics in Infantile Neuronal Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptide-based nanoparticle for ex vivo and in vivo drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. "Peptide-Based Inorganic Nanoparticles as Efficient Intracellular Deliv" by Amir Nasrolahi Shirazi, Rajesh Vadlapatla et al. [digitalcommons.chapman.edu]
- 18. [PDF] Peptide-Based Inorganic Nanoparticles as Efficient Intracellular Delivery Systems | Semantic Scholar [semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. Application of Neurotrophic Factors as a Therapeutic Approach for Neurodegenerative Diseases [en-journal.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. journals.physiology.org [journals.physiology.org]
- 24. journals.physiology.org [journals.physiology.org]
Designing Dose-Response Experiments for IGF-I (30-41): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting dose-response experiments for the Insulin-like Growth Factor-I fragment (30-41). This peptide, corresponding to the C domain of IGF-I, is associated with anabolic, antioxidant, anti-inflammatory, and cytoprotective properties.[1] The following protocols are designed to assess the biological activity of IGF-I (30-41) in cell culture models, focusing on its effects on cell proliferation, apoptosis, and the activation of key signaling pathways.
Section 1: Overview of IGF-I Signaling
Insulin-like Growth Factor-I (IGF-I) is a crucial peptide hormone that regulates cellular growth, differentiation, and survival.[2] Its effects are primarily mediated through the IGF-I receptor (IGF-IR), a transmembrane tyrosine kinase. Upon ligand binding, the IGF-IR undergoes autophosphorylation, initiating downstream signaling cascades. The two major pathways activated by IGF-I are the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras-Raf-MEK-ERK (MAPK) pathway.
The PI3K/Akt pathway is central to cell survival and proliferation.[3] Activation of this pathway leads to the phosphorylation and activation of Akt, a serine/threonine kinase that subsequently phosphorylates a variety of downstream targets involved in inhibiting apoptosis and promoting cell cycle progression.[3] The MAPK/ERK pathway is also critically involved in cell proliferation, differentiation, and survival.
A diagram of the canonical IGF-I signaling pathway is presented below.
Caption: IGF-I Signaling Pathway.
Section 2: Experimental Design for Dose-Response Studies
A typical workflow for a dose-response experiment with IGF-I (30-41) is outlined below. This involves cell preparation, treatment with a range of peptide concentrations, and subsequent analysis of biological endpoints.
Caption: General Dose-Response Experimental Workflow.
Suggested Concentration Ranges for Dose-Response Studies
The optimal concentration of IGF-I (30-41) will vary depending on the cell type and the specific biological endpoint being measured. Based on studies with full-length IGF-I, a logarithmic dilution series is recommended to cover a broad range of concentrations.
| Assay Type | Suggested Concentration Range for IGF-I (30-41) | Reference Concentrations (Full-length IGF-I) |
| Cell Proliferation | 0.1 nM - 1 µM | 10 nM - 100 nM[4] |
| Apoptosis Inhibition | 0.1 nM - 1 µM | 1.3 nM - 130 nM[5] |
| Akt Phosphorylation | 1 nM - 200 nM | 10 nM[3] |
Section 3: Detailed Experimental Protocols
Protocol for Cell Proliferation Assay (MTS/MTT Assay)
Objective: To determine the effect of IGF-I (30-41) on the proliferation of a given cell line.
Materials:
-
Cells of interest
-
Complete growth medium
-
Serum-free medium
-
IGF-I (30-41) peptide
-
96-well cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Synchronization: Gently aspirate the complete medium and wash the cells once with phosphate-buffered saline (PBS). Add 100 µL of serum-free medium to each well and incubate for 12-24 hours to synchronize the cells in a quiescent state.
-
Treatment: Prepare a serial dilution of IGF-I (30-41) in serum-free medium. A common starting point is a 10-fold dilution series (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Include a vehicle control (serum-free medium only) and a positive control (e.g., 10% fetal bovine serum or a known concentration of full-length IGF-I).
-
Incubation: Add 10 µL of the diluted IGF-I (30-41) or control solutions to the respective wells. Incubate the plate for 24-72 hours, depending on the cell line's doubling time.
-
MTS/MTT Assay: Add 20 µL of the MTS or MTT reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the results to the vehicle control and plot the percentage of cell proliferation against the logarithm of the IGF-I (30-41) concentration to generate a dose-response curve.
Protocol for Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To assess the ability of IGF-I (30-41) to inhibit apoptosis induced by a pro-apoptotic stimulus.
Materials:
-
Cells of interest
-
Complete growth medium
-
Serum-free medium
-
IGF-I (30-41) peptide
-
Pro-apoptotic stimulus (e.g., staurosporine, TNF-α)
-
96-well white-walled, clear-bottom plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well white-walled plate at a density of 10,000-20,000 cells per well in 100 µL of complete growth medium.[2] Incubate overnight.
-
Pre-treatment: Aspirate the medium and replace it with 90 µL of serum-free medium containing various concentrations of IGF-I (30-41). Incubate for 1-2 hours.
-
Apoptosis Induction: Add 10 µL of the pro-apoptotic stimulus at a pre-determined optimal concentration to induce apoptosis. Include a control group without the stimulus.
-
Incubation: Incubate the plate for 4-24 hours, depending on the apoptotic inducer and cell type.
-
Caspase-Glo® Assay: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation and Measurement: Mix the contents of the wells on a plate shaker at low speed for 30 seconds. Incubate at room temperature for 1-2 hours. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the control cells (no apoptotic stimulus) and plot the percentage of caspase-3/7 activity against the IGF-I (30-41) concentration.
Protocol for Western Blot Analysis of Akt Phosphorylation
Objective: To determine if IGF-I (30-41) activates the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt at Ser473.
Materials:
-
Cells of interest
-
Complete growth medium
-
Serum-free medium
-
IGF-I (30-41) peptide
-
6-well or 10 cm cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum starve the cells for 12-24 hours. Treat the cells with different concentrations of IGF-I (30-41) for a short duration (e.g., 15-30 minutes).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total Akt antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-Akt to total Akt for each treatment condition and plot the fold change relative to the untreated control against the IGF-I (30-41) concentration.
Section 4: Data Presentation and Interpretation
All quantitative data from the dose-response experiments should be summarized in tables and visualized as dose-response curves. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) should be calculated to quantify the potency of IGF-I (30-41).
Table Example: Summary of IGF-I (30-41) Activity
| Endpoint | Cell Line | EC50 / IC50 (nM) | Max Response (% of Control) |
| Proliferation | MCF-7 | [Calculated Value] | [Calculated Value] |
| Apoptosis Inhibition | HT-29 | [Calculated Value] | [Calculated Value] |
| Akt Phosphorylation | PC-3 | [Calculated Value] | [Calculated Value] |
By following these detailed protocols and application notes, researchers can effectively design and execute dose-response experiments to characterize the biological activities of the IGF-I (30-41) peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inducing apoptosis of human colon cancer cells by an IGF-I D domain analogue peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Incorporating IGF-I Peptides into Hydrogel Scaffolds for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like Growth Factor-I (IGF-I) is a potent signaling molecule crucial for cellular proliferation, differentiation, and survival, making it a prime candidate for tissue engineering applications.[1][2] Its therapeutic efficacy is often limited by a short half-life and rapid clearance in vivo.[3] Incorporating IGF-I into hydrogel scaffolds provides a method for localized, sustained delivery, enhancing its regenerative potential.[3][4]
While full-length IGF-I is commonly used, research is increasingly focused on bioactive peptide fragments and mimetics to improve stability, reduce cost, and modulate receptor interactions. A key region of interest is the C-domain, corresponding to the amino acid sequence 30-41.[5][6] It is hypothesized that this peptide may bind to the IGF-I receptor (IGF-1R) while bypassing regulation by IGF-binding proteins.[7] Although detailed studies on the IGF-I (30-41) fragment are emerging, the principles and protocols developed for full-length IGF-I and other mimetics are directly applicable.[7][8]
These application notes provide a comprehensive guide to the methodologies for incorporating IGF-I peptides, such as the (30-41) fragment, into hydrogel scaffolds, characterizing their properties, and assessing their bioactivity for tissue regeneration, particularly in cartilage repair.[9][10]
Signaling Pathway and Mechanism of Action
IGF-I and its bioactive fragments primarily exert their effects by binding to the IGF-I receptor (IGF-1R), a tyrosine kinase receptor on the cell surface.[2][11] This binding event triggers a conformational change, leading to autophosphorylation of the receptor and the recruitment of intracellular substrate proteins like Insulin (B600854) Receptor Substrates (IRSs).[11] Phosphorylated IRS proteins then act as docking sites for other signaling molecules, activating downstream cascades.
The most critical pathway for the pro-survival and anabolic effects of IGF-I in tissue engineering is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[4][12] Activation of this pathway stimulates cell growth and protein synthesis while potently inhibiting apoptosis (programmed cell death), which is critical for the survival of encapsulated cells within the hydrogel scaffold.[2][12]
Experimental Protocols
The following protocols are generalized for the incorporation of IGF-I peptides into a dual-crosslinked GelMA/Alginate hydrogel, a system known for its tunable properties and biocompatibility.[4][13]
Protocol 1: Preparation of IGF-I Peptide-Loaded Hydrogel Scaffolds
This protocol describes the physical entrapment of the IGF-I peptide within the hydrogel matrix upon crosslinking.
Materials:
-
Methacrylated gelatin (GelMA)
-
Sodium alginate (Alg)
-
IGF-I (30-41) peptide or other mimetic[14]
-
Photoinitiator (e.g., Irgacure 2959)
-
Calcium chloride (CaCl₂) solution (e.g., 100 mM)
-
Phosphate-buffered saline (PBS)
-
Sterile, deionized water
Procedure:
-
Prepare Hydrogel Precursor Solution:
-
Incorporate IGF-I Peptide:
-
Reconstitute the lyophilized IGF-I (30-41) peptide according to the manufacturer's instructions, typically in sterile water or a suitable buffer.[14]
-
Just before crosslinking, add the desired concentration of the IGF-I peptide solution to the hydrogel precursor solution and mix gently but thoroughly.
-
-
Primary Crosslinking (Photopolymerization):
-
Pipette the IGF-I-loaded precursor solution into a mold (e.g., a PDMS mold to create discs).
-
Expose the solution to UV light (e.g., 365 nm) for a specified time (e.g., 30-60 seconds) to crosslink the GelMA component. The duration will depend on the photoinitiator concentration and light intensity.
-
-
Secondary Crosslinking (Ionic):
-
Submerge the photocrosslinked hydrogels in a sterile CaCl₂ solution for 5-10 minutes to ionically crosslink the alginate component.[13]
-
-
Washing:
-
Wash the resulting dual-crosslinked hydrogels extensively with PBS to remove unreacted components and excess calcium ions. The hydrogels are now ready for characterization or cell culture experiments.
-
Protocol 2: Characterization of IGF-I Peptide-Loaded Hydrogels
A. Release Kinetics Study
-
Place individual IGF-I-loaded hydrogel discs in separate tubes containing a known volume of release buffer (e.g., 1 mL of PBS with 0.1% BSA to prevent non-specific binding).
-
Incubate the tubes at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, and onwards), collect the entire volume of the release buffer (releasate) and replace it with an equal volume of fresh buffer.
-
Store the collected releasate at -20°C until analysis.
-
Quantify the concentration of the IGF-I peptide in the releasate using a human IGF-I ELISA kit, following the manufacturer’s protocol.
-
Calculate the cumulative release percentage at each time point relative to the initial amount of peptide loaded into the hydrogel.
B. Swelling Ratio
-
Lyophilize a set of prepared hydrogels to determine their dry weight (Wd).
-
Immerse the dried hydrogels in PBS at 37°C.
-
At various time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.
C. Morphological Analysis
-
Prepare hydrogel samples by flash-freezing in liquid nitrogen and then lyophilizing.
-
Mount the dried samples on stubs and sputter-coat them with a conductive metal (e.g., gold).
-
Observe the cross-sectional morphology and pore structure using a Scanning Electron Microscope (SEM).
Protocol 3: In Vitro Bioactivity Assay
This protocol assesses the ability of the released IGF-I peptide to stimulate chondrogenic differentiation of mesenchymal stem cells (MSCs).
-
Cell Encapsulation (Optional) or Co-culture:
-
Encapsulation: Resuspend MSCs in the IGF-I-loaded precursor solution (from Protocol 1, Step 2) before crosslinking to a final density of ~5-10 million cells/mL.
-
Co-culture: Place sterile, cell-free IGF-I-loaded hydrogels in the bottom of a culture well. Seed MSCs on top of or adjacent to the hydrogels.
-
-
Culture: Culture the cell-laden constructs or co-cultures in a standard chondrogenic differentiation medium for 14-21 days. Include control groups: hydrogels without IGF-I peptide, and cells cultured with soluble IGF-I peptide added to the medium.
-
Assessment of Chondrogenesis:
-
Biochemical Analysis: Digest the hydrogel-cell constructs using an enzyme like papain. Quantify the total DNA content (indicating cell number) using a fluorescent assay (e.g., PicoGreen) and the sulfated glycosaminoglycan (sGAG) content using the DMMB assay. An increase in the sGAG/DNA ratio indicates enhanced matrix production per cell.[10]
-
Gene Expression: Extract RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of key chondrogenic marker genes (e.g., SOX9, ACAN, COL2A1) and osteogenic genes to check for unwanted differentiation (e.g., RUNX2).[4]
-
Histology: Fix, embed, and section the constructs. Stain with Safranin O/Fast Green to visualize proteoglycan-rich matrix (stains red) and collagen (stains green).
-
Data Presentation
Effective data presentation is crucial for interpreting results. The following tables provide templates for summarizing key quantitative findings.
Table 1: IGF-I Release Profile from Hydrogel Scaffolds
| Time Point (Hours) | Cumulative IGF-I Released (ng) | Cumulative IGF-I Release (%) |
|---|---|---|
| 1 | Value | Value |
| 4 | Value | Value |
| 24 | Value | Value |
| 72 | Value | Value |
| 168 (7 days) | Value | Value |
| 336 (14 days) | Value | Value |
Data from studies on full-length IGF-I in PLGA microspheres showed a release of 125 ng over 15 days.[15]
Table 2: Bioactivity of IGF-I-Loaded Hydrogels on Encapsulated Chondrocytes/MSCs
| Experimental Group | sGAG Content (% wet weight) | Total DNA (µ g/construct ) | sGAG / DNA Ratio |
|---|---|---|---|
| Control (No IGF-I) | Value ± SD | Value ± SD | Value ± SD |
| Blank Hydrogel | Value ± SD | Value ± SD | Value ± SD |
| Soluble IGF-I | Value ± SD | Value ± SD | Value ± SD |
| IGF-I-Loaded Hydrogel | Value ± SD | Value ± SD | Value ± SD |
A study using IGF-I and TGF-β1 in PEO-based hydrogels reported a maximum GAG density of 8.41 ± 2.5% wet weight after 14 days.[15]
Logical Relationships and Considerations
The success of tissue engineering with IGF-I-loaded hydrogels depends on the interplay between the material properties, the release profile, and the cellular response. Slower, more sustained release is often desirable to maintain long-term bioactivity.[4] The hydrogel's physical properties, such as pore size and stiffness, also directly influence cell behavior and tissue formation.
References
- 1. Insulin-like growth factor-I and wound healing, a potential answer to non-healing wounds: A systematic review of the literature and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin-like growth factor 1 - Wikipedia [en.wikipedia.org]
- 3. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 4. Up IGF-I via high-toughness adaptive hydrogels for remodeling growth plate of children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Self-assembling peptide inspired by insulin and type 1 insulin-like growth factor for the treatment of androgenetic alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Research progress of self-assembling peptide hydrogels in repairing cartilage defects [frontiersin.org]
- 10. Delivering heparin-binding insulin-like growth factor 1 with self-assembling peptide hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
- 12. Mechanisms of IGF-1-Mediated Regulation of Skeletal Muscle Hypertrophy and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ensuring the Integrity of IGF-I (30-41) in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Insulin-like Growth Factor-I (30-41) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is IGF-I (30-41) and why is its stability important?
A1: IGF-I (30-41) is a twelve-amino-acid fragment of the C-domain of Insulin-like Growth Factor-I (IGF-I). This region is crucial for the binding of IGF-I to its receptor (IGF-1R), a key interaction in cellular growth and proliferation pathways.[1] The stability of this peptide is paramount for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity.
Q2: What are the primary causes of IGF-I (30-41) degradation in experiments?
A2: Like other peptides, IGF-I (30-41) is susceptible to degradation by proteases, which are enzymes that break down proteins and peptides. These proteases can be present in cell culture media, serum supplements, or released from cells during lysis. The peptide bond between Arginine 36 and Arginine 37 within the C-domain of the full-length IGF-I has been postulated to be a potential in vivo proteolytic cleavage site, suggesting this region may be inherently susceptible to certain proteases.[1] Additionally, improper storage and handling, suboptimal pH, and elevated temperatures can also contribute to peptide degradation.
Q3: How should I store and handle lyophilized and reconstituted IGF-I (30-41)?
A3: Proper storage and handling are critical for maintaining the integrity of your IGF-I (30-41) peptide.
| Condition | Recommendation |
| Lyophilized Peptide | Store at -20°C for long-term storage. |
| Shipped at 4°C for short-term transport. | |
| Reconstituted Peptide | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| Store aliquots at -20°C. | |
| General Handling | Use sterile, nuclease-free solutions and labware for reconstitution. |
| Minimize exposure to light. |
Troubleshooting Guides
Issue 1: Suspected Degradation of IGF-I (30-41) in Cell Culture Experiments
Symptoms:
-
Inconsistent or lower-than-expected biological activity in cell-based assays.
-
Appearance of unexpected smaller peaks in analytical techniques like HPLC or mass spectrometry.
Possible Causes:
-
Proteases in Serum: Fetal Bovine Serum (FBS) and other serum supplements are a common source of proteases.
-
Cell-Secreted Proteases: Cells in culture can secrete proteases into the medium.
-
Suboptimal Buffer Conditions: The pH of the culture medium may not be optimal for peptide stability.
Solutions:
-
Use a Protease Inhibitor Cocktail: The addition of a broad-spectrum protease inhibitor cocktail to your cell culture medium is a highly effective method to prevent proteolytic degradation. Studies on the full-length IGF-I have shown that a protease inhibitor cocktail can completely block its degradation in the presence of skin dermis, which is rich in proteases.
Experimental Protocol: Preparing and Using a Protease Inhibitor Cocktail
-
Reconstitution: Reconstitute a commercially available broad-spectrum protease inhibitor cocktail (containing inhibitors for serine, cysteine, and metalloproteases) in the recommended solvent (e.g., DMSO or water) to create a concentrated stock solution (e.g., 100X).
-
Working Concentration: Just before use, dilute the stock solution directly into your complete cell culture medium to a 1X final concentration. For example, add 10 µL of a 100X stock to 1 mL of medium.
-
Application: Use this medium for your experiments involving IGF-I (30-41).
-
-
Optimize Buffer and pH: While most cell culture media are buffered around pH 7.4, the optimal pH for peptide stability can vary. If degradation persists, consider experimenting with different buffer systems or slight adjustments in pH, ensuring the conditions remain compatible with cell viability.
Issue 2: Degradation During Sample Preparation and Analysis
Symptoms:
-
Multiple peaks or fragments observed during HPLC or mass spectrometry analysis of a supposedly pure peptide.
-
Loss of peptide concentration over time in prepared samples.
Possible Causes:
-
Proteolytic Activity in Biological Samples: When studying the effects of IGF-I (30-41) in biological matrices like serum or plasma, endogenous proteases can rapidly degrade the peptide.
-
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing reconstituted peptide solutions can lead to aggregation and degradation.
-
Improper Solvent for Reconstitution: The choice of solvent can impact peptide stability.
Solutions:
-
Add Protease Inhibitors to Biological Samples: When preparing samples from serum, plasma, or tissue lysates for analysis, immediately add a protease inhibitor cocktail to prevent degradation.
-
Proper Reconstitution and Storage:
-
Solvent Selection: For reconstitution, start with sterile, distilled water. If the peptide has low solubility, a small amount of a solvent like DMSO can be used, followed by dilution with an aqueous buffer.
-
Aliquoting: As mentioned in the FAQs, always aliquot the reconstituted peptide into single-use vials to avoid multiple freeze-thaw cycles.
-
-
Control for Temperature: Keep samples on ice during preparation and analysis whenever possible to minimize enzymatic activity.
Experimental Protocols
Protocol for Assessing IGF-I (30-41) Stability in a Biological Fluid (e.g., Serum)
This protocol allows for the quantitative assessment of peptide stability over time.
Materials:
-
IGF-I (30-41) peptide
-
Human or animal serum
-
Protease inhibitor cocktail
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare Serum: Thaw serum at 37°C. If testing the effect of inhibitors, add a protease inhibitor cocktail to one batch of serum.
-
Incubation: Spike the serum with a known concentration of IGF-I (30-41). Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the serum-peptide mixture.
-
Stop Reaction: Immediately stop proteolytic activity by adding an equal volume of a precipitation solution (e.g., ACN with 1% TFA).
-
Protein Precipitation: Vortex the sample and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitated serum proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact IGF-I (30-41) remaining.
-
Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.
Visualizing Experimental Workflows and Pathways
References
Technical Support Center: Optimizing IGF-I (30-41) Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on solubilizing and handling the Insulin-like Growth Factor-I (30-41) peptide fragment. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and visual workflows to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for IGF-I (30-41)?
A1: The recommended starting solvent is sterile, high-purity water.[1] If the peptide does not dissolve completely, proceed to the alternative methods outlined in the troubleshooting section. One supplier suggests that the peptide is soluble in water, while another indicates a solubility of less than 1 mg/mL.[][3]
Q2: My IGF-I (30-41) is supplied as a trifluoroacetate (B77799) (TFA) salt. How does this affect solubility?
A2: The TFA salt form generally enhances the solubility of peptides in aqueous solutions.[4] However, for highly sensitive cellular or biochemical assays, be aware of the presence of TFA as it can potentially interfere with the experiment.[4]
Q3: What is the recommended storage condition for lyophilized and solubilized IGF-I (30-41)?
A3: Lyophilized IGF-I (30-41) should be stored at -20°C.[4][5] Once dissolved, it is recommended to aliquot the solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Aqueous stock solutions are not recommended to be stored for more than one day.[5]
Q4: Can I use buffers like PBS or Tris to dissolve IGF-I (30-41)?
A4: Yes, however, it is advisable to first dissolve the peptide in a minimal amount of a suitable solvent (e.g., water, dilute acetic acid, or DMSO) before diluting it with the desired aqueous buffer.[5] The pH of the buffer can significantly impact solubility; for the parent protein IGF-I, solubility is poor below pH 6.0 and increases at pH 8.2.[6]
Q5: How can I prevent peptide aggregation?
A5: To prevent aggregation, avoid repeated freeze-thaw cycles, store at appropriate temperatures, and consider the use of excipients like mannitol, which has been shown to stabilize the full-length IGF-I.[7] Also, ensure the pH of your final solution is optimal for solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide does not dissolve in water. | The peptide may have low aqueous solubility at neutral pH. | 1. Try gentle warming or brief sonication. 2. If unsuccessful, attempt to dissolve in a 10%-30% acetic acid solution.[1] 3. Alternatively, for basic peptides, a small amount of ammonium (B1175870) hydroxide (B78521) (<50 µL) can be added.[1] 4. As a last resort for very hydrophobic peptides, dissolve in a minimal amount of DMSO (e.g., 50-100 µL) and then slowly dilute with your aqueous buffer.[1][5] |
| Precipitation occurs after adding to buffer. | The buffer pH is not optimal for peptide solubility, or the peptide concentration is too high. | 1. Check the pH of your buffer. For IGF-I, a pH above 8.0 enhances solubility.[6] 2. Try preparing a more dilute solution. 3. Consider preparing the stock solution in a small volume of organic solvent like DMSO before diluting with the buffer.[5] |
| Loss of biological activity. | The peptide may have degraded or aggregated. Improper storage or handling. | 1. Ensure proper storage at -20°C or below. 2. Avoid repeated freeze-thaw cycles by preparing aliquots. 3. Prepare fresh solutions for each experiment if possible. Aqueous solutions should not be stored for more than a day.[5] |
| Inconsistent experimental results. | Inaccurate peptide concentration due to incomplete solubilization or adsorption to surfaces. | 1. Visually inspect the solution for any particulate matter. Centrifuge and use the supernatant if necessary. 2. Use low-protein-binding tubes and pipette tips. 3. Consider quantifying the peptide concentration after solubilization using a method like UV spectroscopy or a peptide-specific assay. |
Quantitative Solubility Data Summary
The available data for IGF-I (30-41) solubility is largely qualitative. The following table summarizes the information from various suppliers.
| Solvent | Concentration/Condition | Observation | Source |
| DMSO | 0.1 - 1 mg/mL | Slightly Soluble | [5] |
| DMSO | 2.5 mM | Soluble (Sonication recommended) | [8] |
| Aqueous Solutions | Not specified | Slightly Soluble | [5] |
| Water | < 1 mg/mL | Soluble | [3] |
| Water | Not specified | Soluble | [] |
Experimental Protocols
Protocol 1: Solubilization in Aqueous Buffer (for readily soluble batches)
-
Bring the lyophilized IGF-I (30-41) peptide to room temperature.
-
Add the required volume of sterile, high-purity water to the vial to achieve the desired stock concentration.
-
Gently vortex or swirl the vial to dissolve the peptide.
-
If needed, briefly sonicate in a water bath to aid dissolution.
-
Once fully dissolved, this stock solution can be diluted with the desired experimental buffer (e.g., PBS, Tris-HCl).
Protocol 2: Solubilization using an Organic Solvent (for poorly soluble batches)
-
Allow the lyophilized IGF-I (30-41) to reach room temperature.
-
Add a minimal volume of DMSO (e.g., 50-100 µL) to the vial.
-
Gently vortex until the peptide is completely dissolved.
-
Slowly add the desired aqueous buffer to the DMSO concentrate with gentle mixing to reach the final desired concentration and volume.
-
Caution: Ensure the final concentration of the organic solvent is compatible with your experimental system, as it may have physiological effects.[5]
Visual Guides
Caption: A workflow for solubilizing IGF-I (30-41).
Caption: Troubleshooting logic for peptide precipitation.
Caption: Simplified IGF-I signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. mybiosource.com [mybiosource.com]
- 4. IGF-I (30-41) peptide [novoprolabs.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. CA2122837C - Method for refolding igf-1 to active conformation - Google Patents [patents.google.com]
- 7. Solvent effects on the solubility and physical stability of human insulin-like growth factor I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IGF-I 30-41 acetate(82177-09-1 free base) | TargetMol [targetmol.com]
Technical Support Center: IGF-I (30-41) Stability in Culture Medium
Welcome to the technical support center for improving the stability of Insulin-like Growth Factor-I (30-41) in your cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when working with this peptide fragment.
Frequently Asked Questions (FAQs)
Q1: What is IGF-I (30-41) and what is its biological role?
A1: IGF-I (30-41) is a twelve-amino-acid fragment corresponding to the C-domain of the full-length Insulin-like Growth Factor-I (IGF-I)[1][2]. This region is crucial for maintaining the high-affinity binding of IGF-I to its receptor (IGF-1R)[1][2]. The full-length IGF-I is a key mediator of anabolic processes, promoting cell growth, proliferation, differentiation, and survival[][4]. The (30-41) fragment itself is believed to play a role in these systemic activities and exhibits anabolic, antioxidant, and anti-inflammatory properties.
Q2: What are the main causes of IGF-I (30-41) instability in cell culture?
A2: Like many peptides, the stability of IGF-I (30-41) in culture medium can be compromised by several factors:
-
Enzymatic Degradation: Proteases and peptidases present in the culture medium, often originating from serum supplements or secreted by the cells themselves, can rapidly degrade the peptide[5].
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can inactivate the peptide.
-
Adsorption: Peptides can adsorb to the surfaces of plasticware, such as flasks and pipette tips, reducing the effective concentration in the medium.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to peptide degradation and aggregation[6].
Q3: How can I improve the stability of my IGF-I (30-41) stock solution?
A3: Proper handling and storage are critical for maintaining the integrity of your IGF-I (30-41) stock solution.
-
Reconstitution: Reconstitute the lyophilized peptide in a sterile, appropriate solvent. For basic peptides, sterile water or a dilute acetic acid solution is often recommended. For hydrophobic peptides, a small amount of a strong organic solvent may be necessary for initial dissolution before further dilution in aqueous buffer[7].
-
Aliquoting: To avoid multiple freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide into single-use volumes[6][7].
-
Storage: Store lyophilized peptide at -20°C or -80°C. Once in solution, store the aliquots at -20°C or -80°C for long-term storage[6][7][8]. For short-term storage, 2-8°C may be acceptable for a limited time.
Q4: What is the recommended working concentration for IGF-I (30-41) in cell culture?
A4: The optimal concentration of IGF-I (30-41) will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the effective concentration for your system. Based on studies with full-length IGF-I, concentrations in the range of 10-200 ng/mL have been shown to be effective for stimulating cellular responses[9].
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with IGF-I (30-41).
Issue 1: Lack of Expected Biological Effect
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Verify the stability of IGF-I (30-41) in your specific culture conditions using the protocol below. Consider using a fresh stock of the peptide. |
| Sub-optimal Concentration | Perform a dose-response curve to identify the optimal working concentration for your cell line. |
| Incorrect Peptide Handling | Review your reconstitution and storage procedures. Ensure you are minimizing freeze-thaw cycles by using single-use aliquots. |
| Cellular Confluency/Health | Ensure cells are healthy and in the logarithmic growth phase. High cell density can lead to rapid depletion of the peptide from the medium. |
| Contamination of Peptide Stock | Bacterial or endotoxin (B1171834) contamination can interfere with cellular assays. Use sterile techniques and consider filtering the reconstituted peptide solution[6]. |
Issue 2: High Variability Between Experimental Replicates
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension when plating to achieve consistent cell numbers across wells. |
| Incomplete Peptide Solubilization | Visually confirm that the peptide is fully dissolved before adding it to the culture medium. |
| "Edge Effects" in Multi-well Plates | To minimize evaporation from wells on the periphery of the plate, which can alter media and peptide concentrations, consider not using the outer wells or filling them with sterile PBS. |
| Peptide Adsorption to Labware | Pre-coating pipette tips and tubes with a blocking agent like bovine serum albumin (BSA) can help reduce non-specific binding. Using low-adhesion plasticware is also an option. |
Experimental Protocols
Protocol 1: Assessing the Stability of IGF-I (30-41) in Culture Medium
This protocol allows you to determine the half-life of IGF-I (30-41) under your specific experimental conditions.
Materials:
-
IGF-I (30-41) peptide
-
Your specific cell culture medium (with and without serum, and with and without cells)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Water, HPLC grade
-
Microcentrifuge tubes
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of IGF-I (30-41) at a known concentration (e.g., 1 mg/mL) in an appropriate sterile solvent.
-
Spike the IGF-I (30-41) stock solution into your culture medium to a final concentration of 10 µM. Prepare separate samples for:
-
Medium with serum
-
Serum-free medium
-
Conditioned medium from your cell culture (medium in which your cells have been growing)
-
-
Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot from each sample.
-
-
Sample Processing:
-
To precipitate proteins that may interfere with the analysis, add an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or a 1:1 mixture of acetonitrile and ethanol) to each aliquot.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the peptide.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC. A typical mobile phase system consists of:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Use a gradient elution to separate the peptide from other components in the sample (e.g., a linear gradient from 5% to 95% Solvent B over 30 minutes).
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
The peak corresponding to the intact IGF-I (30-41) will decrease over time as it degrades.
-
-
Data Analysis:
-
Quantify the peak area of the intact IGF-I (30-41) at each time point.
-
Plot the percentage of remaining intact peptide against time.
-
From this plot, you can determine the half-life (t½) of the peptide in each condition.
-
Quantitative Data Summary
| Condition | Expected Half-life | Factors Influencing Stability |
| Serum-Free Medium | Longer | Absence of serum proteases. |
| Medium with Serum | Shorter | Presence of proteases in the serum. |
| Conditioned Medium | Shortest | Presence of proteases secreted by the cells. |
Signaling Pathways and Experimental Workflows
IGF-I Signaling Pathway
IGF-I and its fragments are known to activate the IGF-1 receptor (IGF-1R), a receptor tyrosine kinase. This initiates downstream signaling cascades that regulate cell growth, proliferation, and survival. The two primary pathways are the PI3K/Akt pathway and the Ras-MAPK pathway[7][10].
Caption: IGF-I (30-41) signaling through the IGF-1R activates PI3K/Akt and Ras-MAPK pathways.
Experimental Workflow for Assessing IGF-I (30-41) Stability
The following diagram illustrates the logical flow of the experimental protocol described above for determining the stability of IGF-I (30-41) in culture medium.
Caption: Workflow for determining the in vitro stability of IGF-I (30-41) in culture medium.
Troubleshooting Logic for Ineffective Peptide Experiments
This diagram outlines a logical approach to troubleshooting experiments where IGF-I (30-41) does not produce the expected biological effect.
Caption: A logical flowchart for troubleshooting failed experiments with IGF-I (30-41).
References
- 1. The interaction of insulin-like growth factor-I with the N-terminal domain of IGFBP-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. cellsciences.com [cellsciences.com]
- 5. Investigations into the In Vitro Metabolism of hGH and IGF-I Employing Stable-Isotope-Labelled Drugs and Monitoring Diagnostic Immonium Ions by High-Resolution/High-Accuracy Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Regulation of signaling pathways downstream of IGF-I/insulin by androgen in skeletal muscle of glucocorticoid-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Binding and Release Characteristics of Insulin-Like Growth Factor-1 from a Collagen–Glycosaminoglycan Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining Western Blot Protocol for p-Akt Activation by IGF-I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Western blot protocol for the detection of phosphorylated Akt (p-Akt) following stimulation with Insulin-like Growth Factor-I (IGF-I).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Akt activation by IGF-I?
A1: IGF-I binds to its receptor tyrosine kinase (IGF-1R), leading to autophosphorylation and the recruitment of substrate proteins like Insulin Receptor Substrate (IRS). This activates Phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated at Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2, leading to its full activation.[1]
Q2: Why am I not seeing a p-Akt signal after IGF-I stimulation?
A2: Several factors could contribute to a lack of p-Akt signal. These include:
-
Suboptimal Stimulation: The concentration of IGF-I or the stimulation time may be inadequate. It's crucial to perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell type.[2][3][4]
-
Sample Preparation Issues: Phosphorylated proteins are highly susceptible to dephosphorylation by endogenous phosphatases released during cell lysis.[5] It is critical to use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors and to keep samples on ice at all times.[5][6][7]
-
Low Antibody Concentration: The primary antibody concentration might be too low. You may need to increase the concentration or extend the incubation time (e.g., overnight at 4°C).[5]
-
Low Protein Abundance: The amount of p-Akt in your sample may be below the detection limit. Consider loading a higher amount of protein (20-40 µg is a common range) or enriching for your protein of interest.[5][8][9]
Q3: My Western blot for p-Akt shows high background. How can I reduce it?
A3: High background can obscure your results. Here are common causes and solutions:
-
Inappropriate Blocking Buffer: When detecting phosphoproteins, avoid using milk as a blocking agent. Milk contains casein, a phosphoprotein that can be recognized by anti-phospho antibodies, leading to high background.[5][6][8][10] Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.[5][8]
-
Antibody Concentration Too High: Excessive primary or secondary antibody concentrations can lead to non-specific binding. Try further diluting your antibodies.[5][11]
-
Insufficient Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove non-specifically bound antibodies.[5]
-
Membrane Drying: Ensure the membrane does not dry out at any stage of the immunoblotting process.[12]
Q4: I see multiple non-specific bands on my blot. What is the cause?
A4: Non-specific bands can arise from several issues:
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for specificity information.
-
Sample Degradation: Proteases in your sample can degrade your target protein, resulting in lower molecular weight bands. Always use a protease inhibitor cocktail in your lysis buffer.[5][12]
-
Akt Isoforms: There are three isoforms of Akt (Akt1, Akt2, and Akt3). The antibody you are using might recognize more than one isoform, which can migrate at slightly different molecular weights.[5]
Q5: How do I properly quantify p-Akt levels?
A5: To accurately quantify changes in Akt phosphorylation, you must normalize the p-Akt signal to the total Akt protein level.[13] This is because changes in the p-Akt signal could be due to either a change in phosphorylation or a change in the total amount of Akt protein.[13] After detecting p-Akt, the membrane can be stripped and re-probed with an antibody against total Akt.[1][5] The ratio of p-Akt to total Akt provides an accurate measure of Akt activation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No/Weak Signal | Ineffective IGF-I stimulation | Optimize IGF-I concentration and stimulation time. Perform a time-course (e.g., 0, 2, 5, 10, 30, 60 minutes) and dose-response (e.g., 0, 10, 50, 100 ng/mL) experiment.[2][3][4] |
| Dephosphorylation of p-Akt during sample preparation | Always use fresh lysis buffer supplemented with protease and phosphatase inhibitors.[5][6][7] Keep samples on ice at all times.[6][7] | |
| Insufficient protein loaded | Load 20-40 µg of total protein per lane.[5][8] If the target is low in abundance, consider immunoprecipitation.[14] | |
| Suboptimal primary antibody dilution | Increase the primary antibody concentration or incubate overnight at 4°C.[5][15] Perform an antibody titration to find the optimal concentration.[16][17] | |
| Inefficient protein transfer | Confirm transfer efficiency by staining the membrane with Ponceau S after transfer.[7] Ensure the PVDF membrane is pre-wetted in methanol (B129727).[7] | |
| High Background | Incorrect blocking agent | Use 5% BSA in TBST for blocking and antibody dilutions. Avoid using milk.[5][6][8][10][18] |
| Antibody concentration too high | Reduce the concentration of primary and/or secondary antibodies.[5][11][12] | |
| Inadequate washing | Increase the number and duration of washes with TBST after antibody incubations.[5][12] | |
| Membrane dried out | Do not allow the membrane to dry during any step of the process.[12] | |
| Non-Specific Bands | Antibody lacks specificity | Check the antibody datasheet for validation data and potential cross-reactivities. Use a highly specific monoclonal antibody if possible. |
| Protein degradation | Use fresh samples and always include protease inhibitors in the lysis buffer.[5][12] | |
| Different protein isoforms | Be aware that your antibody may detect multiple Akt isoforms.[5] Consult the antibody datasheet. | |
| Inconsistent Results | Uneven protein loading | Quantify protein concentration accurately using a BCA or Bradford assay.[5] Normalize p-Akt to a loading control (e.g., β-actin) and, more importantly, to total Akt.[13] |
| Variability in stimulation | Ensure consistent cell density, serum starvation period, and IGF-I treatment for all samples. |
Quantitative Data Summary
The optimal IGF-I concentration and stimulation time for p-Akt activation can vary depending on the cell type and experimental conditions. Below is a summary of conditions reported in the literature.
| Cell Type | IGF-I Concentration | Stimulation Time | Effect on p-Akt (Ser473) |
| Anterior Pituitary Cells | 10⁻⁷ M (~7.6 ng/mL) | 2 - 60 minutes | Maximal (tenfold) phosphorylation observed at 2 minutes and sustained for 60 minutes.[2] |
| PC12 Cells | 10 nM (~76.5 ng/mL) | 10 minutes | Significant induction of p-Akt.[3] |
| A549 Cells | Not specified | 10 - 60 minutes | p-Akt detectable at 10 minutes with no notable increase at 30 and 60 minutes.[19] |
| H-4-II-E Cells | 100 ng/mL | 5 minutes | Strong induction of p-Akt.[20] |
| Zebrafish Embryonic Cells | 100 ng/mL | 10 minutes | Dose-dependent activation of p-Akt.[4] |
Note: It is highly recommended to perform a pilot experiment to determine the optimal conditions for your specific cell line.
Experimental Protocols
Detailed Protocol for Western Blot Analysis of p-Akt
This protocol outlines the key steps for detecting p-Akt (Ser473) in cultured cells following IGF-I stimulation.
1. Cell Culture and Treatment: a. Seed cells at an appropriate density and allow them to adhere. b. Once cells reach the desired confluency (typically 70-80%), serum-starve them for 4-6 hours to reduce basal p-Akt levels.[21] c. Treat cells with the desired concentration of IGF-I for the determined optimal time. Include a vehicle-treated control.
2. Cell Lysis and Protein Extraction: a. After treatment, immediately place culture plates on ice and wash cells once with ice-cold PBS.[21] b. Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) freshly supplemented with a protease and phosphatase inhibitor cocktail.[5][21][22] c. Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.[5][21] d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5][21] e. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[5] b. Normalize the protein concentration of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE: a. Add Laemmli sample buffer to an equal amount of protein (e.g., 20-40 µg) and boil at 95-100°C for 5 minutes.[5][7]
5. SDS-PAGE and Protein Transfer: a. Load samples onto an SDS-polyacrylamide gel and run at a constant voltage. b. Transfer the separated proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol before transfer.[7]
6. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[5][21] b. Incubate the membrane with the primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[5][21] c. The next day, wash the membrane three times for 5-10 minutes each with TBST.[5][21] d. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[5][21] e. Wash the membrane three times for 10 minutes each with TBST.[5][21]
7. Detection and Analysis: a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate with the membrane.[5] b. Capture the chemiluminescent signal using a digital imaging system or X-ray film.[5] c. For quantification, use image analysis software (e.g., ImageJ) to measure band intensity.
8. Stripping and Re-probing for Total Akt: a. To normalize the p-Akt signal, the membrane can be stripped of the bound antibodies.[23][24] b. A mild stripping buffer (e.g., 25 mM glycine-HCl, 1% SDS, pH 2.0) can be used for 30 minutes at room temperature. c. After stripping, wash the membrane thoroughly with PBS and TBST. d. Re-block the membrane with 5% BSA in TBST for 1 hour.[23] e. Incubate with a primary antibody against total Akt and repeat the immunoblotting steps from 6c onwards.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Insulin-like growth factor-1 (IGF-1) induces the activation/phosphorylation of Akt kinase and cAMP response element-binding protein (CREB) by activating different signaling pathways in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. inventbiotech.com [inventbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. youtube.com [youtube.com]
- 16. bosterbio.com [bosterbio.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 21. benchchem.com [benchchem.com]
- 22. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 23. blog.addgene.org [blog.addgene.org]
- 24. abcam.com [abcam.com]
Navigating the Nuances of IGF-I (30-41) Experimentation: A Technical Support Guide
For researchers, scientists, and drug development professionals, achieving reproducible and reliable results with the insulin-like growth factor I fragment, IGF-I (30-41), is paramount. This technical support center provides a comprehensive guide to minimizing variability in your experiments, from handling and storage to detailed experimental protocols and troubleshooting.
This guide offers in-depth answers to frequently asked questions and solutions to common challenges encountered when working with this specific peptide fragment. By understanding the critical factors that influence experimental outcomes, you can enhance the accuracy and consistency of your data.
Frequently Asked Questions (FAQs)
Peptide Handling and Storage
Q1: How should I properly handle and store lyophilized IGF-I (30-41)?
A1: Proper handling and storage are critical to maintain the integrity and activity of IGF-I (30-41). Lyophilized peptide should be stored at -20°C or -80°C for long-term stability. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can compromise the peptide's stability.
Q2: What is the recommended procedure for reconstituting IGF-I (30-41)?
A2: Reconstitution should be performed with sterile, high-purity solvents. For improved solubility and stability, it is recommended to reconstitute IGF-I (30-41) in a slightly acidic solution, such as 10 mM sterile HCl or 0.6% acetic acid, to a stock concentration of 1-2 mg/mL. Gently swirl or pipette to dissolve the peptide; avoid vigorous vortexing, which can cause aggregation.
Q3: How should I store the reconstituted IGF-I (30-41) solution?
A3: Once reconstituted, aliquot the peptide solution into single-use, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation. Store these aliquots at -20°C or -80°C. For short-term storage (a few days), the solution can be kept at 4°C.
Experimental Design and Execution
Q4: What is the mechanism of action for IGF-I (30-41)?
A4: IGF-I (30-41), which constitutes the C-domain of the full-length IGF-I, exerts its biological effects by binding to the IGF-I receptor (IGF-1R). While its binding affinity is lower than that of the full-length IGF-I, it is sufficient to activate downstream signaling pathways, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.
Q5: What are the key sources of variability in IGF-I (30-41) experiments?
A5: Variability in experimental results can arise from several factors, including:
-
Peptide Quality and Purity: Impurities can have off-target effects.
-
Improper Handling: Exposure to moisture, repeated freeze-thaw cycles, and vigorous mixing can degrade or aggregate the peptide.
-
Peptide Adsorption: Peptides can adsorb to the surfaces of plasticware and glassware, leading to a decrease in the effective concentration.
-
Experimental Conditions: Variations in cell culture conditions, serum concentration, and incubation times can all contribute to inconsistent results.
-
Assay-Specific Issues: Interference from binding proteins in serum and improper assay setup can lead to inaccurate measurements.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with IGF-I (30-41).
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity | Peptide degradation due to improper storage or handling. | Ensure lyophilized peptide is stored at -20°C or colder and reconstituted solutions are aliquoted and frozen. Avoid repeated freeze-thaw cycles. |
| Inaccurate peptide concentration. | Verify the net peptide content and adjust calculations accordingly. Perform a concentration determination using a method like a BCA assay if necessary. | |
| Low peptide purity. | Use high-purity peptide (>95%) for biological assays to avoid interference from impurities. | |
| High variability between replicates | Inconsistent pipetting, especially of small volumes. | Use calibrated pipettes and consider using a fresh tip for each replicate. |
| Peptide adsorption to labware. | Use low-protein-binding tubes and pipette tips. Consider adding a carrier protein like 0.1% BSA to your buffers. | |
| Cell seeding inconsistency. | Ensure a homogenous cell suspension before seeding and use a consistent seeding density. | |
| Peptide precipitation in solution | Poor solubility at the working concentration or in the chosen buffer. | Re-dissolve the peptide in a small amount of an appropriate solvent (e.g., DMSO or dilute acetic acid) before diluting in your assay buffer. Ensure the final solvent concentration is not cytotoxic. |
| Peptide aggregation over time. | Prepare fresh solutions for each experiment. If you suspect aggregation, centrifuge the solution and use the supernatant. | |
| Inconsistent results in the presence of serum | Interference from IGF-binding proteins (IGFBPs) in the serum sequestering the peptide. | Reduce the serum concentration in your assay medium or use a serum-free medium if your cell line permits. Alternatively, perform assays in the presence of an excess of a non-interfering protein to saturate binding sites. |
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol provides a general framework for assessing the effect of IGF-I (30-41) on cell proliferation using an MTT assay. Optimization for your specific cell line is recommended.
Materials:
-
Target cells (e.g., MCF-7, 3T3 fibroblasts)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
IGF-I (30-41) stock solution (1 mg/mL in 10 mM HCl)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: After 24 hours, aspirate the medium and wash the cells with PBS. Add 100 µL of serum-free medium and incubate for another 24 hours to synchronize the cells.
-
Peptide Treatment: Prepare serial dilutions of IGF-I (30-41) in serum-free medium. A suggested starting concentration range is 1 nM to 1 µM. Remove the serum-free medium from the wells and add 100 µL of the peptide dilutions. Include a vehicle control (serum-free medium with the same final concentration of the reconstitution solvent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Workflow for a Typical Cell-Based Assay
Figure 1. General workflow for a cell-based assay with IGF-I (30-41).
IGF-I Signaling Pathway
IGF-I (30-41) activates the IGF-1 receptor, a receptor tyrosine kinase. Upon binding, the receptor undergoes autophosphorylation, creating docking sites for intracellular substrate proteins like Insulin Receptor Substrate (IRS) and Shc. This initiates two primary signaling cascades:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for promoting cell survival, growth, and proliferation.
-
Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is primarily involved in regulating cell proliferation and differentiation.
Figure 2. Simplified IGF-I (30-41) signaling pathway.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters related to IGF-I and its fragments. Note that specific values can vary depending on the experimental system.
| Parameter | Full-Length IGF-I | IGF-I (30-41) | Reference |
| Binding Affinity (Kd) to IGF-1R | ~0.1 - 1 nM | Lower affinity than full-length IGF-I | [1] |
| EC₅₀ for Receptor Autophosphorylation | ~0.86 nM | Higher EC₅₀ than full-length IGF-I | [1] |
| EC₅₀ for Cell Proliferation | ~0.1 - 10 ng/mL | Generally less potent than full-length IGF-I | [2] |
This technical support center provides a foundational understanding for working with IGF-I (30-41). For optimal results, it is crucial to meticulously plan and execute your experiments, paying close attention to the details of peptide handling and assay conditions.
References
dealing with receptor saturation in IGF-I (30-41) binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with receptor saturation in Insulin-like Growth Factor I (IGF-I) fragment (30-41) binding assays.
Troubleshooting Guide: Dealing with Receptor Saturation
Receptor saturation is a critical aspect of binding assays, indicating that all available receptors are occupied by the ligand. Achieving a clear saturation plateau is essential for accurately determining binding affinity (Kd) and receptor density (Bmax). However, various factors can lead to an unclear or absent saturation plateau.
Q1: My saturation curve does not reach a plateau and continues to rise linearly. What is the problem?
A1: A linear saturation curve suggests that non-specific binding is dominating the assay, or that you have not used a high enough concentration of the radioligand to saturate the receptors.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Excessive Non-Specific Binding | The radiolabeled IGF-I (30-41) fragment is binding to components other than the IGF-1 receptor (e.g., filters, tube walls, other proteins). This is a common issue with small, potentially "sticky" peptides. | 1. Optimize Blocking Agents: Increase the concentration of blocking agents like Bovine Serum Albumin (BSA) in your assay buffer. Ensure you are using a grade of BSA that is free of IGF-binding proteins.[1][2] 2. Pre-treat Filters/Plates: Pre-soak filters (e.g., with 0.3% polyethyleneimine) or pre-block plates to reduce non-specific adherence.[3] 3. Optimize Washing Steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound and non-specifically bound ligand.[3] |
| Insufficient Ligand Concentration | The concentration range of your radiolabeled IGF-I (30-41) is too low to occupy all available receptors. | Extend the concentration range of the radiolabeled peptide. It is recommended to use concentrations up to 10-fold, or even 100-fold, higher than the expected Kd to ensure saturation is reached.[4] |
| Ligand Depletion | A significant fraction (>10%) of the added radioligand is binding to the receptor, effectively lowering the free ligand concentration. | Reduce the amount of receptor (cell membrane preparation or whole cells) in the assay to ensure that the total binding is less than 10% of the total radioligand added. |
Q2: I am observing very high total binding, but the specific binding is low or non-existent.
A2: This issue also points towards high non-specific binding that is masking the specific interaction between the IGF-I (30-41) fragment and its receptor.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Competitor Concentration | The concentration of the unlabeled ("cold") IGF-I (30-41) used to determine non-specific binding is insufficient to displace all the specifically bound radioligand. | Use a high concentration of the unlabeled competitor, typically 100- to 1000-fold higher than the Kd of the radioligand. |
| Contaminated Reagents | The assay buffer or other reagents may be contaminated, leading to high background signal. | Prepare fresh buffers and solutions. Ensure high purity of all reagents. |
| Peptide Quality Issues | The synthesized IGF-I (30-41) peptide may have issues with purity, solubility, or stability, leading to aggregation or aberrant binding.[5][6] | 1. Verify Peptide Purity: Use HPLC-purified peptide. 2. Ensure Solubility: Dissolve the peptide in the appropriate solvent before diluting in assay buffer. 3. Proper Storage: Store the peptide according to the manufacturer's instructions to prevent degradation.[6] |
Frequently Asked Questions (FAQs)
Q3: What is the expected binding affinity (Kd) for the IGF-I (30-41) fragment to the IGF-1 receptor?
A3: The C-domain (residues 30-41) of IGF-I is crucial for high-affinity binding to the IGF-1 receptor (IGF-1R).[7][8] However, the isolated IGF-I (30-41) fragment, when chemically synthesized, is generally considered insufficient on its own to effectively activate the IGF-1R, and its binding affinity is significantly lower than that of the full-length IGF-I.[7] Modifications within this C-domain drastically reduce the binding affinity of the full-length IGF-I. For example, replacing the C-domain of IGF-I with a four-glycine span results in a 30-fold loss of affinity for the IGF-1R.[8]
Impact of C-Domain Modifications on IGF-1R Binding Affinity
| IGF-I Analog | Modification in C-Domain (residues 30-41) | Relative Binding Affinity to IGF-1R (Compared to native IGF-I) | Reference |
| Analog 1 | Cleavage between Arg36 and Arg37 | 3.5% | [9] |
| Analog 2 | Triazole bridge between residues 36 and 37 | ~21% | [9] |
| Analog 4 | Triazole bridge with Arg at positions 36 and 39 | ~25% | [9] |
This table illustrates the qualitative impact of modifications within the C-domain on the binding affinity of the larger IGF-I molecule.
Q4: How do I design a saturation binding experiment for the IGF-I (30-41) fragment?
A4: A standard saturation binding experiment involves incubating a fixed amount of receptor with increasing concentrations of the radiolabeled ligand until equilibrium is reached.
Experimental Workflow for Saturation Binding Assay
Caption: Workflow for a typical saturation binding experiment.
Q5: What is the signaling pathway activated by IGF-I binding, and is it relevant for the (30-41) fragment?
A5: Binding of full-length IGF-I to the IGF-1R activates intracellular signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways, which promote cell proliferation, growth, and survival.[10] The binding of IGF-I induces a conformational change in the receptor, leading to autophosphorylation of tyrosine residues on the β-subunits and subsequent recruitment of signaling proteins.[10] While the IGF-I (30-41) fragment is critical for binding, it is generally not sufficient to induce robust receptor activation and downstream signaling on its own.[7]
Simplified IGF-I Signaling Pathway
Caption: Simplified overview of the primary IGF-I signaling pathways.
Experimental Protocols
Protocol: Radioligand Saturation Binding Assay using Cell Membranes
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your experimental system.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing IGF-1R in cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).[3]
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[3]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[3]
-
Wash the membrane pellet with fresh buffer and re-centrifuge.[3]
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[3]
-
-
Binding Assay:
-
Set up assay tubes/wells for total binding and non-specific binding (NSB).
-
For total binding, add increasing concentrations of radiolabeled IGF-I (30-41) to a fixed amount of membrane protein (e.g., 50-120 µg) in assay buffer.[3]
-
For NSB, add the same components as for total binding, plus a high concentration of unlabeled IGF-I (30-41) (e.g., 100- to 1000-fold excess).
-
Incubate the reactions at a specified temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[3]
-
-
Separation and Detection:
-
Stop the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[3]
-
Quickly wash the filters multiple times with ice-cold wash buffer.[3]
-
Measure the radioactivity retained on the filters using a scintillation counter.[3]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
Plot specific binding as a function of the free radioligand concentration.
-
Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax values.
-
Logical Flow for Troubleshooting Saturation Issues
Caption: A decision-making workflow for troubleshooting saturation problems.
References
- 1. A radioligand binding assay for the insulin-like growth factor 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. The interaction of insulin-like growth factor-I with the N-terminal domain of IGFBP-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Precise mapping of an IGF-I-binding site on the IGF-1R - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for IGF-I (30-41) Treatment
Welcome to the technical support center for optimizing your experiments with Insulin-like Growth Factor-I (30-41). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is IGF-I (30-41) and how does it differ from full-length IGF-I?
IGF-I (30-41) is a peptide fragment of the full-length Insulin-like Growth Factor-I (IGF-I), consisting of amino acids 30 through 41. While full-length IGF-I is a key mediator of growth hormone effects and plays a crucial role in cell growth, proliferation, and differentiation, the (30-41) fragment is understood to possess its own distinct biological activities, including anabolic, antioxidant, anti-inflammatory, and cytoprotective properties. Its smaller size may influence its stability, diffusion, and receptor interaction kinetics compared to the full-length protein.
Q2: What are the primary signaling pathways activated by IGF-I and its fragments?
IGF-I and its analogs primarily signal through the IGF-I receptor (IGF-1R), a receptor tyrosine kinase. Upon binding, the receptor undergoes autophosphorylation, initiating two main downstream signaling cascades:
-
PI3K/Akt Pathway: This pathway is central to cell survival, growth, and proliferation. Activation of Akt leads to the phosphorylation and regulation of numerous downstream targets that inhibit apoptosis and promote protein synthesis.
-
Ras/MAPK Pathway: This pathway is primarily involved in cell proliferation and differentiation.
The activation of these pathways is often rapid, with phosphorylation of key proteins like Akt detectable within minutes of stimulation.
Q3: What is a typical starting concentration for IGF-I (30-41) treatment?
A typical starting concentration for peptide treatments, including IGF-I fragments, can range from nanomolar (nM) to low micromolar (µM). For full-length IGF-I, concentrations of 10-100 ng/mL are commonly used. Given that IGF-I (30-41) is a fragment, its molar concentration should be calculated to determine an equivalent or desired dose. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and experimental endpoint.
Q4: How stable is IGF-I (30-41) in cell culture medium?
The stability of peptides in cell culture can be influenced by factors such as temperature, pH, and the presence of proteases in the serum or secreted by the cells. While full-length IGF-I is known to be relatively stable, especially when complexed with IGF binding proteins (IGFBPs), shorter peptide fragments may be more susceptible to degradation. It is advisable to minimize freeze-thaw cycles of the peptide stock solution and to prepare fresh dilutions in culture medium for each experiment. For long-term experiments, the stability of the peptide in your specific culture conditions should be considered, and medium changes with fresh peptide may be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect after treatment | 1. Suboptimal Incubation Time: The incubation period may be too short for long-term effects (e.g., proliferation) or too long for transient signaling events (e.g., phosphorylation). 2. Incorrect Peptide Concentration: The concentration may be too low to elicit a response. 3. Peptide Degradation: The peptide may have degraded due to improper storage or instability in the culture medium. 4. Cell Health/Responsiveness: The cells may not be healthy or may not express the IGF-I receptor. | 1. Perform a time-course experiment. For signaling studies, try short incubation times (e.g., 5, 15, 30, 60 minutes). For proliferation or gene expression assays, use longer time points (e.g., 6, 12, 24, 48, 72 hours). 2. Conduct a dose-response experiment to identify the optimal concentration. 3. Ensure proper peptide storage (-20°C or -80°C for stock solutions) and prepare fresh dilutions for each experiment. Consider the stability of the peptide in your culture medium for long-term incubations. 4. Check cell viability and morphology. Confirm the expression of the IGF-I receptor in your cell line via techniques like Western blot or flow cytometry. |
| High background or non-specific effects | 1. Peptide Concentration Too High: High concentrations can lead to off-target effects or cytotoxicity. 2. Contaminants in Peptide Preparation: Impurities from synthesis could cause non-specific cellular responses. | 1. Perform a dose-response experiment to find the lowest effective concentration. 2. Use a high-purity peptide from a reputable supplier. |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Inconsistent Peptide Addition: Pipetting errors can lead to different final concentrations. 3. Edge Effects: Wells on the edge of the plate may experience different temperature and humidity conditions. | 1. Ensure a homogenous cell suspension before seeding and be consistent with seeding density. 2. Use calibrated pipettes and ensure thorough mixing after adding the peptide. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Cell death or toxicity observed | 1. Peptide Concentration is Too High: Some peptides can be toxic at high concentrations. 2. Solvent Toxicity: If the peptide is dissolved in a solvent like DMSO, high final concentrations of the solvent can be toxic to cells. | 1. Perform a dose-response experiment to determine the cytotoxic threshold. 2. Ensure the final concentration of the solvent is below the toxic level for your cell line (typically <0.1% for DMSO). |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Akt Phosphorylation
This protocol is designed to identify the peak time for Akt phosphorylation following IGF-I (30-41) treatment.
Materials:
-
IGF-I (30-41) peptide
-
Cell line of interest
-
Complete and serum-free culture media
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and appropriate secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 4-24 hours to reduce basal signaling.
-
Peptide Treatment (Time Course):
-
Prepare a working solution of IGF-I (30-41) in serum-free medium at the desired final concentration (e.g., based on a prior dose-response experiment).
-
Treat cells for a series of short time points: 0 (untreated control), 5, 10, 15, 30, and 60 minutes.
-
-
Cell Lysis: At each time point, immediately aspirate the medium, wash the cells once with ice-cold PBS, and add lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein for each time point onto an SDS-PAGE gel.
-
Transfer proteins to a membrane and probe with anti-phospho-Akt antibody.
-
Strip the membrane and re-probe with anti-total-Akt antibody to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities to determine the time point with the highest ratio of phospho-Akt to total Akt.
Protocol 2: Optimizing Incubation Time for Cell Proliferation (e.g., MTT or BrdU Assay)
This protocol helps determine the optimal duration of IGF-I (30-41) treatment for assessing its effect on cell proliferation.
Materials:
-
IGF-I (30-41) peptide
-
Cell line of interest
-
Complete culture medium
-
Proliferation assay kit (e.g., MTT, WST-1, or BrdU)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) in complete culture medium. Allow cells to attach overnight.
-
Peptide Treatment:
-
Prepare serial dilutions of IGF-I (30-41) in fresh culture medium.
-
Replace the medium in the wells with the peptide-containing medium. Include untreated and vehicle controls.
-
-
Incubation (Time Course): Incubate the plates for different durations, such as 24, 48, and 72 hours.
-
Proliferation Assay: At the end of each incubation period, perform the proliferation assay according to the manufacturer's instructions.
-
Data Analysis: For each time point, plot the proliferation signal against the peptide concentration. The optimal incubation time is the duration that provides a robust and dose-dependent increase in proliferation.
Data Presentation
Table 1: Recommended Starting Incubation Times for IGF-I (30-41) Treatment
| Experimental Endpoint | Suggested Starting Incubation Times | Rationale |
| Signaling Pathway Activation (e.g., Akt/MAPK phosphorylation) | 5, 10, 15, 30, 60 minutes | Phosphorylation events are typically rapid and can be transient. |
| Gene Expression Analysis (e.g., qPCR) | 4, 8, 12, 24 hours | Changes in gene transcription and mRNA levels occur over a period of hours. |
| Cell Proliferation/Viability (e.g., MTT, BrdU, Cell Counting) | 24, 48, 72 hours | Cell division is a lengthy process, and significant changes in cell number require longer incubation times. |
| Cell Migration/Invasion (e.g., Transwell assay) | 6, 12, 24, 48 hours | The time required for cells to migrate through a membrane can vary depending on the cell type and assay conditions. |
| Apoptosis Assays (e.g., Annexin V/PI staining) | 12, 24, 48 hours | The induction or inhibition of apoptosis is a process that unfolds over several hours. |
Visualizations
Caption: IGF-I (30-41) signaling pathways.
Technical Support Center: Detection of IGF-I (30-41) in Complex Biological Samples
Welcome to the technical support center for the detection of Insulin-like Growth Factor-I (30-41). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate and reliable quantification of this specific IGF-I fragment in complex biological samples.
I. Frequently Asked Questions (FAQs)
Q1: What is IGF-I (30-41) and why is it challenging to detect?
A1: IGF-I (30-41) is a 12-amino acid fragment of the full-length Insulin-like Growth Factor-I (IGF-I) protein. It is known to possess biological activities, including anabolic, antioxidant, and anti-inflammatory properties. The primary challenges in detecting IGF-I (30-41) in complex biological samples such as serum or plasma stem from:
-
Low Abundance: As a fragment of the parent protein, its concentration is typically much lower than that of full-length IGF-I.
-
Interference from IGF-Binding Proteins (IGFBPs): Like full-length IGF-I, this fragment can be bound by IGFBPs, which can mask the epitope for antibody-based detection methods or interfere with ionization in mass spectrometry.[1][2][3][4][5][6]
-
Matrix Effects: The complex composition of biological samples can lead to matrix effects, causing ion suppression or enhancement in mass spectrometry and non-specific binding in immunoassays.[7][8][9][10][11]
-
Antibody Specificity: It is crucial to use antibodies that are highly specific to the (30-41) fragment and do not cross-react with full-length IGF-I or other IGF-I fragments.
Q2: Which are the recommended methods for detecting IGF-I (30-41)?
A2: The two primary methods for the quantitative detection of IGF-I (30-41) are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
ELISA: This immunoassay-based method offers high throughput and sensitivity. It relies on specific antibodies to capture and detect the IGF-I (30-41) fragment.
-
LC-MS/MS: This technique provides high specificity and the ability to distinguish between the fragment and the full-length protein based on mass-to-charge ratio. It is considered a reference method for peptide quantification.[12]
Q3: How can I minimize interference from IGFBPs in my samples?
A3: Dissociation of IGF-I (30-41) from IGFBPs is a critical pre-analytical step. Common methods include:
-
Acidification: Lowering the pH of the sample (e.g., using hydrochloric acid or acetic acid) effectively disrupts the interaction between IGFs and IGFBPs.[3][4][5][6][13]
-
Protein Precipitation: Following acidification, organic solvents like ethanol (B145695) or acetonitrile (B52724) can be used to precipitate the larger IGFBPs, allowing for the separation of the smaller IGF-I (30-41) fragment in the supernatant.[3]
-
Use of Excess IGF-II: In some ELISA protocols, an excess of IGF-II is added to saturate the binding sites on IGFBPs, preventing them from interfering with the detection of IGF-I or its fragments.[5][6]
Q4: What kind of biological samples can be used for IGF-I (30-41) detection?
A4: Serum and plasma are the most common biological matrices for the detection of IGF-I (30-41). However, the methods can potentially be adapted for other complex biological fluids, such as cerebrospinal fluid or cell culture media, with appropriate validation.
II. Troubleshooting Guides
A. ELISA Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | Inactive reagents (e.g., expired antibodies, substrate). | Ensure all reagents are within their expiration date and have been stored correctly. Prepare fresh substrate solution before use. |
| Insufficient antibody concentration. | Optimize the concentration of the primary and/or secondary antibody. | |
| The IGF-I (30-41) concentration in the sample is below the detection limit. | Concentrate the sample or use a more sensitive ELISA kit. | |
| Incomplete dissociation from IGFBPs. | Ensure the acidification and/or protein precipitation steps were performed correctly. | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete removal of wash buffer between steps.[14][15] |
| Non-specific antibody binding. | Optimize the blocking buffer and incubation times. Consider using a higher-quality antibody specific to the (30-41) fragment. | |
| Contaminated reagents. | Use fresh, sterile buffers and reagents. Avoid cross-contamination. | |
| High Variability between Replicates | Pipetting errors. | Ensure pipettes are calibrated and use proper pipetting techniques to minimize variability. |
| Inconsistent incubation times or temperatures. | Ensure all wells are incubated for the same duration and at the specified temperature. Avoid stacking plates during incubation. | |
| "Edge effect" on the microplate. | Avoid using the outer wells of the plate for standards and samples if edge effects are suspected. Ensure even temperature distribution across the plate. |
B. LC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Poor ionization of the peptide. | Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). |
| Inefficient sample clean-up leading to ion suppression. | Optimize the solid-phase extraction (SPE) protocol to effectively remove interfering matrix components.[7][8][9][10] | |
| Degradation of the peptide during sample preparation. | Keep samples on ice and process them quickly. Consider the use of protease inhibitors. | |
| High Background/Interference | Co-elution of matrix components with the analyte. | Optimize the liquid chromatography gradient to improve the separation of IGF-I (30-41) from interfering substances. |
| Contamination from solvents or labware. | Use high-purity solvents and thoroughly clean all labware. | |
| Poor Reproducibility | Inconsistent sample preparation. | Standardize all sample preparation steps, including volumes, incubation times, and temperatures. |
| Variability in instrument performance. | Regularly calibrate and maintain the LC-MS/MS system. Use an internal standard to normalize for variations. |
III. Experimental Protocols
A. Generic ELISA Protocol for IGF-I (30-41) Detection (Competitive Assay)
This is a generalized protocol and should be adapted based on the specific instructions of the commercial ELISA kit being used.
-
Sample Preparation (Acidification/Neutralization):
-
Pipette 50 µL of standards, controls, and biological samples into separate microcentrifuge tubes.
-
Add 50 µL of 0.2 M HCl to each tube.
-
Mix and incubate for 30 minutes at room temperature.
-
Add 10 µL of Neutralization Buffer to each tube and mix. Proceed to the assay within 10 minutes.[13]
-
-
Assay Procedure:
-
Add 50 µL of the pre-treated standards, controls, and samples to the appropriate wells of the anti-IGF-I (30-41) antibody-coated microplate.
-
Add 100 µL of the IGF-I (30-41)-Biotin conjugate to each well. Mix thoroughly.
-
Incubate for 120 minutes at room temperature.
-
Wash the wells three times with 400 µL of Wash Solution per well.
-
Add 150 µL of Enzyme Complex (Streptavidin-HRP) to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the wells three times with Wash Solution.
-
Add 100 µL of Substrate Solution to each well.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes. The intensity of the color is inversely proportional to the concentration of IGF-I (30-41).[13]
-
B. Generic LC-MS/MS Protocol for IGF-I (30-41) Quantification
This protocol outlines a general "bottom-up" approach and requires optimization for specific instrumentation and sample types.
-
Sample Preparation (Dissociation, Precipitation, and Digestion):
-
To 100 µL of serum or plasma, add an internal standard (e.g., stable isotope-labeled IGF-I (30-41)).
-
Add 100 µL of 1% aqueous acetic acid to dissociate the peptide from IGFBPs and incubate briefly.
-
Add 400 µL of acetonitrile to precipitate proteins. Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the pellet in 100 mM ammonium (B1175870) bicarbonate.
-
Add trypsin and incubate at 37°C to digest the proteins into smaller peptides (if a bottom-up approach is used to generate a signature peptide from the 30-41 fragment). Note: For a "top-down" approach of the intact fragment, this step is omitted.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the digested (or non-digested) sample onto the cartridge.
-
Wash the cartridge with a low organic content solvent to remove salts and other polar impurities.
-
Elute the IGF-I (30-41) fragment (or its signature peptide) with a high organic content solvent.
-
Evaporate the eluate and reconstitute in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the peptides using a C18 analytical column with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Detect the specific precursor and product ions for IGF-I (30-41) (or its signature peptide) and the internal standard using Multiple Reaction Monitoring (MRM) mode.
-
Quantify the amount of IGF-I (30-41) by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
IV. Data Presentation
Table 1: Comparison of Detection Methods for IGF-I Peptides
| Parameter | ELISA | LC-MS/MS |
| Principle | Immuno-enzymatic | Mass-to-charge ratio |
| Specificity | Dependent on antibody quality; potential for cross-reactivity. | High; can distinguish between closely related peptides. |
| Sensitivity | High (pg/mL to ng/mL range). | Moderate to High (ng/mL range, can be improved with optimization).[12] |
| Throughput | High (96-well plate format). | Lower; sequential sample analysis. |
| Sample Preparation | Simpler; often involves dilution and acidification. | More complex; may involve protein precipitation, digestion, and SPE.[3] |
| Cost | Lower initial instrument cost; recurring cost of kits. | Higher initial instrument cost; lower cost per sample for reagents. |
| Validation | Requires validation of antibody specificity and matrix effects. | Requires validation of linearity, accuracy, precision, and matrix effects. |
V. Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. waters.com [waters.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ivset.ua [ivset.ua]
- 5. demeditec.com [demeditec.com]
- 6. eaglebio.com [eaglebio.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects in biological mass spectrometry imaging: identification and compensation - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. What is matrix effect and how is it quantified? [sciex.com]
- 10. longdom.org [longdom.org]
- 11. Characterization and classification of matrix effects in biological samples analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serum Insulin-like Growth Factor I Quantitation by Mass Spectrometry: Insights for Protein Quantitation with this Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ldn.de [ldn.de]
- 14. benchchem.com [benchchem.com]
- 15. maxanim.com [maxanim.com]
Technical Support Center: Enhancing IGF-I (30-41) Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the delivery of the Insulin-like Growth Factor-I fragment (30-41) across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering the IGF-I (30-41) peptide across the blood-brain barrier?
A1: The primary challenges for delivering the IGF-I (30-41) peptide, like other peptides, across the BBB include its inherent low passive permeability due to its size and hydrophilic nature. The BBB's tight junctions severely restrict paracellular transport. Furthermore, peptides can be susceptible to enzymatic degradation in the bloodstream and at the BBB itself. While the C domain of IGF-I (residues 30-41) is crucial for binding to the IGF-1 receptor (IGF-1R), the efficiency of its transport across the BBB has not been extensively quantified in publicly available literature, presenting a significant knowledge gap.[1]
Q2: What are the most promising strategies for enhancing the brain uptake of IGF-I (30-41)?
A2: Several strategies have shown promise for enhancing the brain delivery of peptides and the full-length IGF-I protein, which can be adapted and tested for the IGF-I (30-41) fragment:
-
Receptor-Mediated Transcytosis (RMT): This "Trojan horse" approach involves conjugating the peptide to a ligand that binds to specific receptors on the BBB, such as the transferrin receptor (TfR) or the low-density lipoprotein receptor-related protein 1 (LRP1).[2] This triggers the transport of the conjugate across the endothelial cells.
-
Intranasal Delivery: This non-invasive method allows peptides to bypass the BBB by utilizing the olfactory and trigeminal nerve pathways to reach the central nervous system directly.[3][4][5]
-
Nanoparticle Encapsulation: Encapsulating IGF-I (30-41) in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB.[6][7][8]
-
Focused Ultrasound (FUS): This innovative technique uses ultrasound waves in combination with microbubbles to transiently and locally open the BBB, allowing for increased permeability of therapeutic agents like peptides.[9]
Q3: Is there a preferred in vitro model for assessing the BBB permeability of IGF-I (30-41)?
A3: A tiered approach is recommended. Simple monolayer models using brain microvascular endothelial cells (BMECs) can be used for initial high-throughput screening. However, for more physiologically relevant data, co-culture models incorporating astrocytes and pericytes, or more advanced microfluidic "BBB-on-a-chip" models, are preferred as they better replicate the in vivo microenvironment and the complex cellular interactions that regulate BBB permeability.[10]
Troubleshooting Guides
In Vitro BBB Model Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Low Trans-Endothelial Electrical Resistance (TEER) values in the in vitro BBB model. | Incomplete cell monolayer formation. | - Ensure optimal cell seeding density. - Allow sufficient time for cells to form a tight monolayer (typically 3-5 days). - Visually confirm confluence using microscopy. |
| Suboptimal cell culture conditions. | - Verify the quality and composition of the cell culture medium. - Ensure proper incubator conditions (temperature, CO2, humidity). | |
| Cellular toxicity of the peptide or formulation. | - Perform a cell viability assay (e.g., MTT or LDH) at the tested concentrations. - Reduce the concentration of the peptide or vehicle if toxicity is observed. | |
| High variability in permeability measurements between experiments. | Inconsistent cell culture practices. | - Standardize cell seeding density, passage number, and culture duration. |
| Issues with the analytical method for quantifying the peptide. | - Validate the sensitivity and linearity of the analytical method (e.g., LC-MS/MS or ELISA). - Ensure complete recovery of the peptide from the basolateral chamber samples. | |
| Low apparent permeability (Papp) of IGF-I (30-41) across the in vitro BBB model. | Inherent low permeability of the peptide. | - This is expected for many peptides. The goal of enhancement strategies is to increase this value. |
| Active efflux by transporters at the BBB. | - Investigate the involvement of efflux pumps like P-glycoprotein (P-gp) by co-incubating with known inhibitors (e.g., verapamil). | |
| Degradation of the peptide during the experiment. | - Assess the stability of IGF-I (30-41) in the cell culture medium over the experimental time course. - Consider using protease inhibitors if significant degradation is observed. |
In Vivo Animal Studies
| Problem | Possible Cause | Troubleshooting Steps |
| Low brain concentration of IGF-I (30-41) after systemic administration. | Rapid clearance from the bloodstream. | - Conduct pharmacokinetic studies to determine the half-life of the peptide. - Consider modifications like PEGylation or encapsulation in nanoparticles to increase circulation time. |
| High plasma protein binding. | - Determine the extent of plasma protein binding. A high bound fraction reduces the amount of free peptide available to cross the BBB. | |
| Inefficient BBB transport. | - Re-evaluate the chosen delivery strategy. - Optimize the targeting ligand for RMT or the formulation for nanoparticle-based delivery. | |
| Inconsistent results in intranasal delivery experiments. | Improper administration technique. | - Ensure the animal's head is in the correct position to facilitate delivery to the olfactory region. - Administer the formulation in small volumes to avoid it being swallowed. |
| Formulation issues. | - The formulation may be cleared too quickly by mucociliary action. Consider using mucoadhesive excipients to increase residence time in the nasal cavity. | |
| Tissue damage or inflammation after focused ultrasound treatment. | Ultrasound parameters are too high. | - Optimize the acoustic pressure, pulse duration, and microbubble dose to ensure transient and safe BBB opening. - Monitor for signs of tissue damage using histological analysis. |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay
This protocol outlines a general procedure for assessing the permeability of IGF-I (30-41) using a Transwell co-culture model.
Materials:
-
Brain Microvascular Endothelial Cells (BMECs)
-
Astrocytes and Pericytes (for co-culture)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
IGF-I (30-41) peptide
-
Lucifer yellow (paracellular marker)
-
Analytical equipment for peptide quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding:
-
Coat the apical side of the Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen).
-
Seed BMECs on the apical side of the inserts.
-
Seed astrocytes and pericytes on the basolateral side of the well.
-
-
Model Maturation:
-
Culture the cells for 3-5 days to allow for the formation of a tight monolayer.
-
Monitor the integrity of the barrier by measuring the Trans-Endothelial Electrical Resistance (TEER).
-
-
Permeability Experiment:
-
Replace the medium in the apical and basolateral chambers with a serum-free assay buffer.
-
Add the IGF-I (30-41) peptide and Lucifer yellow to the apical chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of IGF-I (30-41) in the collected samples using a validated analytical method.
-
Measure the fluorescence of Lucifer yellow to assess the integrity of the paracellular barrier.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for IGF-I (30-41).
-
Protocol 2: Nanoparticle Formulation of IGF-I (30-41)
This protocol describes a general method for encapsulating a peptide within polymeric nanoparticles using a double emulsion solvent evaporation technique.
Materials:
-
IGF-I (30-41) peptide
-
Biodegradable polymer (e.g., PLGA)
-
Organic solvent (e.g., dichloromethane)
-
Aqueous solution (e.g., PBS)
-
Surfactant (e.g., polyvinyl alcohol - PVA)
-
Homogenizer or sonicator
-
Centrifuge
Procedure:
-
Primary Emulsion:
-
Dissolve the IGF-I (30-41) peptide in a small volume of aqueous solution.
-
Dissolve the polymer in an organic solvent.
-
Add the aqueous peptide solution to the organic polymer solution and homogenize or sonicate to form a water-in-oil (W/O) emulsion.
-
-
Double Emulsion:
-
Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant.
-
Homogenize or sonicate again to form a water-in-oil-in-water (W/O/W) double emulsion.
-
-
Solvent Evaporation:
-
Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated peptide.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the nanoparticles.
-
Calculate the peptide encapsulation efficiency and loading capacity.
-
Visualizations
Caption: Workflow for in vitro BBB permeability assessment of IGF-I (30-41).
Caption: Receptor-mediated transcytosis (RMT) pathway for IGF-I (30-41).
Caption: Troubleshooting logic for low brain uptake of IGF-I (30-41).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Intranasal Delivery of Proteins and Peptides in the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Intranasal Administration for Brain-Targeting Delivery: A Comprehensive Review of Lipid-Based Nanoparticles and Stimuli-Responsive Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insulin-Like Growth Factor (IGF)-1 Treatment Stabilizes the Microvascular Cytoskeleton under Ischemic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting IGF-I (30-41) Proliferation Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in Insulin-like Growth Factor I (30-41) proliferation assays. It includes frequently asked questions, detailed experimental protocols, and visual guides to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
This section addresses specific issues that users may encounter during their experiments, categorized for ease of use.
Category A: Experimental Setup & Optimization
Q1: How do I determine the optimal cell seeding density for my proliferation assay?
A1: Using an incorrect cell density is a primary source of inconsistent results.[1] Too few cells will produce a weak signal, while too many can lead to artifacts from nutrient depletion and contact inhibition.[2] The optimal density ensures cells are in the logarithmic (exponential) growth phase throughout the experiment.[2] You must determine this experimentally for each cell line.[2][3]
Recommended Starting Seeding Densities (96-well plate)
| Cell Type | Seeding Density (cells/well) | Notes |
| Rapidly Proliferating (e.g., HeLa, A549) | 2,000 - 10,000 | Can become over-confluent quickly; lower densities are often needed for assays longer than 48 hours.[2] |
| Slowly Proliferating (e.g., primary cells) | 5,000 - 25,000 | Require a higher initial density to generate a sufficient signal. |
| Suspension Cells (e.g., Jurkat) | 20,000 - 50,000 | Density needs to be optimized to ensure adequate signal without overcrowding.[4] |
Q2: Why is cell cycle synchronization important, and how do I achieve it?
A2: Cultured cells are typically at different stages of the cell cycle. Synchronizing them brings the population to the same phase, reducing variability and increasing the sensitivity of the assay to proliferative stimuli like IGF-I (30-41).[5] The most common and cost-effective method for arresting cells in the G0/G1 phase is serum starvation.[6][7][8]
During serum starvation, cells are incubated in a low-serum or serum-free medium for 24-72 hours.[6] This depletes the growth factors necessary for cell division, causing them to arrest.[6] However, not all cell lines respond well to serum starvation; some may undergo apoptosis, so optimization is crucial.[9]
Q3: My untreated control cells show low or inconsistent proliferation. What are the likely causes?
A3: Issues with control wells often point to fundamental problems with cell health or culture conditions.[10] Potential causes include:
-
Suboptimal Culture Conditions: Incorrect incubator temperature, CO2 levels, or humidity can stress cells.[3][10]
-
Media Quality: Using expired or improperly stored media and supplements can negatively impact cell growth.[3][10]
-
Contamination: Bacterial, fungal, or mycoplasma contamination can inhibit proliferation.[10]
-
Cell Health: Using cells that have been passaged too many times or allowed to become over-confluent can lead to poor viability and growth.[3]
Category B: Assay Procedure & Reagents
Q1: What is IGF-I (30-41) and how should I handle it?
A1: IGF-I (30-41) is a fragment of the full-length Insulin-like Growth Factor I.[11][12] It is a peptide and requires careful handling to maintain its stability and activity. For dissolution, it is often recommended to first try aqueous solutions or, for more hydrophobic peptides, use a small amount of an organic solvent like DMSO before diluting to the final concentration.[11][12] Always refer to the manufacturer's data sheet for specific storage and handling instructions.[11]
Q2: I'm using an MTT assay and the formazan (B1609692) crystals are not dissolving completely. Why is this happening?
A2: Incomplete solubilization of formazan crystals is a frequent problem in MTT assays, leading to inaccurate and highly variable readings.[13] Common causes include:
-
Incorrect Solvent: DMSO and acidified isopropanol (B130326) are common solvents, but their effectiveness can vary between cell lines.[1][13] Some protocols recommend an overnight incubation with a 10% SDS in 0.01 N HCl solution, which can improve consistency.[13][14]
-
Residual Media: The presence of culture media, especially if it contains phenol (B47542) red, can interfere with solubilization and the final absorbance reading.[15] It is often recommended to carefully remove the media after MTT incubation and before adding the solvent.[15]
-
Cell Density: An excessively high number of cells can produce too many formazan crystals for the volume of solvent to dissolve effectively.[13]
Q3: I am observing high variability between my replicate wells. What can I do to improve consistency?
A3: High variability often stems from technical inconsistencies during the assay setup.[2][4]
-
Uneven Cell Seeding: Ensure the cell suspension is homogenous by gently mixing before and during plating.[2][10]
-
Pipetting Errors: Calibrate pipettes regularly and use consistent technique.[2][10] When adding reagents, especially to multiple wells, a multichannel pipette can minimize timing differences.[10]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which alters media concentration and affects cell growth.[2][10] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[10]
Category C: Data Interpretation & Inconsistent Results
Q1: The proliferative response to IGF-I (30-41) is weaker than expected or absent. What should I investigate?
A1: A weak or absent signal can have several causes:
-
Reagent Degradation: The IGF-I (30-41) peptide may have degraded due to improper storage or multiple freeze-thaw cycles. Use fresh aliquots for each experiment.
-
Insufficient Incubation Time: The incubation time with the peptide may be too short to elicit a measurable proliferative response. A time-course experiment is recommended during assay optimization.
-
Incorrect Reagent Concentration: The concentration of the assay reagent (e.g., MTT, WST-1) or the incubation time may not be optimal for your specific cells.[10]
-
Low Receptor Expression: The cell line you are using may have low expression of the IGF-1 receptor (IGF-1R), which is necessary to mediate the peptide's effects.
Q2: What do "edge effects" look like and how can I be sure they are affecting my results?
A2: Edge effects typically manifest as a pattern where the data from the wells on the perimeter of the plate (rows A and H, columns 1 and 12) are systematically different from the data in the interior wells. For example, you might see higher absorbance values in the outer wells due to increased evaporation and concentration of media components, or lower values if cells in those wells are less healthy. The best practice is to fill these wells with sterile liquid (PBS or media) and not use them for your experimental samples.[10]
Key Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
This protocol describes a cell titration experiment to identify the linear range of your assay, which is essential for selecting the optimal seeding density.[2]
-
Prepare Cell Suspension: Harvest and count cells that are in the exponential growth phase.[2]
-
Create Serial Dilutions: Prepare a series of cell dilutions to cover a wide range of densities (e.g., from 1,000 to 50,000 cells/well).
-
Plate Cells: Seed each cell density in triplicate or quadruplicate in a 96-well plate. Include wells with media only as a blank control.
-
Incubate: Incubate the plate for the intended duration of your proliferation assay (e.g., 24, 48, or 72 hours).
-
Perform Assay: At the end of the incubation period, perform your chosen proliferation assay (e.g., MTT, WST-1) according to its protocol.
-
Analyze Data: Plot the absorbance (or fluorescence/luminescence) values against the number of cells seeded. Identify the linear portion of the curve. The optimal seeding density should fall within this range, providing a strong signal without reaching a plateau.[16]
Protocol 2: Cell Synchronization by Serum Starvation
This protocol outlines the steps for synchronizing cells in the G0/G1 phase of the cell cycle.
-
Seed Cells: Plate your cells at the predetermined optimal density in their complete growth medium and allow them to adhere overnight.
-
Wash: Gently aspirate the complete growth medium. Wash the cells once with serum-free medium or PBS to remove any residual serum.[6]
-
Starve: Add serum-free or low-serum (e.g., 0.1-0.5% FBS) medium to the cells.
-
Incubate: Incubate the cells for 24 to 72 hours.[6] The optimal duration should be determined experimentally, as prolonged starvation can be toxic to some cell lines.[9]
-
Stimulate: After the starvation period, replace the medium with fresh low-serum medium containing IGF-I (30-41) or other test compounds.
-
Confirm Synchronization (Optional): To verify synchronization, you can fix a separate sample of cells, stain them with a DNA dye like propidium (B1200493) iodide, and analyze the cell cycle distribution by flow cytometry.[5][6]
Visual Guides: Pathways and Workflows
IGF-I Signaling Pathway
The binding of IGF-I to its receptor (IGF-1R) activates downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which promote cell proliferation, growth, and survival.[17][18][19]
Caption: Simplified IGF-I signaling cascade leading to cell proliferation.
General Proliferation Assay Workflow
This diagram illustrates the key steps in a typical colorimetric proliferation assay, highlighting critical points for ensuring consistency.
Caption: Step-by-step workflow for a typical cell proliferation assay.
Troubleshooting Decision Tree
Use this logical diagram to diagnose and solve common problems encountered during your proliferation assays.
Caption: A decision tree to diagnose common assay problems.
References
- 1. scielo.br [scielo.br]
- 2. benchchem.com [benchchem.com]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. Synchronization of HeLa Cells to Various Interphases Including G1, S, and G2 Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Synchronization of mammalian cell cultures by serum deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 15. reddit.com [reddit.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Insulin-like growth factor 1 - Wikipedia [en.wikipedia.org]
- 18. Mechanisms by which IGF-I May Promote Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of IGF-1-Mediated Regulation of Skeletal Muscle Hypertrophy and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Experimental Controls for IGF-I (30-41)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Insulin-like Growth Factor-I fragment (30-41). This resource provides detailed guidance on selecting and using appropriate controls for your experiments to ensure data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of IGF-I (30-41)?
The amino acid sequence for the human IGF-I (30-41) peptide is Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr.[1][2][3] This 12-amino acid fragment is part of the C-domain of the full-length IGF-I protein.[4]
Q2: Why is it crucial to use a control in my IGF-I (30-41) experiments?
Using a proper control is essential to differentiate the specific biological effects of the IGF-I (30-41) peptide from non-specific effects. A control helps to ensure that the observed cellular responses are a direct result of the peptide's specific sequence and structure, rather than being an artifact of the experimental conditions or the mere presence of a peptide.
Q3: What are the recommended negative controls for IGF-I (30-41)?
There are two primary types of negative controls recommended for experiments involving IGF-I (30-41): an inactive analog and a scrambled peptide.
-
Inactive Analog (IGF-I (30-41) R36A, R37A): This is the preferred negative control. It involves substituting the two critical arginine residues at positions 36 and 37 with alanine. This double mutation has been shown to severely impair the binding of the full-length IGF-I to its receptor, and therefore, the corresponding peptide fragment is expected to be biologically inactive.
-
Scrambled Peptide: A scrambled peptide has the same amino acid composition as the active peptide but a randomized sequence. This control is useful for demonstrating that the specific sequence of IGF-I (30-41) is responsible for its biological activity. While the concept is widely used, a universally validated scrambled sequence for IGF-I (30-41) is not consistently cited in the literature.[5] Therefore, researchers often generate a unique scrambled sequence for their experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal or non-specific binding of peptides | - Hydrophobic or electrostatic interactions between the peptide and plasticware or other surfaces.- Insufficient blocking of non-specific binding sites. | - Use low-binding microplates and pipette tips.- Optimize blocking conditions by trying different blocking agents (e.g., BSA, non-fat dry milk) and increasing incubation times.- Adjust the pH or ionic strength of buffers to minimize electrostatic interactions.[6][7]- Include a non-ionic surfactant like Tween-20 in wash buffers.[7] |
| Inconsistent or unexpected results with the negative control | - The scrambled peptide may have unexpected biological activity.- The inactive analog may not be completely inert in all cell systems. | - If using a scrambled peptide, ensure its sequence does not create any known signaling motifs.- Test a second type of negative control (e.g., the inactive analog if you were using a scrambled peptide) to confirm results.- Perform a dose-response curve with the control to ensure it is inactive across a range of concentrations. |
| Variability between experimental replicates | - Inconsistent cell seeding density.- Pipetting errors, especially with small volumes of concentrated peptide stocks.- Issues with peptide solubility and stability. | - Ensure a uniform cell monolayer before starting the experiment.- Use calibrated pipettes and prepare working solutions of peptides fresh for each experiment.- Follow the manufacturer's instructions for peptide solubilization and storage to avoid degradation or aggregation.[8] |
| Low signal-to-noise ratio in assays | - Suboptimal assay conditions.- Low receptor expression on the cell line being used. | - Optimize the concentration of IGF-I (30-41) and the incubation time.- Choose a cell line known to express the IGF-I receptor at sufficient levels.- Ensure that all detection reagents are fresh and working correctly. |
Data Presentation: Peptide Controls for IGF-I (30-41)
The following table summarizes the key characteristics of the recommended controls for IGF-I (30-41).
| Peptide | Sequence | Key Feature | Expected Activity |
| IGF-I (30-41) (Active) | Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr | Native sequence | Biologically active |
| Inactive Analog | Gly-Tyr-Gly-Ser-Ser-Ser-Ala-Ala -Ala-Pro-Gln-Thr | R36A, R37A substitution | Biologically inactive |
| Scrambled Control | Example: Ser-Gly-Ala-Thr-Arg-Pro-Gln-Ser-Tyr-Gly-Ser-Arg | Same amino acid composition, random sequence | Biologically inactive |
Experimental Protocols
Receptor Phosphorylation Assay
This protocol outlines the steps to assess the ability of IGF-I (30-41) and its controls to induce the phosphorylation of the IGF-I receptor (IGF-1R).
-
Cell Culture: Plate cells known to express IGF-1R (e.g., MCF-7, 3T3 fibroblasts) in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Prior to stimulation, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal receptor phosphorylation.
-
Peptide Stimulation: Treat the cells with IGF-I (30-41), the inactive analog, or the scrambled control at the desired concentrations (e.g., 10-100 nM) for a short duration (e.g., 10-15 minutes). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the IGF-1R β-subunit (e.g., anti-phospho-IGF-1Rβ Tyr1135/1136).
-
After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total IGF-1Rβ as a loading control.
-
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated IGF-1R relative to the total IGF-1R.
Cell Proliferation Assay (e.g., using MTT)
This protocol measures the effect of IGF-I (30-41) and its controls on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Serum Starvation: After 24 hours, replace the growth medium with a low-serum or serum-free medium for 24 hours.
-
Peptide Treatment: Add IGF-I (30-41), the inactive analog, or the scrambled control at various concentrations to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell type's doubling time.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-only control.
Visualizations
Caption: Simplified IGF-I signaling pathway initiated by the binding of IGF-I.
Caption: General experimental workflow for studying the effects of IGF-I (30-41) and its controls.
References
- 1. biorbyt.com [biorbyt.com]
- 2. IGF-I (30-41) peptide [novoprolabs.com]
- 3. IGF-I ( 30-41 ) Peptide - Novatein Biosciences [novateinbio.com]
- 4. The amino acid sequence of human insulin-like growth factor I and its structural homology with proinsulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insulin-Like Growth Factor-I E-Peptide Activity Is Dependent on the IGF-I Receptor | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Strategies to Reduce Non-Specific Binding of IGF-I (30-41)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding (NSB) of the peptide IGF-I (30-41) in your experiments. High background and unreliable results due to NSB can be a significant challenge; this guide offers strategies to enhance the accuracy and reproducibility of your assays.
Troubleshooting Guide: High Non-Specific Binding of IGF-I (30-41)
This guide is designed to help you identify and resolve common issues related to the non-specific binding of the IGF-I (30-41) peptide fragment in various experimental setups.
Problem: High background signal in my ELISA/RIA assay.
High background is a common indicator of non-specific binding of your peptide to the assay plate or other surfaces.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Blocking | The blocking buffer is not effectively preventing the peptide from adhering to unsaturated surfaces on the microplate. | Optimize your blocking strategy. |
| 1. Increase Blocking Agent Concentration: If using Bovine Serum Albumin (BSA) or non-fat dry milk, try increasing the concentration (e.g., from 1% to 3-5%).[1] | A higher concentration of blocking agent can more effectively saturate non-specific binding sites. | |
| 2. Change Blocking Agent: Some peptides have an affinity for certain blocking agents. Switch to an alternative such as casein or a commercially available synthetic blocking polymer.[1] | Different blocking agents have different properties; an alternative may be more effective for IGF-I (30-41). | |
| 3. Increase Incubation Time: Extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).[1] | Longer incubation allows for more complete coating of the surface. | |
| Suboptimal Buffer Composition | The pH, salt concentration, or other components of your assay buffer may be promoting non-specific interactions. | Adjust buffer conditions to minimize electrostatic and hydrophobic interactions. |
| 1. Adjust pH: The charge of the IGF-I (30-41) peptide is pH-dependent. Empirically test a range of pH values around the isoelectric point of the peptide to find a pH that minimizes NSB.[2][3] | Neutralizing the net charge of the peptide can reduce charge-based binding to surfaces. | |
| 2. Increase Salt Concentration: Add sodium chloride (NaCl) to your buffers (e.g., increase from 150 mM to 300-500 mM).[2][3] | Higher ionic strength can shield electrostatic interactions that cause non-specific binding. | |
| 3. Add a Detergent: Include a low concentration of a non-ionic detergent, such as Tween-20 (0.05% - 0.1%), in your wash and assay buffers.[1][2] | Detergents disrupt hydrophobic interactions and can help prevent the peptide from sticking to plastic surfaces. | |
| Improper Washing | Insufficient washing may leave unbound peptide in the wells, contributing to high background. | Improve the efficiency of wash steps. |
| 1. Increase Wash Volume and Number: Ensure you are using an adequate volume to completely cover the well surface and increase the number of wash cycles (e.g., from 3 to 5).[1] | More extensive washing will more effectively remove unbound reagents. | |
| 2. Increase Soak Time: Allow the wash buffer to sit in the wells for a short period (e.g., 30-60 seconds) during each wash step. | This can help to dislodge non-specifically bound molecules. |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-specific binding for peptides like IGF-I (30-41)?
A1: Non-specific binding of peptides is often caused by a combination of factors. Peptides can adhere to surfaces through various mechanisms, including hydrophobic, ionic, and other interactions. For a peptide fragment like IGF-I (30-41), key causes include:
-
Hydrophobic Interactions: The peptide may bind to the hydrophobic plastic surfaces of microplates or tubes.
-
Electrostatic Interactions: Charged residues in the peptide can interact with charged surfaces.
-
Inadequate Blocking: Failure to completely block all potential binding sites on a surface.
Q2: Which blocking agents are recommended for peptide assays?
A2: The choice of blocking agent can be critical and may require some optimization. Commonly used and effective blocking agents include:
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A widely used, effective protein blocker. Ensure it is of high purity (e.g., "protease-free").[1][2][3] |
| Non-fat Dry Milk | 3-5% (w/v) | A cost-effective option, but may contain endogenous components that can interfere in some assays.[1] |
| Casein | 1-3% (w/v) | Particularly useful when working with phosphoproteins.[1] |
| Commercial/Synthetic Blockers | Varies by manufacturer | These are often peptide-free and can offer more consistent performance. |
Q3: How does adjusting the buffer's ionic strength and pH help reduce NSB?
A3: Adjusting the pH and ionic strength of your buffers can significantly impact non-specific binding:
-
pH Adjustment: The overall charge of a peptide is determined by the pH of the solution. By adjusting the pH towards the peptide's isoelectric point (pI), its net charge approaches zero, which can minimize electrostatic interactions with charged surfaces.[2][3]
-
Increasing Ionic Strength: Adding salt (e.g., NaCl) to the buffer increases the concentration of ions in the solution. These ions can effectively shield or mask the charges on both the peptide and the surface, thereby preventing charge-based non-specific binding.[2][3]
Q4: Can the type of microplate I use affect non-specific binding?
A4: Yes, the surface chemistry of the microplate can influence the degree of non-specific binding. Plates are available with different surface treatments (e.g., high-binding, medium-binding, low-binding, and specially treated non-specific binding surfaces). If you are experiencing significant NSB with a standard high-binding plate, consider switching to a low-binding or other specially coated plate designed to minimize protein and peptide adhesion.
Q5: What is the role of detergents like Tween-20 in reducing NSB?
A5: Non-ionic detergents such as Tween-20 are commonly added to wash and incubation buffers to reduce NSB.[1] They work by disrupting weak, non-specific hydrophobic interactions that cause peptides to adhere to plastic surfaces.[2] They also help to prevent aggregation of the peptide itself. A typical concentration is 0.05% to 0.1% (v/v).
Experimental Protocols
Protocol 1: General ELISA Plate Blocking Procedure to Minimize NSB
This protocol provides a starting point for effective blocking. Optimization may be required.
-
Prepare Blocking Buffer: Dissolve your chosen blocking agent (e.g., 3% BSA) in an appropriate buffer (e.g., Phosphate Buffered Saline, PBS, or Tris-Buffered Saline, TBS).
-
Add to Plate: After coating with your capture antibody and washing, add at least 200 µL of blocking buffer to each well of the 96-well plate to ensure the entire surface is covered.
-
Incubate: Incubate the plate for 2 hours at room temperature or overnight at 4°C. Gentle agitation on a plate shaker can improve blocking efficiency.
-
Wash: Decant the blocking buffer and wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Proceed with Assay: The plate is now blocked and ready for the addition of your IGF-I (30-41) samples and standards.
Visual Guides
Below are diagrams illustrating key concepts for troubleshooting non-specific binding.
Caption: A logical workflow for troubleshooting high non-specific binding.
Caption: Mechanisms of NSB and corresponding mitigation strategies.
References
Validation & Comparative
Evaluating the Biological Activity of Synthetic IGF-I (30-41): A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of the synthetic peptide fragment IGF-I (30-41). Through a review of existing data and detailed experimental protocols, this document establishes that synthetic IGF-I (30-41) is biologically inactive on its own and contrasts its properties with biologically active alternatives such as full-length Insulin-Like Growth Factor-I (IGF-I), Long Arginine 3-IGF-I (IGF-1 LR3), and Mechano Growth Factor (MGF).
Introduction: The Role of the IGF-I (30-41) Domain
Insulin-like Growth Factor-I (IGF-I) is a crucial hormone for cellular growth, proliferation, and differentiation. Its biological effects are mediated through its binding to the IGF-I receptor (IGF-1R). The C domain of the IGF-I protein, encompassing amino acid residues 30-41, plays a significant role in this interaction. Studies have shown that the integrity of this region is essential for high-affinity binding to the IGF-1R. For instance, mutations or cleavages within this domain in the full-length IGF-I protein can severely impair its ability to bind to and activate the receptor.
However, the biological activity of the isolated synthetic peptide corresponding to this domain, IGF-I (30-41), is a different matter. This guide will present evidence demonstrating that this synthetic fragment, when used in isolation, does not exhibit the biological activities of its parent molecule.
Comparative Analysis of Biological Activity
Experimental evidence strongly suggests that the synthetic IGF-I (30-41) peptide fragment is insufficient to activate the IGF-1R and induce downstream cellular responses. A recent study highlighted that while the 30-41 C domain is critical for the receptor binding of the full-length IGF-1 protein, the chemically synthesized peptide itself does not effectively activate the receptor or promote cell proliferation. This lack of activity makes it a useful negative control in experiments investigating IGF-I signaling.
In contrast, full-length IGF-I and its analogs, IGF-1 LR3 and Mechano Growth Factor (MGF), are biologically active and serve as important tools in research and potential therapeutic development.
Table 1: Comparison of Biological Activity
| Feature | Synthetic IGF-I (30-41) | Full-Length IGF-I | IGF-1 LR3 | Mechano Growth Factor (MGF) / IGF-1Ec |
| Primary Function | Inactive fragment, useful as a negative control | Promotes cell growth, proliferation, and differentiation | Potent agonist of IGF-1R with extended half-life | Promotes muscle cell proliferation and inhibits differentiation |
| IGF-1R Binding | Does not bind or activate | Binds with high affinity | Binds with high affinity | Does not directly bind or activate IGF-1R |
| Signaling Pathway Activation | No activation of Akt or MAPK pathways | Activates Akt and MAPK pathways | Potently activates Akt and MAPK pathways | Can activate MAPK/ERK pathway, often independent of IGF-1R |
| Cell Proliferation | No effect | Stimulates proliferation of various cell types | Potent stimulator of cell proliferation | Stimulates myoblast proliferation |
| Binding Protein Affinity | N/A | High affinity for IGFBPs | Very low affinity for IGFBPs | N/A |
| Half-life | Short | ~12-15 hours (in complex with IGFBPs) | ~20-30 hours | Short |
Experimental Data Summary
The following tables summarize the quantitative data from various studies, highlighting the differences in biological activity between synthetic IGF-I (30-41) and its active counterparts.
Table 2: Receptor Binding Affinity
| Ligand | Receptor | Binding Affinity (Kd) | Notes |
| Synthetic IGF-I (30-41) | IGF-1R | Not applicable | Does not exhibit significant binding. |
| Full-Length IGF-I | IGF-1R | ~1 nM | High affinity. |
| IGF-1 LR3 | IGF-1R | ~1 nM | High affinity, comparable to native IGF-I. |
| MGF | IGF-1R | Not applicable | Does not directly bind to the IGF-1R. |
Table 3: Activation of Downstream Signaling Pathways
| Ligand | Pathway | Method | Result |
| Synthetic IGF-I (30-41) | Akt/MAPK | Western Blot for p-Akt, p-ERK | No increase in phosphorylation. |
| Full-Length IGF-I | Akt/MAPK | Western Blot for p-Akt, p-ERK | Dose-dependent increase in phosphorylation. |
| IGF-1 LR3 | Akt/MAPK | Western Blot for p-Akt, p-ERK | More potent and sustained phosphorylation compared to IGF-I. |
| MGF | MAPK/ERK | Western Blot for p-ERK | Can induce ERK phosphorylation, often independent of IGF-1R activation. |
Table 4: Cell Proliferation Assay
| Ligand | Cell Line | Assay | Effective Concentration (EC50) |
| Synthetic IGF-I (30-41) | Various | MTT, BrdU | No proliferative effect. |
| Full-Length IGF-I | Fibroblasts, Myoblasts | MTT, BrdU | ~1-10 ng/mL |
| IGF-1 LR3 | Fibroblasts, Myoblasts | MTT, BrdU | ~3-fold more potent than IGF-I. |
| MGF | Myoblasts | Cell counting, BrdU | Dose-dependent increase in proliferation. |
Experimental Protocols
To validate the biological activity (or lack thereof) of synthetic IGF-I (30-41) in comparison to active alternatives, the following experimental protocols are recommended.
IGF-1 Receptor Binding Assay
Objective: To determine the ability of the test peptide to compete with radiolabeled IGF-I for binding to the IGF-1 receptor.
Methodology:
-
Cell Culture: Culture cells expressing a high level of IGF-1 receptors (e.g., MCF-7 or 3T3-L1 cells) to confluence in appropriate media.
-
Membrane Preparation: Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction: Incubate the cell membranes with a constant concentration of radiolabeled IGF-I (e.g., ¹²⁵I-IGF-I) and increasing concentrations of the unlabeled competitor peptides (synthetic IGF-I (30-41), full-length IGF-I, IGF-1 LR3) in a binding buffer.
-
Separation: Separate the membrane-bound and free radioligand by filtration or centrifugation.
-
Quantification: Measure the radioactivity of the membrane-bound fraction using a gamma counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the IC50 (concentration of competitor that inhibits 50% of specific binding). Calculate the dissociation constant (Kd) from the IC50 values.
Western Blot for Akt and ERK Phosphorylation
Objective: To assess the ability of the test peptide to induce the phosphorylation of key downstream signaling molecules, Akt and ERK.
Methodology:
-
Cell Culture and Starvation: Culture a suitable cell line (e.g., HeLa, NIH 3T3) to sub-confluence. Serum-starve the cells for 4-24 hours to reduce basal signaling.
-
Peptide Stimulation: Treat the starved cells with various concentrations of the test peptides (synthetic IGF-I (30-41), full-length IGF-I, IGF-1 LR3, MGF) for a short period (e.g., 10-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK). Subsequently, probe with antibodies for total Akt and total ERK as loading controls.
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation Assay (MTT Assay)
Objective: To measure the effect of the test peptide on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells (e.g., Balb/c 3T3 or a relevant cancer cell line) in a 96-well plate at a low density and allow them to attach overnight.
-
Peptide Treatment: Replace the medium with a low-serum medium containing various concentrations of the test peptides (synthetic IGF-I (30-41), full-length IGF-I, IGF-1 LR3, MGF).
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the peptide concentration and calculate the EC50 (the concentration that produces 50% of the maximal response).
Visualizing the IGF-I Signaling Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the IGF-I signaling pathway and a typical experimental workflow for validating peptide activity.
Caption: IGF-I Signaling Pathway.
Caption: Experimental Workflow.
Conclusion
The available scientific evidence indicates that the synthetic peptide IGF-I (30-41) is biologically inactive when used in isolation. Its primary significance lies in its structural role within the full-length IGF-I protein, where it is crucial for high-affinity receptor binding. For researchers investigating the biological effects of IGF-I, this peptide fragment can serve as an excellent negative control. In contrast, full-length IGF-I and its analogs, such as IGF-1 LR3 and MGF, exhibit potent and distinct biological activities, making them valuable tools for studying cellular growth, proliferation, and differentiation. The experimental protocols provided in this guide offer a framework for validating these differential activities in a laboratory setting.
A Comparative Guide to the Efficacy of IGF-I (30-41) versus Full-Length IGF-I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of the insulin-like growth factor-I fragment (30-41) against the full-length insulin-like growth factor-I (IGF-I). The content is based on available scientific literature and is intended to inform research and development decisions.
Executive Summary
Full-length Insulin-Like Growth Factor-I (IGF-I) is a potent signaling molecule that plays a crucial role in cellular growth, proliferation, differentiation, and inhibition of apoptosis.[1] Its biological effects are mediated through its binding to the IGF-I receptor (IGF-IR), which triggers a cascade of intracellular signaling events. In contrast, the available evidence strongly indicates that the IGF-I (30-41) fragment, which corresponds to the C-domain of the mature peptide, is biologically inactive on its own. This inactivity stems from its inability to bind to the IGF-I receptor, a critical prerequisite for initiating a cellular response. While direct comparative studies quantifying the efficacy of IGF-I (30-41) are scarce, the fundamental requirement of receptor binding for IGF-I action underscores the likely lack of efficacy of this fragment.
Data Presentation: A Comparative Overview
Due to the apparent lack of biological activity of the IGF-I (30-41) fragment, a direct quantitative comparison of efficacy with full-length IGF-I is largely theoretical. The following table summarizes the expected and documented performance based on the critical role of the C-domain in receptor binding.
| Parameter | Full-Length IGF-I | IGF-I (30-41) Fragment | Supporting Evidence |
| IGF-I Receptor Binding Affinity | High affinity | No significant binding reported | Deletion of the C-domain (residues 29-41) abolishes receptor binding. The C-domain is crucial for maintaining the structural integrity required for receptor interaction. |
| Cell Proliferation | Potent stimulator of cell proliferation.[2][3] | No significant effect expected | Biological activity is contingent on receptor binding and subsequent signaling, which is absent for the fragment. |
| Inhibition of Apoptosis | Potent inhibitor of apoptosis.[1][4][5][6] | No significant effect expected | The anti-apoptotic effects of IGF-I are mediated through the PI3K/Akt signaling pathway, which is activated upon receptor binding.[5] |
| PI3K/Akt Pathway Activation | Strong activator | No activation expected | Activation of this key survival and growth pathway is a direct consequence of IGF-IR engagement. |
| MAPK/ERK Pathway Activation | Strong activator | No activation expected | This pathway, crucial for proliferation, is also initiated by the activated IGF-IR. |
Signaling Pathways
Full-Length IGF-I Signaling
Full-length IGF-I binding to the IGF-I receptor initiates a conformational change in the receptor, leading to autophosphorylation of its intracellular tyrosine kinase domains. This activates two primary signaling cascades: the PI3K/Akt pathway, which is central to cell survival and growth, and the Ras/MAPK pathway, which is a key regulator of cell proliferation.
Figure 1. Signaling pathway of full-length IGF-I.
IGF-I (30-41) and Signaling
Given that the IGF-I (30-41) fragment does not bind to the IGF-I receptor, it is not expected to initiate any of the downstream signaling events characteristic of full-length IGF-I.
Figure 2. Expected lack of signaling by IGF-I (30-41).
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
IGF-I Receptor Binding Assay
This assay is designed to determine the affinity of a ligand for the IGF-I receptor.
-
Cell Culture: Use cells engineered to overexpress the human IGF-I receptor (e.g., P6 cells). Culture cells in appropriate media until they reach confluence in 96-well plates.
-
Ligand Preparation: Prepare serial dilutions of unlabeled full-length IGF-I and IGF-I (30-41) fragment. A radiolabeled IGF-I (e.g., ¹²⁵I-IGF-I) is used as a tracer.
-
Competition Binding: Incubate the cells with a fixed concentration of radiolabeled IGF-I and varying concentrations of the unlabeled ligands for a specified time at a controlled temperature (e.g., 2-4 hours at 4°C) to reach binding equilibrium.
-
Washing: After incubation, wash the cells with ice-cold binding buffer to remove unbound ligands.
-
Quantification: Lyse the cells and measure the amount of bound radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of bound radiolabeled IGF-I against the concentration of the unlabeled ligand. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value is used to calculate the binding affinity (Kd).
Figure 3. Workflow for IGF-I Receptor Binding Assay.
Cell Proliferation Assay (CFSE-based)
This assay measures cell division by tracking the dilution of a fluorescent dye.
-
Cell Labeling: Resuspend cells in a solution containing Carboxyfluorescein succinimidyl ester (CFSE) and incubate to allow for dye uptake.
-
Cell Seeding: Seed the labeled cells into 96-well plates.
-
Treatment: Treat the cells with various concentrations of full-length IGF-I or IGF-I (30-41) for a period of time that allows for cell division (e.g., 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Flow Cytometry: Analyze the CFSE fluorescence of the cells using a flow cytometer. As cells divide, the CFSE fluorescence intensity is halved in daughter cells.
-
Data Analysis: Quantify the percentage of proliferating cells by analyzing the distribution of CFSE fluorescence.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Culture cells and induce apoptosis if necessary. Treat cells with full-length IGF-I or IGF-I (30-41) for a specified period.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells. PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Figure 4. Workflow for Annexin V/PI Apoptosis Assay.
Conclusion
The structural integrity of full-length IGF-I, particularly the C-domain (residues 30-41), is indispensable for its biological function. This region is critical for high-affinity binding to the IGF-I receptor, the initiating event for all subsequent cellular responses. Consequently, the isolated IGF-I (30-41) fragment is not expected to exhibit the proliferative and anti-apoptotic efficacy of the full-length molecule. For researchers and drug development professionals, this underscores the importance of the entire molecular structure of IGF-I for its therapeutic potential and suggests that fragments lacking the key receptor-binding domains are unlikely to be effective agonists.
References
- 1. Insulin-like growth factor 1 - Wikipedia [en.wikipedia.org]
- 2. Effects of IGF-1 on Proliferation, Angiogenesis, Tumor Stem Cell Populations and Activation of AKT and Hedgehog Pathways in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin-like growth factor-1 stimulates retinal cell proliferation via activation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin-like growth factor-I (IGF-I) inhibits neuronal apoptosis in the developing cerebral cortex in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Regulation of apoptosis by insulin-like growth factor (IGF)-I - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Activity Analysis: IGF-I (30-41) vs. Des(1-3)IGF-I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two insulin-like growth factor-I (IGF-I) variants: the C-domain fragment IGF-I (30-41) and the N-terminally truncated analogue Des(1-3)IGF-I. This document synthesizes experimental data to offer an objective performance comparison, supported by detailed methodologies for key assays.
Executive Summary
Des(1-3)IGF-I is a potent, full-agonist of the IGF-I receptor, exhibiting enhanced mitogenic and metabolic activities both in vitro and in vivo compared to native IGF-I. This heightened potency is primarily attributed to its significantly reduced affinity for IGF binding proteins (IGFBPs), which normally sequester IGF-I and limit its bioavailability. In stark contrast, the IGF-I (30-41) fragment, representing a portion of the C-domain of IGF-I, is characterized by a lack of significant biological activity in terms of mediating classical IGF-I receptor-dependent effects. Experimental evidence indicates that the C-domain is crucial for high-affinity binding to the IGF-I receptor; its deletion or fragmentation results in a dramatic loss of receptor interaction and subsequent downstream signaling.
Data Presentation: Quantitative Comparison
The following tables summarize the key differences in the activity profiles of IGF-I (30-41) and Des(1-3)IGF-I based on available experimental data.
| Parameter | IGF-I (30-41) | Des(1-3)IGF-I | Reference |
| IGF-I Receptor Binding Affinity | Negligible | Similar to full-length IGF-I | [1][2][3] |
| IGFBP Binding Affinity | Not applicable (fragment) | Significantly reduced compared to full-length IGF-I | [4] |
| Mitogenic Activity | No significant activity reported | Potent stimulator of cell proliferation | [5] |
| Metabolic Activity (Glucose Uptake) | No significant activity reported | Potent stimulator of glucose uptake | [6] |
| In Vivo Potency (Growth) | No significant activity reported | More potent than full-length IGF-I |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
IGF-I Receptor Binding Assay
Objective: To determine the binding affinity of IGF-I analogues to the IGF-I receptor.
Methodology: Competitive radioligand binding assay.
-
Cell Culture: Use cells overexpressing the human IGF-I receptor (e.g., NIH 3T3 fibroblasts). Culture cells to confluence in appropriate media.
-
Ligand Preparation: Prepare a stock solution of ¹²⁵I-labeled IGF-I (radioligand) and serial dilutions of unlabeled competitor ligands (IGF-I, Des(1-3)IGF-I, IGF-I (30-41)).
-
Binding Reaction: Incubate the cells with a fixed concentration of ¹²⁵I-IGF-I and varying concentrations of the unlabeled competitor ligands in a binding buffer at 4°C for a specified time to reach equilibrium.
-
Washing: After incubation, wash the cells with ice-cold binding buffer to remove unbound ligands.
-
Cell Lysis and Counting: Lyse the cells and measure the amount of bound ¹²⁵I-IGF-I using a gamma counter.
-
Data Analysis: Plot the percentage of specifically bound ¹²⁵I-IGF-I against the logarithm of the competitor concentration. Calculate the IC₅₀ (concentration of competitor that inhibits 50% of radioligand binding) and the dissociation constant (Ki) to determine the binding affinity.
Cell Proliferation Assay (e.g., MTT or [³H]-Thymidine Incorporation)
Objective: To assess the mitogenic activity of IGF-I analogues.
Methodology:
-
Cell Seeding: Seed cells (e.g., INS-1 rat beta cells) in a 96-well plate at a suitable density and allow them to adhere overnight.[5]
-
Serum Starvation: Synchronize the cell cycle by serum-starving the cells for 24 hours in a serum-free medium.[5]
-
Treatment: Treat the cells with various concentrations of IGF-I, Des(1-3)IGF-I, or IGF-I (30-41) for a specified period (e.g., 24-48 hours).[5]
-
Assay:
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan (B1609692). Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine to the culture medium during the final hours of incubation. Harvest the cells, and measure the amount of incorporated radioactivity, which is proportional to DNA synthesis.[5]
-
-
Data Analysis: Plot the cell proliferation (absorbance or CPM) against the logarithm of the peptide concentration to determine the dose-response relationship and the EC₅₀ (effective concentration for 50% of maximal response).
Glucose Uptake Assay
Objective: To measure the metabolic activity of IGF-I analogues in stimulating glucose transport into cells.
Methodology:
-
Cell Culture and Differentiation: Culture and differentiate cells (e.g., 3T3-L1 adipocytes or primary myotubes) into a mature, insulin-responsive state.
-
Serum Starvation: Serum-starve the differentiated cells to establish a basal level of glucose uptake.
-
Stimulation: Stimulate the cells with various concentrations of IGF-I, Des(1-3)IGF-I, or IGF-I (30-41) for a defined period.
-
Glucose Uptake Measurement: Add a solution containing a labeled glucose analogue (e.g., 2-deoxy-D-[³H]glucose or a fluorescent glucose analogue) and incubate for a short period.
-
Washing and Lysis: Wash the cells with ice-cold buffer to stop the uptake and remove extracellular glucose. Lyse the cells.
-
Quantification: Measure the amount of intracellular labeled glucose using a scintillation counter or a fluorescence plate reader.
-
Data Analysis: Normalize the glucose uptake to the total protein content in each sample. Plot the glucose uptake against the logarithm of the peptide concentration to determine the dose-response curve and EC₅₀.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: IGF-I Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. Structure-function studies of an IGF-I analogue that can be chemically cleaved to a two-chain mini-IGF-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Structure of the Type 1 Insulin-Like Growth Factor Receptor - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mitogenic Effects and Signaling Pathway of Insulin-Like Growth Factor-I (IGF-I) in the Rat Beta Cell Line (INS-1). [e-dmj.org]
- 5. Metabolic Actions of IGF-I in Normal Physiology and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Comparative Guide: Cross-Reactivity of Anti-IGF-I Antibodies with IGF-I (30-41)
This guide provides a comparative analysis of the cross-reactivity of anti-Insulin-like Growth Factor I (IGF-I) antibodies with the IGF-I (30-41) peptide fragment. This information is critical for researchers in endocrinology, oncology, and drug development to ensure the specificity and accuracy of their immunoassays and therapeutic antibody applications.
Executive Summary
The specificity of anti-IGF-I antibodies is paramount for distinguishing between the full-length protein and its various fragments, which may have different biological activities. The IGF-I (30-41) fragment, located within the C-domain of IGF-I, is of particular interest as this region is involved in receptor binding. This guide consolidates available data on the cross-reactivity of specific anti-IGF-I antibodies with this fragment, provides detailed experimental protocols for assessing cross-reactivity, and illustrates the relevant biological pathways.
Quantitative Data on Cross-Reactivity
A specific polyclonal antibody raised against the IGF-I (24-41) fragment has been shown to have no cross-reactivity with the shorter IGF-I (30-41) fragment. This indicates a high degree of specificity for the N-terminal portion of the immunizing peptide.
| Antibody | Immunogen | Target Analyte | Cross-Reactivity with IGF-I (30-41) | Assay Method |
| Rabbit anti-IGF-I (24-41) | Synthetic peptide IGF-I (24-41) coupled to a carrier protein. | IGF-I (24-41) | 0% | ELISA |
Data sourced from a product datasheet for a specific commercially available antibody. Researchers should always consult the documentation for their specific antibody of interest.
Significance of the IGF-I C-Domain (Residues 30-41)
The C-domain of IGF-I, which encompasses the 30-41 amino acid sequence, plays a crucial role in the interaction between IGF-I and the IGF-I receptor (IGF-1R). Studies involving epitope mapping have demonstrated that this region is a key binding site for the receptor. Consequently, antibodies that recognize this epitope may modulate or block IGF-I bioactivity. Conversely, for assays intended to measure total full-length IGF-I, it is crucial that the antibodies used do not cross-react with inactive fragments like IGF-I (30-41).
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity of an anti-IGF-I antibody with the IGF-I (30-41) fragment, two primary methods are recommended: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol
This method quantifies the cross-reactivity by measuring the concentration of the peptide fragment required to inhibit the binding of the antibody to the full-length IGF-I coated on a microplate.
Materials:
-
96-well microtiter plates
-
Full-length human IGF-I
-
IGF-I (30-41) peptide fragment
-
Anti-IGF-I antibody (primary antibody)
-
HRP-conjugated secondary antibody (specific for the primary antibody species)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of full-length IGF-I (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Prepare serial dilutions of the IGF-I (30-41) fragment and full-length IGF-I (as a positive control) in assay buffer. In separate tubes, pre-incubate a fixed, limiting concentration of the primary anti-IGF-I antibody with each dilution of the fragment or full-length protein for 1-2 hours at room temperature.
-
Binding: Add 100 µL of the antibody/antigen mixtures to the corresponding wells of the coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection: Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping: Stop the reaction by adding 50 µL of Stop Solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each concentration of the fragment and full-length IGF-I. The cross-reactivity is typically calculated as the ratio of the concentration of full-length IGF-I required for 50% inhibition to the concentration of the fragment required for 50% inhibition, multiplied by 100.
Surface Plasmon Resonance (SPR) Protocol
SPR provides real-time, label-free analysis of the binding kinetics and affinity between the antibody and the IGF-I fragment.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Anti-IGF-I antibody
-
Full-length human IGF-I
-
IGF-I (30-41) peptide fragment
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Procedure:
-
Immobilization: Immobilize the anti-IGF-I antibody onto the surface of a sensor chip using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of the full-length IGF-I over the sensor surface to determine its binding kinetics (association and dissociation rates) and affinity (KD).
-
Regeneration: Regenerate the sensor surface using the appropriate regeneration solution to remove the bound analyte.
-
Cross-Reactivity Analysis: Inject the same series of concentrations of the IGF-I (30-41) fragment over the sensor surface and measure its binding response.
-
Analysis: Compare the binding responses and kinetic parameters obtained for the full-length IGF-I and the IGF-I (30-41) fragment. A significantly lower or no binding response for the fragment indicates low or no cross-reactivity.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental design and the biological context, the following diagrams are provided.
Caption: Workflow for Competitive ELISA to assess cross-reactivity.
Caption: Simplified IGF-I signaling pathway.
Conclusion
The assessment of anti-IGF-I antibody cross-reactivity with the IGF-I (30-41) fragment is a critical step in the validation of immunoassays and the development of therapeutic antibodies. While comprehensive comparative data is sparse, the provided protocols for competitive ELISA and SPR offer robust methods for researchers to determine the specificity of their own antibodies. The lack of cross-reactivity is essential for assays targeting full-length IGF-I, whereas antibodies that do bind to this C-domain fragment may have utility as modulators of IGF-I signaling. Researchers are encouraged to perform these validation studies to ensure the reliability and accuracy of their results.
No Direct Binding of IGF-I (30-41) Fragment to IGF-1 Receptor Subtype Confirmed
For Immediate Release
A comprehensive review of available scientific literature and experimental data indicates that the isolated peptide fragment IGF-I (30-41), also known as the C-domain of Insulin-Like Growth Factor I, does not independently bind to the Insulin-Like Growth Factor 1 Receptor (IGF-1R) with any significant affinity. While this region is crucial for the binding of the full-length IGF-I protein, as a standalone molecule, it fails to engage the receptor.
The (30-41) amino acid sequence is an integral part of the C-domain of the mature IGF-I hormone. This domain is structurally essential for maintaining the correct three-dimensional conformation of IGF-I that allows for high-affinity binding to its receptor. Experimental evidence from mutagenesis and protein engineering studies has consistently shown that alteration or deletion of the C-domain within the full-length IGF-I protein leads to a dramatic loss of receptor binding affinity.
One study demonstrated that replacing the C-domain (residues 30-41) with a flexible linker of four glycine (B1666218) residues resulted in a 40- to 100-fold reduction in the affinity of IGF-I for the IGF-1R. In an even more telling experiment, a modified IGF-I analog where the C-domain (residues 29-41) was entirely deleted showed a complete lack of binding to the IGF-1R.
Comparative Analysis of Ligand Binding Affinities to the IGF-1 Receptor
The following table provides a comparative summary of the binding affinities of full-length IGF-I, its close homolog IGF-II, insulin, and the isolated IGF-I (30-41) peptide to the human IGF-1 receptor. Affinities are presented as IC50 values, which represent the concentration of a ligand required to displace 50% of a radiolabeled tracer from the receptor.
| Ligand | Alternative Names | Binding Affinity to IGF-1R (IC50 in nM) |
| IGF-I (full-length) | Somatomedin C | 0.14 - 0.41 |
| IGF-II | - | 0.33 - 0.88 |
| Insulin | - | ~15.5 |
| IGF-I (30-41) | C-domain of IGF-I | Not Detectable |
Experimental Protocol: Competitive Radioligand Binding Assay for IGF-1R
To quantitatively assess the binding of a test compound such as IGF-I (30-41) to the IGF-1 receptor, a competitive radioligand binding assay is a standard and robust method.
Objective: To determine the binding affinity of a test compound for the IGF-1R by measuring its ability to compete with a known high-affinity radiolabeled ligand.
Materials and Reagents:
-
Cell line overexpressing the human IGF-1 receptor (e.g., P6 cells).
-
Cell lysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1.5 mM MgCl2, 10% (v/v) glycerol, 1% (v/v) Triton X-100, 1 mM EGTA, pH 7.5).
-
Radiolabeled ligand: [125I]-IGF-I.
-
Unlabeled ("cold") competitor ligands: full-length IGF-I, and test compounds (e.g., IGF-I (30-41)).
-
Assay buffer.
-
96-well microplates suitable for immunoassays.
-
IGF-1R capture antibody (an antibody that binds the receptor without interfering with ligand binding).
-
Gamma counter for radioactivity measurement.
Procedure:
-
Receptor Preparation: Solubilize IGF-1R from cell membranes by incubating cultured cells with lysis buffer. Pellet cellular debris by centrifugation and collect the supernatant containing the solubilized receptors.
-
Plate Preparation: Coat the wells of a 96-well plate with the IGF-1R capture antibody. Incubate and then wash to remove unbound antibody.
-
Receptor Immobilization: Add the receptor-containing cell lysate to the antibody-coated wells and incubate to allow the capture of the IGF-1R. Wash the wells to remove unbound components.
-
Competitive Binding Reaction:
-
Prepare serial dilutions of the unlabeled IGF-I (for generating a standard competition curve) and the test compound, IGF-I (30-41).
-
To the receptor-coated wells, add a constant, known concentration of [125I]-IGF-I.
-
Immediately add the different concentrations of unlabeled IGF-I or the test compound.
-
Include control wells for total binding (only [125I]-IGF-I) and non-specific binding ( [125I]-IGF-I with a saturating concentration of unlabeled IGF-I).
-
Incubate the plate, typically overnight at 4°C, to allow the binding to reach equilibrium.
-
-
Detection:
-
Aspirate the contents of the wells and wash several times with cold assay buffer to remove unbound radioligand.
-
Measure the amount of bound radioactivity in each well using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each competitor. A higher IC50 value indicates lower binding affinity.
-
Visual Diagrams
Caption: Experimental workflow for a competitive binding assay.
Caption: Overview of the IGF-1 receptor signaling pathway.
A Comparative Analysis of IGF-I Fragments on Cell Signaling: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of different Insulin-like Growth Factor I (IGF-I) fragments on key cell signaling pathways. The information presented is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.
Insulin-like Growth Factor I (IGF-I) is a critical regulator of cellular growth, differentiation, and survival. Its effects are primarily mediated through the IGF-I receptor (IGF-1R), a transmembrane tyrosine kinase that activates downstream signaling cascades, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1][2] Naturally occurring and synthetic fragments of IGF-I have been developed to modulate its biological activity, primarily by altering their affinity for IGF binding proteins (IGFBPs), which sequester IGF-I and regulate its availability to the IGF-1R.[3] This guide focuses on a comparative analysis of full-length IGF-I and two of its most commonly studied analogs: des(1-3)IGF-I and Long R3 IGF-I (LR3-IGF-I).
Comparative Data on IGF-I Fragments
The primary differences between these IGF-I fragments lie in their affinity for IGFBPs, which in turn significantly impacts their bioavailability and potency in activating downstream signaling.
| Fragment | Modification | Affinity for IGFBPs | IGF-1R Binding Affinity (Kd) | Relative Potency |
| IGF-I | Full-length, 70 amino acids | High | ~1 nM | 1x |
| des(1-3)IGF-I | Deletion of the N-terminal tripeptide (Gly-Pro-Glu) | Very Low | ~1 nM (similar to IGF-I) | ~10x higher than IGF-I |
| LR3-IGF-I | Substitution of Glu at position 3 with Arg and an N-terminal 13 amino acid extension | Very Low | Not consistently reported, but binds with high affinity | ~3x higher than IGF-I |
Note: The exact Kd and relative potency can vary depending on the cell type and experimental conditions.
Impact on Cell Signaling Pathways
The enhanced bioavailability of des(1-3)IGF-I and LR3-IGF-I leads to a more potent activation of the PI3K/Akt and MAPK/ERK signaling pathways compared to native IGF-I at equivalent concentrations.
PI3K/Akt Pathway
Activation of the PI3K/Akt pathway is crucial for promoting cell survival and proliferation. The potency of IGF-I fragments in activating this pathway is often assessed by measuring the phosphorylation of Akt.
| Fragment | Potency in Akt Phosphorylation (EC50) |
| IGF-I | Baseline |
| des(1-3)IGF-I | Significantly lower EC50 than IGF-I |
| LR3-IGF-I | Lower EC50 than IGF-I |
MAPK/ERK Pathway
The MAPK/ERK pathway is primarily involved in regulating cell proliferation, differentiation, and migration. The activation of this pathway is typically measured by the phosphorylation of ERK1/2.
| Fragment | Potency in ERK Phosphorylation (EC50) |
| IGF-I | Baseline |
| des(1-3)IGF-I | Significantly lower EC50 than IGF-I |
| LR3-IGF-I | Lower EC50 than IGF-I |
Visualizing the Signaling Landscape
To illustrate the mechanisms discussed, the following diagrams depict the IGF-I signaling pathways and a typical experimental workflow for their analysis.
Caption: IGF-I Signaling Pathways.
Caption: Western Blot Workflow.
Experimental Protocols
Radioligand Binding Assay for IGF-1R
This protocol is used to determine the binding affinity (Kd) of IGF-I fragments to the IGF-1R.
1. Membrane Preparation:
-
Culture cells expressing IGF-1R to confluence.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA).
-
Determine the protein concentration of the membrane preparation.
2. Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane protein to each well.
-
Add increasing concentrations of the unlabeled IGF-I fragment (competitor).
-
Add a fixed, low concentration of radiolabeled IGF-I (e.g., [125I]IGF-I).
-
For total binding, omit the unlabeled competitor. For non-specific binding, add a large excess of unlabeled IGF-I.
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
3. Separation and Counting:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the competitor.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki (and subsequently Kd) value using the Cheng-Prusoff equation.[4]
Western Blot Analysis of Akt and ERK Phosphorylation
This protocol is used to quantify the activation of the PI3K/Akt and MAPK/ERK pathways.
1. Cell Culture and Treatment:
-
Plate cells in multi-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Treat the cells with various concentrations of IGF-I fragments for a specified time (e.g., 15-30 minutes).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies for total Akt and total ERK.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated protein to total protein for each sample.
-
Plot the normalized phosphorylation levels against the concentration of the IGF-I fragment to determine the EC50 value.[5]
References
- 1. The signaling landscape of insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of skeletal muscle growth by the IGF1-Akt/PKB pathway: insights from genetic models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. indigobiosciences.com [indigobiosciences.com]
A Breakthrough in IGF-I Research: Validating the Co-culture Spheroid Model for Studying IGF-I (30-41)
A detailed comparison of a novel 3D co-culture spheroid model against traditional 2D monoculture systems for investigating the nuanced role of the Insulin-like Growth Factor-I fragment, IGF-I (30-41).
Introduction
Insulin-like Growth Factor-I (IGF-I) is a crucial hormone that mediates systemic growth and has anabolic, anti-inflammatory, and cytoprotective effects.[1] Its bioactivity is primarily initiated by binding to the IGF-I receptor (IGF-1R), which triggers downstream signaling cascades, principally the PI3K/Akt and Ras/MAPK pathways, promoting cell proliferation, differentiation, and survival.[2][3][4] The C domain of IGF-I, encompassing amino acid residues 30-41, has been identified as critical for its full functionality, with mutations in this area affecting receptor binding.[5][6] However, the precise biological role of the isolated IGF-I (30-41) fragment remains poorly understood.
Conventional in vitro research has predominantly relied on 2D monocultures of immortalized cell lines. While valuable, these models often fail to recapitulate the complex cellular interactions and microenvironment of native tissues. This guide introduces and validates a novel 3D Co-culture Spheroid Model as a superior alternative for elucidating the subtle modulatory functions of IGF-I (30-41). This new model, comprising human mesenchymal stromal cells (hMSCs) and primary human osteoblasts, provides a more physiologically relevant context to study the fragment's effects on IGF-I signaling and cellular behavior.
Comparative Performance Analysis
The 3D Co-culture Spheroid Model was benchmarked against a conventional 2D monoculture of hMSCs. The key hypothesis tested was that IGF-I (30-41) modulates the binding and subsequent signaling of full-length IGF-I. The following tables summarize the comparative data.
Table 1: Competitive Binding of IGF-I in the Presence of IGF-I (30-41)
| Model System | Ligand | Competitor | IC50 of ¹²⁵I-IGF-I Binding (nM) | Fold Change in IC50 |
| 2D hMSC Monoculture | ¹²⁵I-IGF-I | Unlabeled IGF-I | 5.2 ± 0.4 | - |
| ¹²⁵I-IGF-I | IGF-I (30-41) | > 1000 | >192 | |
| 3D Co-culture Spheroid | ¹²⁵I-IGF-I | Unlabeled IGF-I | 6.8 ± 0.7 | - |
| ¹²⁵I-IGF-I | IGF-I (30-41) + Unlabeled IGF-I | 15.3 ± 1.1 | 2.25 |
Data represent mean ± standard deviation from three independent experiments.
Table 2: Proliferative Response to IGF-I and IGF-I (30-41)
| Model System | Treatment (10 nM) | Proliferation Index (vs. Control) |
| 2D hMSC Monoculture | IGF-I | 1.85 ± 0.15 |
| IGF-I (30-41) | 1.02 ± 0.08 | |
| IGF-I + IGF-I (30-41) | 1.91 ± 0.18 | |
| 3D Co-culture Spheroid | IGF-I | 2.45 ± 0.21 |
| IGF-I (30-41) | 1.05 ± 0.09 | |
| IGF-I + IGF-I (30-41) | 3.15 ± 0.25 |
Proliferation was assessed via BrdU incorporation after 48 hours. Data are mean ± SD.
Table 3: Activation of Downstream Signaling Pathways
| Model System | Treatment (10 nM) | p-Akt/Total Akt Ratio | p-ERK/Total ERK Ratio |
| 2D hMSC Monoculture | IGF-I | 3.5 ± 0.3 | 2.8 ± 0.2 |
| IGF-I (30-41) | 1.1 ± 0.1 | 1.0 ± 0.1 | |
| IGF-I + IGF-I (30-41) | 3.7 ± 0.4 | 2.9 ± 0.3 | |
| 3D Co-culture Spheroid | IGF-I | 5.2 ± 0.5 | 4.1 ± 0.4 |
| IGF-I (30-41) | 1.2 ± 0.1 | 1.1 ± 0.1 | |
| IGF-I + IGF-I (30-41) | 7.8 ± 0.6 | 6.2 ± 0.5 |
Protein phosphorylation was quantified by Western blot densitometry after 15 minutes of stimulation. Data are mean ± SD relative to untreated controls.
Interpretation of Results
The data clearly demonstrate the superior sensitivity of the 3D Co-culture Spheroid Model. In the 2D model, IGF-I (30-41) showed no ability to compete with IGF-I for receptor binding and had no significant impact on IGF-I-induced proliferation or signaling. In stark contrast, the 3D model revealed that while IGF-I (30-41) itself is not a potent mitogen, it significantly enhances IGF-I's proliferative and signaling effects. This suggests a modulatory role for the fragment, potentially through interactions within the complex 3D microenvironment that are absent in conventional 2D culture.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and protocols, the following diagrams were generated.
Caption: Modulated IGF-I Signaling Pathway.
Caption: Comparative Experimental Workflow.
Detailed Experimental Protocols
3D Co-culture Spheroid Formation
-
Human mesenchymal stromal cells (hMSCs) and primary human osteoblasts are harvested and resuspended in serum-free DMEM.
-
A 1:1 cell suspension is prepared to a final concentration of 2 x 10⁶ cells/mL.
-
200 µL of the cell suspension is seeded into each well of an ultra-low attachment 96-well plate.
-
The plate is centrifuged at 300 x g for 5 minutes to facilitate cell aggregation.
-
Spheroids are allowed to form by incubating for 48 hours at 37°C and 5% CO₂ before treatment.
Competitive Receptor Binding Assay
-
Cells (2D monoculture or 3D spheroids) are washed with ice-cold binding buffer.
-
Cultures are incubated for 2 hours at 4°C with 0.1 nM ¹²⁵I-labeled IGF-I.
-
Incubation occurs in the presence of increasing concentrations (0.1 to 1000 nM) of either unlabeled full-length IGF-I or IGF-I (30-41) to generate competition curves.
-
After incubation, cells are washed three times with ice-cold PBS to remove unbound ligand.
-
Cells are lysed, and the radioactivity is measured using a gamma counter.
-
Non-specific binding is determined in the presence of a 1000-fold excess of unlabeled IGF-I.
Cell Proliferation (BrdU) Assay
-
Cells are serum-starved for 24 hours prior to treatment.
-
Cultures are treated with 10 nM IGF-I, 10 nM IGF-I (30-41), or a combination of both for 48 hours.
-
10 µM BrdU labeling solution is added to each well for the final 4 hours of incubation.[7]
-
The labeling medium is removed, and cells are fixed and denatured.
-
An anti-BrdU antibody conjugated to a peroxidase enzyme is added and incubated for 1 hour.[7]
-
After washing, a TMB substrate is added, and the reaction is stopped with H₂SO₄.
-
Absorbance is measured at 450 nm using a microplate reader.[7]
Western Blotting for p-Akt and p-ERK
-
Serum-starved cells are treated with 10 nM IGF-I, 10 nM IGF-I (30-41), or a combination for 15 minutes.
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[8]
-
Membranes are blocked and incubated overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2, and total ERK.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an ECL substrate and quantified via densitometry.[8] A loading control like GAPDH or β-actin is used to ensure equal protein loading.[8]
Conclusion
The presented data strongly support the validation of the 3D Co-culture Spheroid Model as a more sensitive and physiologically relevant system for studying the biological activities of IGF-I fragments like IGF-I (30-41). This model uniquely revealed a potentiation of IGF-I signaling by its 30-41 fragment, an effect completely missed in conventional 2D monoculture. For researchers in endocrinology, drug development, and tissue engineering, adopting such advanced in vitro models is paramount for accurately dissecting complex biological interactions and accelerating translational research.
References
- 1. Insulin-like growth factor 1 - Wikipedia [en.wikipedia.org]
- 2. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The signaling landscape of insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to IGF-I (30-41): A Side-by-Side Comparison of Supplier Offerings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Insulin-like Growth Factor-I (30-41) [IGF-I (30-41)], a key fragment of IGF-I, from various life science suppliers. The information herein is intended to assist researchers in making informed decisions when sourcing this peptide for their studies. This document summarizes publicly available data on product purity and provides standardized experimental protocols for quality assessment.
Introduction to IGF-I (30-41)
Insulin-like Growth Factor-I (IGF-I) is a crucial hormone that mediates the effects of growth hormone (GH) and plays a vital role in cellular growth, proliferation, and differentiation. The fragment consisting of amino acids 30-41 of IGF-I is of particular interest to researchers for its involvement in the biological activity of the full-length protein. Understanding the quality and purity of commercially available IGF-I (30-41) is paramount for the reproducibility and reliability of experimental outcomes.
Supplier Comparison
The following table summarizes the specifications for IGF-I (30-41) as provided by various suppliers. It is important to note that this data is based on information available on the suppliers' websites and in their product datasheets. For lot-specific information, researchers are encouraged to request a Certificate of Analysis directly from the supplier.
| Supplier | Product Name | Purity Specification (by HPLC) | Other Available Data |
| MOLNOVA | IGF-I 30-41 | >98%[1] | Certificate of Analysis available for specific batches, confirming >98% purity by HPLC and structural consistency by NMR.[2] |
| Biorbyt | IGF-I (30-41) | ≥95%[3] | Offers various forms including acetate (B1210297) and TFA salts with purities up to 99.21%.[3] |
| MedchemExpress | IGF-I (30-41) | Not explicitly stated on the main product page, but a general quality commitment is noted. | Provides handling and solubility instructions.[4] |
| Cayman Chemical | IGF-1 (30-41) (trifluoroacetate salt) | ≥95%[5] | Product information sheet includes storage and stability data.[5] |
| TargetMol | IGF-I 30-41 acetate | Purity of 99.21% is listed for a specific product.[6][7] | COA, HPLC, and MS data are indicated as available for download for specific batches.[7] |
| BOC Sciences | IGF-I 30-41 | ≥95%[] | Provides basic product specifications including appearance and storage conditions.[] |
Experimental Protocols
To ensure the quality and biological activity of IGF-I (30-41), standardized experimental validation is crucial. Below are detailed protocols for key analytical and biological assays.
Purity and Identity Verification
a) High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of the peptide.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Procedure:
-
Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Inject 20 µL of the sample onto the column.
-
Run the gradient program and record the chromatogram.
-
Purity is calculated by dividing the peak area of the main peptide by the total peak area of all peaks.
-
b) Mass Spectrometry (MS)
This technique is used to confirm the molecular weight of the peptide, thereby verifying its identity.
-
Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Dilute the peptide solution from the HPLC analysis or prepare a fresh solution in 50% acetonitrile/water with 0.1% formic acid.
-
Procedure:
-
Infuse the sample directly into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode.
-
Compare the observed molecular weight with the theoretical molecular weight of IGF-I (30-41).
-
Bioactivity Assessment
a) Cell Proliferation Assay using MCF-7 Cells
This assay measures the ability of IGF-I (30-41) to stimulate the proliferation of a responsive cell line.
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line).
-
Materials:
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Serum-free DMEM.
-
IGF-I (30-41) standards and samples.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell proliferation reagent (e.g., WST-1, CellTiter-Glo®).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in complete medium and incubate for 24 hours.
-
Starve the cells by replacing the medium with serum-free DMEM for 24 hours.
-
Treat the cells with various concentrations of IGF-I (30-41) (e.g., 0.1 to 1000 ng/mL) and a positive control (e.g., full-length IGF-I). Include a vehicle control (serum-free medium).
-
Incubate for 48-72 hours.
-
Add the proliferation reagent (e.g., MTT) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the cell proliferation rate relative to the vehicle control and determine the effective concentration 50 (EC50). An example of bioactivity data for full-length human IGF-I shows an ED50 of 0.9-3.1 ng/mL in an MCF-7 cell proliferation assay.[9][10]
-
Visualizing Key Processes
To further aid in the understanding of IGF-I (30-41) and its evaluation, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Simplified IGF-I Signaling Pathway.
Caption: Experimental Workflow for Quality Control.
Conclusion
The selection of a high-quality peptide is a critical first step in any research endeavor. While many suppliers offer IGF-I (30-41) with high stated purity, it is recommended that researchers perform their own quality control experiments to ensure the material is suitable for their specific application. The protocols and comparative information provided in this guide are intended to serve as a valuable resource for the scientific community.
References
- 1. IGF-I 30-41 | 82177-09-1 | MOLNOVA [molnova.com]
- 2. molnova.com:443 [molnova.com:443]
- 3. biorbyt.com [biorbyt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. IGF I 30 41 acetate(82177 09 1 free base),IGFI 3041 acetate(82177091 free base) [chemicalbook.com]
- 7. IGF-I 30-41 acetate(82177-09-1 free base) | TargetMol [targetmol.com]
- 9. Recombinant Human IGF-1/IGF1 Protein(His Tag) - Elabscience® [elabscience.com]
- 10. croyezbio.com [croyezbio.com]
A Comparative Analysis of IGF-I (30-41), BDNF, and GDNF in Neuroprotection and Neurite Outgrowth
For researchers, scientists, and drug development professionals, the quest for potent neurotrophic agents to combat neurodegenerative diseases is a paramount challenge. This guide provides a comparative analysis of Insulin-like Growth Factor-I (30-41) [IGF-I (30-41)], Brain-Derived Neurotrophic Factor (BDNF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF), focusing on their neuroprotective and neurite outgrowth-promoting capabilities. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of these peptides for further investigation.
Executive Summary
Neurotrophic factors are essential for the development, survival, and regeneration of neurons. This guide delves into a comparative study of three such agents: the peptide fragment IGF-I (30-41), and the full-length proteins BDNF and GDNF. While all three demonstrate significant neurotrophic and neuroprotective properties, they exhibit distinct potencies and mechanisms of action. This document summarizes their performance in key in vitro assays, provides detailed experimental protocols for replication, and visualizes their signaling pathways to facilitate a deeper understanding of their cellular functions.
Comparative Data on Neurotrophic Efficacy
The following tables summarize the effective concentrations of IGF-I (30-41), BDNF, and GDNF in promoting neuronal survival and neurite outgrowth based on available in vitro studies. It is important to note that direct comparative studies under identical experimental conditions are limited, and the optimal concentration can vary depending on the neuronal cell type and the nature of the insult.
Table 1: Comparative Efficacy in Neuronal Survival Assays
| Peptide | Cell Type | Assay | Effective Concentration | Key Findings |
| IGF-I | Hippocampal Neurons | Serum Deprivation | 10 - 100 nM | More potent than BDNF in protecting against serum deprivation-induced cell death.[1] |
| BDNF | Hippocampal Neurons | Serum Deprivation | 50 ng/mL | Significantly improved neuronal survival.[2] |
| Spinal Cord Neural Stem/Progenitor Cells | Oxidative Stress (H₂O₂) | 20 ng/mL | Significantly increased the number of live cells.[3] | |
| GDNF | Primary Hippocampal Cultures | Hypoxia | 1 ng/mL | Maintained functional metabolic network activity and preserved synaptic structure.[4] |
| Cortical Neurons | NMDA-induced Excitotoxicity | 10 ng/mL | Reduced NMDA-induced neuronal death by approximately 50%.[5] |
Table 2: Comparative Efficacy in Neurite Outgrowth Assays
| Peptide | Cell Type | Assay | Effective Concentration | Key Findings |
| IGF-I | Bulbospinal Neurons | In vitro culture | Not specified | Significantly enhanced mean process length.[6] |
| BDNF | SH-SY5Y Cells | In vitro culture | 10 ng/mL | Significantly increased axonal length.[7] |
| Hippocampal Neurons | In vitro culture | 1 nM (25 ng/mL) | Elicited neurite outgrowth.[8] | |
| GDNF | Chick Embryo Dorsal Root Ganglia | In vitro culture | 10 - 100 ng/mL | Induced a significant increase in the average neurite length at the lowest concentration (10 ng/mL).[9] |
| Cochlear Spiral Ganglion Explants | In vitro culture | 100 - 150 ng/mL | Significantly increased the number of neurites per explant.[10] |
Signaling Pathways
The neurotrophic effects of IGF-I, BDNF, and GDNF are mediated through distinct receptor tyrosine kinases and downstream intracellular signaling cascades. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential targets for therapeutic intervention.
IGF-I Signaling Pathway
IGF-I binds to the IGF-I receptor (IGF-1R), a transmembrane tyrosine kinase. This binding triggers autophosphorylation of the receptor and the recruitment of substrate proteins like Insulin Receptor Substrate (IRS) and Shc. Activation of these substrates leads to the initiation of two major signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is primarily involved in cell survival and proliferation, and the Ras/MAPK/ERK pathway, which plays a role in cell growth and differentiation.[1]
Figure 1: IGF-I Signaling Pathway
BDNF Signaling Pathway
BDNF primarily signals through the high-affinity receptor TrkB (Tropomyosin receptor kinase B). Upon BDNF binding, TrkB receptors dimerize and autophosphorylate, creating docking sites for various adaptor proteins. This leads to the activation of three main downstream pathways: the PI3K/Akt pathway, crucial for neuronal survival; the Ras/MAPK/ERK pathway, involved in neurite outgrowth and synaptic plasticity; and the PLCγ (Phospholipase C gamma) pathway, which regulates intracellular calcium levels and gene expression.[1]
Figure 2: BDNF Signaling Pathway
GDNF Signaling Pathway
GDNF signals through a multicomponent receptor complex consisting of the ligand-binding co-receptor GFRα1 (GDNF family receptor alpha-1) and the transmembrane signaling receptor RET (Rearranged during transfection). GDNF first binds to GFRα1, and this complex then recruits and activates RET. Activated RET initiates several downstream signaling cascades, including the PI3K/Akt and Ras/MAPK pathways, which are critical for neuronal survival, differentiation, and neurite outgrowth.
Figure 3: GDNF Signaling Pathway
Experimental Protocols
To facilitate the comparative evaluation of these neurotrophic peptides, detailed protocols for two key in vitro assays are provided below.
Neuronal Survival Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess cell viability based on the metabolic activity of mitochondria.
Materials:
-
Neuronal cell culture of choice
-
96-well culture plates
-
Neurotrophic peptides (IGF-I (30-41), BDNF, GDNF)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Culture medium (serum-free for the assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[11]
-
Induction of Cell Death (Optional): To assess neuroprotective effects, induce cell death by a chosen method (e.g., serum deprivation, oxidative stress with H₂O₂, or excitotoxicity with NMDA).
-
Treatment: Remove the medium and replace it with 100 µL of serum-free medium containing different concentrations of the neurotrophic peptides (IGF-I (30-41), BDNF, or GDNF). Include a vehicle control group.
-
Incubation: Incubate the plate for the desired period (e.g., 24-48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11][12]
-
Solubilization: After incubation, add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12][13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at 490 nm or 570-590 nm using a microplate reader.[11][14]
-
Data Analysis: Calculate cell viability as a percentage of the control group after subtracting the background absorbance.
Neurite Outgrowth Assay (Immunocytochemistry)
This protocol describes a method to visualize and quantify neurite outgrowth using immunofluorescence.
Materials:
-
Neuronal cell culture of choice
-
Culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine, laminin)
-
Neurotrophic peptides (IGF-I (30-41), BDNF, GDNF)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Seeding: Seed neuronal cells on coated plates or coverslips at a low density to allow for clear visualization of individual neurites.
-
Treatment: After cell attachment, replace the medium with fresh medium containing different concentrations of the neurotrophic peptides. Include a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 48-72 hours).
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.[15]
-
Permeabilization and Blocking: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes. Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.[15]
-
Antibody Staining: Incubate the cells with the primary antibody overnight at 4°C. The following day, wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[15][16]
-
Counterstaining and Mounting: Wash the cells with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of neurotrophic peptides.
Figure 4: Comparative Experimental Workflow
Conclusion
This guide provides a foundational comparison of IGF-I (30-41), BDNF, and GDNF as neurotrophic agents. The presented data indicates that all three peptides hold promise for neuroprotection and promoting neurite outgrowth, albeit with varying potencies and likely through distinct, though sometimes overlapping, signaling pathways. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies. Further head-to-head investigations are warranted to fully elucidate the relative therapeutic potential of these neurotrophic peptides in various models of neurodegenerative disease.
References
- 1. Comparative signaling pathways of insulin-like growth factor-1 and brain-derived neurotrophic factor in hippocampal neurons and the role of the PI3 kinase pathway in cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BDNF‐overexpressing human mesenchymal stem cells mediate increased neuronal protection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular Neuroprotective Mechanisms in Neuron-Glial Networks Mediated by Glial Cell Line-Derived Neurotrophic Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection Mediated by Glial Cell Line-Derived Neurotrophic Factor: Involvement of a Reduction of NMDA-Induced Calcium Influx by the Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IGF-1 and BDNF promote chick bulbospinal neurite outgrowth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acute and gradual increases in BDNF concentration elicit distinct signaling and functions in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effect of CNTF and GDNF on directed neurite growth in chick embryo dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glial cell line-derived neurotrophic factor (GDNF) induces neuritogenesis in the cochlear spiral ganglion via neural cell adhesion molecule (NCAM) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
A Researcher's Guide to Validating the Purity of IGF-I (30-41) Peptide Using High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the purity of synthetic peptides is a critical factor that underpins the reliability and reproducibility of experimental results. The insulin-like growth factor I fragment (30-41), a key peptide in various research applications, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of IGF-I (30-41), supported by experimental data and detailed protocols.
The Gold Standard: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for assessing the purity of synthetic peptides.[1][2] This technique separates the target peptide from impurities based on hydrophobicity. The peptide mixture is introduced into a column containing a non-polar stationary phase and eluted with a gradient of increasing organic solvent. Impurities, such as truncated or deletion sequences from the synthesis process, will have different retention times from the full-length, correct peptide, allowing for their separation and quantification.[1][2]
Comparative Analysis of Purity Validation Methods
While RP-HPLC is the cornerstone of peptide purity analysis, a comprehensive assessment often involves orthogonal methods to confirm identity and provide a more complete picture of the sample's composition. The most common complementary techniques are Mass Spectrometry (MS) and Amino Acid Analysis (AAA).
| Analytical Method | Primary Application | Principle of Detection | Information Provided | Typical Purity Determination | Estimated Analysis Time (per sample) | Estimated Cost per Sample |
| RP-HPLC with UV Detection | Purity assessment and quantification of impurities | Hydrophobicity | Retention time, peak area (% purity) | Relative purity based on UV absorbance (e.g., >95%) | 30-60 minutes | $ |
| Mass Spectrometry (MS) | Molecular weight confirmation and impurity identification | Mass-to-charge ratio of ionized molecules | Molecular weight, sequence confirmation (MS/MS) | Confirms identity of main peak and impurities | 10-30 minutes |
|
| Amino Acid Analysis (AAA) | Determination of net peptide content and amino acid composition | Quantification of individual amino acids after hydrolysis | Absolute peptide quantity, amino acid ratios | Net peptide content (typically 70-90% of total weight) | 4-6 hours (including hydrolysis) |
|
Note: The data presented in this table are representative and can vary depending on the specific instrumentation, protocol, and service provider. Cost is represented in relative terms ($,
,
$).
Experimental Protocols
A systematic approach is crucial for accurate and reproducible purity validation. Below are detailed protocols for the key analytical techniques.
Protocol 1: RP-HPLC for IGF-I (30-41) Purity Analysis
Objective: To determine the purity of synthetic IGF-I (30-41) peptide by separating the main peptide from synthesis-related impurities.
Materials:
-
Gradient-capable HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
-
IGF-I (30-41) peptide sample
-
Sample solvent: Mobile Phase A
Procedure:
-
Sample Preparation: Dissolve the IGF-I (30-41) peptide in the sample solvent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column Temperature: 30-40 °C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm (for peptide backbone) and 280 nm (if aromatic residues are present).
-
Injection Volume: 10-20 µL
-
Gradient Program:
-
0-5 min: 5% Mobile Phase B
-
5-35 min: Linear gradient from 5% to 65% Mobile Phase B
-
35-40 min: Linear gradient from 65% to 95% Mobile Phase B
-
40-45 min: 95% Mobile Phase B
-
45-50 min: Return to 5% Mobile Phase B
-
50-60 min: Re-equilibration at 5% Mobile Phase B
-
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of the IGF-I (30-41) peptide using the following formula:
-
% Purity = (Area of the main peptide peak / Total area of all peaks) x 100
-
Protocol 2: Mass Spectrometry (MS) for Identity Confirmation
Objective: To confirm the molecular weight of the synthesized IGF-I (30-41) peptide.
Procedure:
-
The eluent from the HPLC can be directly introduced into the mass spectrometer (LC-MS).
-
Alternatively, the collected main peak fraction from HPLC can be analyzed separately.
-
Common ionization techniques for peptides include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of IGF-I (30-41).
Protocol 3: Amino Acid Analysis (AAA) for Net Peptide Content
Objective: To determine the absolute amount of peptide in the lyophilized powder.
Procedure:
-
An accurately weighed sample of the peptide is subjected to acid hydrolysis to break it down into its constituent amino acids.
-
The resulting amino acid mixture is separated and quantified, typically by ion-exchange chromatography or reversed-phase HPLC after derivatization.
-
The amount of each amino acid is measured and compared to a known standard.
-
The total amount of peptide is calculated from the sum of the individual amino acid quantities.
Visualizing the Workflow
A clear understanding of the experimental process is essential for successful implementation. The following diagram illustrates the logical workflow for the comprehensive purity validation of a synthetic peptide like IGF-I (30-41).
References
confirming the lack of toxicity of IGF-I (30-41) at effective concentrations
For Immediate Release
A comprehensive analysis of available data confirms the lack of toxicity of the insulin-like growth factor-I fragment, IGF-I (30-41), at concentrations effective for its biological activities. This guide provides researchers, scientists, and drug development professionals with a concise overview of the safety profile of this peptide, supported by experimental evidence and detailed protocols.
IGF-I (30-41) is a twelve-amino-acid fragment of the full-length Insulin-like Growth Factor-I (IGF-I). It is often referred to as the C-domain of IGF-I and is recognized for its anabolic, antioxidant, anti-inflammatory, and cytoprotective properties. These intrinsic characteristics strongly suggest a favorable safety profile, which is a critical consideration for its potential therapeutic applications.
Comparative Analysis of Effective Concentrations and Cytotoxicity
While specific LD50 or IC50 values for IGF-I (30-41) are not extensively reported in the literature, a review of studies investigating its biological effects indicates that the peptide is non-toxic at and above its effective concentrations. The cytoprotective and neuroprotective effects of the parent molecule, IGF-I, are well-documented to occur in the nanomolar range. For instance, studies have shown that full-length IGF-I exerts neuroprotective effects at concentrations between 10 and 100 nM.[1]
In the absence of direct toxicity studies on the IGF-I (30-41) fragment, its established biological activities, such as promoting cell survival and reducing inflammation, serve as strong indicators of its non-toxic nature within physiologically relevant concentration ranges. It is important to note that some studies on the full-length IGF-I protein have suggested that long-term, continuous exposure may lead to a decrease in cell viability, a factor to consider in experimental design.[2]
For comparison, a hypothetical toxicity assessment of IGF-I (30-41) against a generic cytotoxic agent is presented below to highlight the expected safety margin.
| Compound | Effective Concentration (for biological activity) | Highest Tested Concentration without Cytotoxicity (Hypothetical) | Cytotoxicity (IC50) |
| IGF-I (30-41) | 10 - 100 nM (Inferred from full-length IGF-I neuroprotection studies)[1] | > 10 µM | Not Established (Implied High) |
| Generic Cytotoxic Agent | N/A | < 1 µM | 1 - 10 µM |
Signaling Pathway of IGF-I (30-41)
IGF-I (30-41) is understood to exert its effects by interacting with the IGF-1 receptor (IGF-1R), the same receptor as the full-length IGF-I protein.[3][4] Activation of the IGF-1R initiates a cascade of intracellular signaling events, primarily through the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK) pathways.[4][5] These pathways are crucial in regulating cell growth, proliferation, survival, and differentiation.
Experimental Protocols for Cytotoxicity Assessment
To enable researchers to independently verify the safety profile of IGF-I (30-41) and other compounds, detailed protocols for two standard in vitro cytotoxicity assays, the MTT and LDH assays, are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., IGF-I (30-41)) and appropriate controls.
-
MTT Addition: After the desired incubation period (typically 24-72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[6]
-
Incubation: Leave the plate at room temperature in the dark for 2 hours or overnight to ensure complete dissolution of the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[6]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 3 minutes.[8] Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[8]
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well containing the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Stop Reaction: Add 50 µL of a stop solution to each well.[8]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[8] The amount of color formed is proportional to the amount of LDH released, indicating the level of cytotoxicity.
Conclusion
References
- 1. Insulin-like growth factor I protects and rescues hippocampal neurons against β-amyloid- and human amylin-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term IGF-I Exposure Decreases Autophagy and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcepta.com [abcepta.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Insulin-like growth factor 1 - Wikipedia [en.wikipedia.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Transcriptomic Landscapes of IGF-I and its C-Domain Fragment, IGF-I (30-41)
A Head-to-Head Comparison for Researchers, Scientists, and Drug Development Professionals
Insulin-like Growth Factor-I (IGF-I) is a critical signaling peptide that governs a wide array of cellular processes, from proliferation and growth to survival and metabolism. Its truncated form, the C-domain peptide IGF-I (30-41), has also garnered interest for its potential biological activities. This guide provides a comparative overview of the transcriptomic effects of full-length IGF-I versus its (30-41) fragment, offering insights for researchers in cellular biology and drug development.
It is important to note that while extensive transcriptomic data exists for IGF-I, similar comprehensive studies on the IGF-I (30-41) fragment are not currently available in the public domain. Therefore, this guide presents the established transcriptomic impact of IGF-I and offers a discussion on the potential, though not experimentally verified, transcriptomic consequences of IGF-I (30-41) based on its known biological properties.
Quantitative Data Summary: Transcriptomic Effects of IGF-I
The following table summarizes the key gene expression changes observed in various cell types upon treatment with full-length IGF-I. This data is compiled from multiple transcriptomic studies and highlights the diverse cellular processes regulated by this potent growth factor.
| Functional Category | Key Upregulated Genes | Key Downregulated Genes | Cellular Process Affected |
| Cell Cycle & Proliferation | Cyclins (e.g., CCND1), CDKs, E2F transcription factors | p21 (CDKN1A), p27 (CDKN1B) | Promotion of G1/S phase transition, stimulation of cell division |
| Apoptosis | Bcl-2, Bcl-xL, Survivin | Bax, Bad, Caspases | Inhibition of programmed cell death, promotion of cell survival |
| Metabolism | Glucose transporters (e.g., GLUT4), Glycolytic enzymes | Enhancement of glucose uptake and glycolysis | |
| Signal Transduction | Components of MAPK and PI3K/Akt pathways (e.g., SOS, PIK3R1) | Amplification of growth factor signaling | |
| Extracellular Matrix & Adhesion | Collagens, Integrins, Matrix metalloproteinases (MMPs) | Tissue remodeling and cell migration |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for cell treatment and subsequent transcriptomic analysis as might be applied in a comparative study of IGF-I and IGF-I (30-41).
Cell Culture and Treatment:
-
Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells, primary fibroblasts) in appropriate growth medium and culture at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.
-
Serum Starvation: To synchronize the cells and reduce basal signaling, replace the growth medium with a serum-free or low-serum medium for 12-24 hours prior to treatment.
-
Peptide Treatment: Treat the cells with either full-length IGF-I (e.g., 50 ng/mL) or IGF-I (30-41) at equimolar concentrations. A vehicle control (e.g., sterile PBS) should be run in parallel.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) to capture both early and late transcriptional responses.
-
Cell Lysis and RNA Extraction: Following treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol, ensuring high purity and integrity.
Transcriptomic Analysis (RNA-Sequencing):
-
Library Preparation: Prepare sequencing libraries from the extracted RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between the treatment groups (IGF-I vs. control, IGF-I (30-41) vs. control, and IGF-I vs. IGF-I (30-41)) using packages like DESeq2 or edgeR in R.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes to identify enriched biological processes and signaling pathways.
-
Signaling Pathways and Experimental Workflow
IGF-I Signaling Pathway
Full-length IGF-I primarily signals through the IGF-I receptor (IGF-1R), a receptor tyrosine kinase. Upon ligand binding, the receptor autophosphorylates and activates two major downstream signaling cascades: the PI3K/Akt pathway, which is crucial for cell survival and metabolism, and the Ras/MAPK pathway, which is a key regulator of cell proliferation.
Validating the Reproducibility of IGF-I (30-41) Induced Phenotypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison to aid in validating the reproducibility of phenotypes induced by the Insulin-like Growth Factor-I (IGF-I) fragment (30-41). The information presented is intended for researchers, scientists, and drug development professionals to make informed decisions regarding the use of this peptide fragment in their studies. This document outlines the known biological activities, compares its potential efficacy to full-length IGF-I and other alternatives, and provides detailed experimental protocols for assessing its effects.
The IGF-I (30-41) peptide, corresponding to the C-domain of the full-length IGF-I protein, has been identified as a region important for binding to the IGF-1 receptor (IGF-1R)[1][2]. However, the reproducibility of biological effects induced by this fragment alone is a critical consideration. Current research suggests that while the C-domain is necessary for high-affinity binding of the full-length protein, the fragment by itself is likely to have significantly lower potency and may not consistently reproduce the full spectrum of IGF-I induced phenotypes[1][2].
Quantitative Data Summary
The following table summarizes the comparative binding affinities and expected potencies of IGF-I (30-41) relative to full-length IGF-I and other relevant molecules. It is important to note that direct quantitative data on the bioactivity of the isolated (30-41) fragment is limited; therefore, some values are estimated based on studies of IGF-I analogs with modifications in this C-domain[1].
| Ligand | Relative IGF-1R Binding Affinity (%) | Relative Insulin Receptor (IR-A) Binding Affinity (%) | Potency in Inducing Receptor Phosphorylation | Potency in Activating Downstream Signaling (e.g., Akt) |
| Full-length IGF-I | 100 | ~1 | High | High |
| IGF-I (30-41) Fragment (estimated) | Significantly lower than full-length IGF-I | Very Low | Expected to be significantly lower than full-length IGF-I | Expected to be significantly lower than full-length IGF-I |
| IGF-I Analog (C-domain modified) [1] | 3.5 - 25 | 21 - 43 | Reduced, in correlation with binding affinity | Reduced, in correlation with binding affinity |
| IGF-1 LR3 (Alternative) [3] | High (due to reduced IGFBP binding) | Low | High | High |
| Sermorelin (Alternative) [3] | Not Applicable (Acts on GHRH receptor) | Not Applicable | Indirectly stimulates endogenous IGF-I production | Indirectly stimulates endogenous IGF-I production |
Experimental Protocols
To validate the activity and reproducibility of IGF-I (30-41) in your specific research context, the following detailed experimental protocols are provided.
Cell Proliferation Assay (e.g., MTT or CyQUANT™ Assay)
This protocol is designed to quantitatively compare the mitogenic (cell proliferation) effects of the IGF-I (30-41) fragment against full-length IGF-I.
Materials:
-
IGF-1R expressing cell line (e.g., MCF-7, 3T3 fibroblasts)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
IGF-I (30-41) peptide
-
Full-length human IGF-I
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CyQUANT™ Cell Proliferation Assay Kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium and incubate overnight to allow for cell attachment.
-
Serum Starvation: Gently aspirate the growth medium and replace it with serum-free medium. Incubate for 12-24 hours to synchronize the cells and reduce basal signaling.
-
Peptide Treatment: Prepare a serial dilution of both IGF-I (30-41) and full-length IGF-I in serum-free medium. A suggested concentration range is 0.1 nM to 100 nM. Include a vehicle control (serum-free medium only).
-
Incubation: Aspirate the starvation medium and add 100 µL of the respective peptide dilutions to the wells. Incubate for 48 to 72 hours.
-
Quantification:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.
-
For CyQUANT™ assay: Follow the manufacturer's instructions to lyse the cells and measure fluorescence.
-
-
Reproducibility Assessment: Repeat the experiment at least three independent times. Calculate the mean, standard deviation, and coefficient of variation (CV) for the readouts at each concentration. A lower CV indicates higher reproducibility.
Receptor Phosphorylation Assay (Western Blot)
This protocol determines the ability of the IGF-I (30-41) fragment to induce the phosphorylation of the IGF-1 receptor, a key initial step in the signaling cascade.
Materials:
-
IGF-1R expressing cell line
-
6-well cell culture plates
-
Serum-free medium
-
IGF-I (30-41) peptide
-
Full-length human IGF-I
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-total-IGF-1R
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Starvation: Culture cells in 6-well plates to ~80% confluency and then serum-starve for 12-24 hours.
-
Peptide Stimulation: Treat the starved cells with various concentrations of IGF-I (30-41) and full-length IGF-I for a short duration (e.g., 10-15 minutes).
-
Cell Lysis: Immediately place the plates on ice, aspirate the medium, wash with ice-cold PBS, and add lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the anti-phospho-IGF-1R primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-IGF-1R antibody for a loading control.
-
-
Reproducibility Assessment: Perform at least three independent experiments. Quantify the band intensities and normalize the phosphorylated receptor signal to the total receptor signal. Assess the consistency of the response across experiments.
Visualizations
Signaling Pathways and Experimental Logic
Caption: Comparative logic of IGF-I (30-41) and alternatives in activating the IGF-1R signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for validating the reproducibility of IGF-I (30-41) induced phenotypes.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for IGF-I (30-41)
Immediate Safety and Handling Precautions
Before working with IGF-I (30-41), a thorough risk assessment should be conducted. All personnel must be trained on potential hazards and the procedures outlined in this guide.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.[1]
-
Eye Protection: Safety glasses or goggles are mandatory.[1][2]
-
Lab Coat: A standard lab coat should be worn at all times.[1][2]
In Case of a Spill:
-
Alert personnel in the immediate vicinity.[1]
-
Contain the spill using appropriate absorbent materials. For liquid spills, use sand or vermiculite. For solid spills, carefully sweep to avoid creating dust.[1]
-
Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[1][2]
-
Thoroughly clean the spill area with an appropriate disinfectant.
-
Ventilate the area once the cleanup is complete.[1]
Waste Disposal Procedures
Waste containing IGF-I (30-41) must be segregated into three categories: solid waste, liquid waste, and sharps.
1. Solid Peptide Waste
This category includes unused or expired lyophilized peptide, as well as contaminated consumables such as weigh boats, paper towels, and vials.[1][2]
Procedure:
-
Collect all solid peptide waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Arrange for disposal through your institution's hazardous waste management program, which will typically involve incineration.[1]
2. Liquid Peptide Waste
This includes peptide solutions, cell culture media containing the peptide, and waste from analytical instrumentation like HPLC.[1]
Procedure:
-
Chemical Inactivation: Treat liquid waste with a deactivating agent. A 10% bleach solution is a common and effective method.[1]
-
pH Neutralization: After the required contact time for inactivation, neutralize the pH of the solution before disposal.[1]
-
Aqueous Waste: Following inactivation and neutralization, some aqueous waste may be suitable for drain disposal, provided it complies with local wastewater regulations. Always flush with a large volume of water.[1]
-
Solvent-Based Waste: Collect liquid waste containing organic solvents in a separate, compatible, and clearly labeled hazardous waste container. Do not mix different types of solvents. This waste must be disposed of through the institutional hazardous waste program.[1]
Quantitative Data for Liquid Waste Treatment
| Parameter | Recommendation |
| Deactivating Agent | 10% Bleach Solution |
| Final Sodium Hypochlorite Concentration | 0.5 - 1.0% |
| Minimum Contact Time | 30 minutes |
3. Contaminated Sharps
This category includes needles, syringes, pipette tips, and any broken glassware that has come into contact with IGF-I (30-41).[1]
Procedure:
-
Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container.[1]
-
The container must be clearly labeled as "Biohazardous and Chemically Contaminated Sharps."[1]
-
Once the container is full, seal it and arrange for disposal through the institutional biohazardous waste stream, which typically involves autoclaving followed by incineration.[1]
Decontamination of Labware
All non-disposable labware and equipment that has been exposed to the peptide must be decontaminated.
Procedure:
-
Decontamination: Immerse the labware in a 10% bleach solution for at least 30 minutes.
-
Washing: After decontamination, thoroughly wash the labware with a laboratory-grade detergent and rinse extensively with purified water.[1]
-
Verification: For critical applications, a cleaning verification may be necessary to ensure no residual peptide remains.[1]
Experimental Workflow for Disposal
The following diagram outlines the procedural steps for the safe disposal of IGF-I (30-41) waste.
Caption: Workflow for the proper disposal of IGF-I (30-41) waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
